molecular formula C57H109NO25 B11929277 Benzyl-PEG25-amine

Benzyl-PEG25-amine

カタログ番号: B11929277
分子量: 1208.5 g/mol
InChIキー: QSQNNFAGMAOXLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl-PEG25-amine is a useful research compound. Its molecular formula is C57H109NO25 and its molecular weight is 1208.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C57H109NO25

分子量

1208.5 g/mol

IUPAC名

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C57H109NO25/c58-6-7-59-8-9-60-10-11-61-12-13-62-14-15-63-16-17-64-18-19-65-20-21-66-22-23-67-24-25-68-26-27-69-28-29-70-30-31-71-32-33-72-34-35-73-36-37-74-38-39-75-40-41-76-42-43-77-44-45-78-46-47-79-48-49-80-50-51-81-52-53-82-54-55-83-56-57-4-2-1-3-5-57/h1-5H,6-56,58H2

InChIキー

QSQNNFAGMAOXLN-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG25-amine: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Benzyl-PEG25-amine, a heterobifunctional linker critical in the field of advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative. Structurally, it is composed of three key components: a benzyl group (Bn), a 25-unit polyethylene glycol chain, and a terminal primary amine group (-NH2). This unique trifecta of functionalities imparts a specific set of properties that are highly valuable in bioconjugation and drug delivery.[1]

  • Benzyl Group : Provides a stable, hydrophobic terminus. The benzyl ether linkage is robust, and the group itself can serve as a protecting group for the hydroxyl end of the PEG chain during synthesis, which can be removed via hydrogenolysis if required.[2]

  • PEG Chain : The 25-unit ethylene glycol chain confers hydrophilicity, enhancing the solubility of the molecule and any conjugate in aqueous media.[2] In a therapeutic context, PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs by increasing their hydrodynamic size, extending circulation half-life, and reducing immunogenicity.[3][4]

  • Amine Group : The primary amine is a reactive functional group that serves as a key conjugation point. It readily reacts with activated carboxylic acids (e.g., NHS esters), aldehydes, and other carbonyl compounds to form stable covalent bonds, enabling the linkage of the molecule to proteins, peptides, or small molecule drugs.

Physicochemical Data
PropertyValueSource(s)
Chemical Name This compound
Synonyms Benzyl-(PEG)25-NH2N/A
Molecular Formula C57H109NO25
Molecular Weight 1208.47 g/mol
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water, DMF, DMSO, CH2Cl2
Purity Typically >95%N/A
Storage Conditions -20°C, under inert atmosphere

Key Applications in Drug Development

The primary application of this compound is as a heterobifunctional linker in the construction of PROTACs.

PROTAC Synthesis

PROTACs are novel therapeutic modalities that co-opt the body's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC molecule consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.

This compound is an ideal linker for this purpose. The terminal amine allows for straightforward conjugation to a ligand for either the target protein or the E3 ligase, while the benzyl end can be deprotected and modified to connect to the second ligand. The length and flexibility of the PEG25 chain are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC Action E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E1:s->E2:n E3 E3 Ubiquitin Ligase E2->E3 Complex Formation E2:s->E3:n Ternary Ternary Complex (POI-PROTAC-E3) E3->Ternary E3:e->Ternary:w Ub Ubiquitin (Ub) Ub->E1 ATP-dependent Activation Ub:s->E1:n Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation Proteasome:s->Degraded Peptides POI Target Protein (Protein of Interest) POI->Ternary POI:e->Ternary:w PROTAC PROTAC (Linker: this compound) PROTAC->Ternary Induces Proximity PROTAC:n->Ternary:s Ternary->PROTAC Recycling Ternary:n->PROTAC:s Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Polyubiquitination Ternary:e->Ub_POI:w Ub_POI->Proteasome Recognition & Targeting Ub_POI:s->Proteasome:n

Caption: Mechanism of Action for a PROTAC utilizing a linker like this compound.

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and application of this compound.

Representative Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with a protected PEG chain and concludes with the deprotection and formation of the terminal amine. Below is a representative workflow.

Synthesis_Workflow start Start Materials: Benzyl Alcohol, Ethylene Oxide step1 Step 1: Anionic Polymerization Initiate with Benzyl Alcoholate to form Benzyl-PEG25-OH start->step1 purify1 Purification step1->purify1 step2 Step 2: Mesylation React with Methanesulfonyl Chloride (MsCl) in presence of base (e.g., TEA) purify2 Purification step2->purify2 step3 Step 3: Azidation Displace Mesylate with Sodium Azide (NaN3) to form Benzyl-PEG25-N3 purify3 Purification step3->purify3 step4 Step 4: Reduction Reduce Azide to Amine using H2/Pd-C or Staudinger Reaction (PPh3, H2O) end Final Product: This compound step4->end purify1->step2 purify2->step3 purify3->step4

Caption: Logical workflow for the multi-step synthesis of this compound.

Protocol: Amine Conjugation via NHS Ester Coupling

This protocol describes a general method for conjugating this compound to a molecule containing a carboxylic acid, which has been pre-activated as an N-Hydroxysuccinimide (NHS) ester.

1. Materials and Reagents:

  • This compound

  • Molecule of Interest with NHS ester (Molecule-NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or HEPES buffer. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Reagent: 1M Tris-HCl, pH 8.0, or hydroxylamine.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

2. Procedure:

  • Preparation of Reactants :

    • Equilibrate this compound and the Molecule-NHS to room temperature before opening vials to prevent moisture condensation.

    • Immediately before use, dissolve this compound in the chosen anhydrous solvent to create a stock solution (e.g., 10 mg/mL).

    • Dissolve the Molecule-NHS in the reaction buffer to the desired concentration.

  • Conjugation Reaction :

    • Add a 1.2 to 5-fold molar excess of the this compound solution to the Molecule-NHS solution. The exact ratio may need to be optimized depending on the reactants.

    • Ensure the final concentration of the organic solvent (from the PEG-amine stock) does not exceed 10% of the total reaction volume to maintain protein/biomolecule stability.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching :

    • To stop the reaction and quench any unreacted NHS ester, add the quenching reagent to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification :

    • Remove unreacted this compound and byproducts by SEC or by dialyzing the reaction mixture against an appropriate buffer (e.g., PBS).

  • Analysis :

    • Confirm successful conjugation using techniques such as SDS-PAGE (for protein conjugates), HPLC, or mass spectrometry.

Conclusion

This compound is a specialized and powerful chemical tool for researchers in drug development. Its well-defined structure, combining a reactive amine, a solubilizing PEG chain, and a stable benzyl group, makes it an essential linker for the rational design and synthesis of advanced therapeutics like PROTACs. The protocols and data provided in this guide offer a foundational resource for the effective application of this versatile molecule in the laboratory.

References

Unveiling the Solubility of Benzyl-PEG25-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG25-amine, a critical bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document outlines the expected solubility profile in Dimethyl Sulfoxide (DMSO) and other common organic solvents, and provides detailed experimental protocols for precise solubility determination.

This compound is a key building block in the development of targeted protein degraders.[1][2] Its structure, featuring a hydrophobic benzyl group and a long, hydrophilic polyethylene glycol (PEG) chain, gives it unique solubility properties that are crucial for its application in pharmaceutical research.[3][4] The PEG chain generally enhances aqueous solubility, a desirable trait for biological applications.[4]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its stability in a DMSO solution for weeks at 4°C and for months at -80°C suggests good solubility in this common solvent. Based on the general principles of "like dissolves like," a qualitative solubility profile can be inferred.

For researchers requiring precise quantitative data for applications such as formulation development or reaction optimization, experimental determination is necessary. The following table is provided as a template to collate experimentally determined solubility values.

SolventClassificationExpected SolubilityExperimentally Determined Solubility (g/L)Temperature (°C)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Dichloromethane (DCM)NonpolarModerate to High
ChloroformNonpolarModerate to High
MethanolPolar ProticModerate
EthanolPolar ProticModerate
WaterPolar ProticLow to Moderate
HexanesNonpolarLow
Diethyl EtherNonpolarLow to Moderate

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The following section details the established "shake-flask" method, a reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent of interest (e.g., DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached. The shaking should be vigorous enough to ensure thorough mixing.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess solid.

  • Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

  • Dilution: Dilute the extracted supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as g/L or mol/L.

This protocol can be adapted for various organic solvents. For a comprehensive profile, it is recommended to perform this procedure for each solvent of interest at a controlled temperature.

Visualization of Experimental Workflow and Application

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of this compound within the synthesis of a PROTAC.

G cluster_workflow Solubility Determination Workflow A Add Excess this compound to Vial B Add Known Volume of Solvent A->B C Equilibrate at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Excess Solid C->D E Extract Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G H Calculate Solubility G->H G cluster_protac Role of this compound in PROTAC Synthesis POI_ligand Ligand for Protein of Interest (POI) PEG_linker This compound (Bifunctional Linker) POI_ligand->PEG_linker E3_ligand E3 Ubiquitin Ligase Ligand E3_ligand->PEG_linker PROTAC PROTAC Molecule PEG_linker->PROTAC

References

The Strategic Role of the Benzyl Group in Benzyl-PEG-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG-amine, a versatile heterobifunctional linker, with a specific focus on the critical role of the benzyl group. This document will delve into the physicochemical properties, experimental applications, and strategic importance of this reagent in the fields of bioconjugation, drug delivery, and pharmaceutical development.

The Multifaceted Role of the Benzyl Group

Benzyl-PEG-amine is a polyethylene glycol (PEG) derivative featuring a benzyl group at one terminus and a primary amine at the other.[1] This strategic design imparts a range of functionalities, with the benzyl group playing a pivotal role beyond that of a simple substituent.

A Robust Protecting Group

In the context of multi-step organic synthesis and bioconjugation, the primary function of the benzyl group is to serve as a stable and reliable protecting group for the amine functionality.[2][3] The amine group is highly nucleophilic and can react with a wide array of electrophiles.[4] The benzyl group effectively "masks" the amine, preventing unintended reactions during the synthesis, purification, and modification of other parts of the molecule.[5] This protection is crucial for directing reactivity to other desired functional groups within a complex molecule.

The benzyl group is known for its stability across a range of reaction conditions, including acidic and basic environments, making it a versatile choice for complex synthetic routes.

Modulation of Physicochemical Properties

The benzyl group, with its aromatic phenyl ring, introduces a significant hydrophobic character to the otherwise highly hydrophilic PEG-amine molecule. This modulation of the molecule's overall polarity can be strategically employed to:

  • Enhance Solubility in Organic Solvents: The increased hydrophobicity improves the solubility of the PEG derivative in non-polar organic solvents, which can be advantageous during synthesis and purification steps.

  • Influence Self-Assembly: In the context of drug delivery systems, the amphiphilic nature imparted by the benzyl group can influence the self-assembly of PEGylated molecules into micelles or nanoparticles.

  • Facilitate Purification: The presence of the benzyl group can aid in chromatographic purification by altering the retention characteristics of the molecule.

Controlled Deprotection for Conjugation

A key advantage of using the benzyl group is the ability to remove it under specific and controlled conditions to liberate the primary amine for subsequent conjugation reactions. The most common method for deprotection is catalytic hydrogenolysis. This process typically involves the use of a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source to cleave the benzyl-amine bond, yielding the free amine and toluene as a byproduct. This deprotection method is generally mild and selective, leaving other functional groups within the molecule intact.

Physicochemical and Purity Specifications

The quality and purity of Benzyl-PEG-amine are critical for reproducible and successful bioconjugation. The following table summarizes typical physicochemical properties and purity specifications for commercially available Benzyl-PEG-amine derivatives.

PropertySpecificationAnalytical Method
Molecular Weight (MW) Varies based on PEG chain length (e.g., 195.26 g/mol for Benzyl-PEG2-amine)Mass Spectrometry
Purity ≥95%HPLC, NMR
Appearance White to off-white solid or viscous liquidVisual Inspection
Solubility Soluble in common organic solvents (e.g., DCM, DMF, DMSO) and waterVisual Inspection

Note: Specific properties may vary between suppliers and batches. A high degree of purity, often exceeding 98%, is achievable and crucial for applications in drug development to minimize side reactions and ensure the homogeneity of the final conjugate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of Benzyl-PEG-amine.

Synthesis of Benzyl-PEG-amine

This protocol describes a general two-step process for the synthesis of Benzyl-PEG-amine starting from a di-functional PEG.

Step 1: Monobenzylation of PEG-diol

  • Materials: PEG-diol, sodium hydride (NaH), benzyl bromide, anhydrous tetrahydrofuran (THF), anhydrous dimethylformamide (DMF).

  • Procedure:

    • Dissolve PEG-diol (1 equivalent) in anhydrous THF.

    • Slowly add NaH (1.1 equivalents) to the solution at 0 °C under an inert atmosphere (e.g., argon).

    • Allow the reaction to stir at room temperature for 1 hour.

    • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the monobenzylated PEG.

Step 2: Conversion of the Terminal Hydroxyl to an Amine

  • Materials: Monobenzylated PEG, methanesulfonyl chloride (MsCl), triethylamine (TEA), sodium azide (NaN3), lithium aluminum hydride (LiAlH4) or a palladium catalyst with a hydrogen source, anhydrous solvents.

  • Procedure (via Azide Reduction):

    • Dissolve the monobenzylated PEG (1 equivalent) and TEA (1.5 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C and add MsCl (1.2 equivalents) dropwise.

    • Stir the reaction at 0 °C for 2 hours, then at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate to obtain the mesylated intermediate.

    • Dissolve the mesylate in DMF and add NaN3 (3 equivalents).

    • Heat the reaction to 80-100 °C and stir for 12-24 hours.

    • After cooling, extract the product and purify to obtain the benzyl-PEG-azide.

    • Reduce the azide to the amine using a standard procedure, such as catalytic hydrogenation (H2, Pd/C) or reduction with LiAlH4.

    • Purify the final product, Benzyl-PEG-amine, by column chromatography or recrystallization.

Drug Conjugation using Benzyl-PEG-amine

This protocol outlines the general steps for conjugating a deprotected PEG-amine to a carboxylic acid-containing drug molecule using carbodiimide chemistry.

  • Materials: Benzyl-PEG-amine, drug molecule with a carboxylic acid group, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), anhydrous DMF or DMSO, reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Procedure:

    • Deprotection of Benzyl-PEG-amine:

      • Dissolve Benzyl-PEG-amine in a suitable solvent (e.g., ethanol, methanol).

      • Add a catalytic amount of Pd/C.

      • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-16 hours.

      • Filter the reaction mixture through celite to remove the catalyst.

      • Concentrate the filtrate to obtain the deprotected PEG-amine.

    • Activation of the Drug Molecule:

      • Dissolve the carboxylic acid-containing drug (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

      • Stir the reaction at room temperature for 1-4 hours to form the NHS-ester activated drug.

    • Conjugation Reaction:

      • Dissolve the deprotected PEG-amine (1 equivalent) in the reaction buffer.

      • Add the activated drug solution to the PEG-amine solution.

      • Stir the reaction at room temperature for 2-24 hours.

      • Monitor the reaction progress by LC-MS.

    • Purification:

      • Purify the resulting drug-PEG conjugate using dialysis, size exclusion chromatography, or preparative HPLC to remove unreacted starting materials and coupling reagents.

Application in Antibody-Drug Conjugate (ADC) Development

Benzyl-PEG-amine and its derivatives are valuable linkers in the construction of ADCs. The PEG component enhances the solubility and pharmacokinetic profile of the ADC, while the terminal amine (after deprotection) provides a reactive handle for conjugation to the antibody or the cytotoxic payload.

The following diagram illustrates a generalized workflow for the development of an ADC utilizing a Benzyl-PEG-amine linker.

ADC_Workflow cluster_linker_synthesis Linker Synthesis cluster_conjugation Conjugation cluster_downstream Downstream Processing Benzyl_PEG_Amine Benzyl-PEG-Amine (Protected Linker) Deprotection Deprotection (Hydrogenolysis) Benzyl_PEG_Amine->Deprotection H2, Pd/C Activated_Linker PEG-Amine (Deprotected Linker) Deprotection->Activated_Linker Conjugation_Step Conjugation Activated_Linker->Conjugation_Step Antibody Monoclonal Antibody (mAb) Antibody->Conjugation_Step Payload Cytotoxic Payload Payload->Conjugation_Step ADC Antibody-Drug Conjugate (ADC) Conjugation_Step->ADC Purification Purification (e.g., Chromatography) ADC->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization

A generalized workflow for ADC development using a Benzyl-PEG-amine linker.

Conclusion

The benzyl group in Benzyl-PEG-amine is a strategically important component that provides a robust protecting group for the amine functionality, modulates the physicochemical properties of the PEG linker, and allows for controlled deprotection to facilitate conjugation. This versatility makes Benzyl-PEG-amine a valuable tool for researchers and drug development professionals in the design and synthesis of advanced bioconjugates and targeted therapeutics. A thorough understanding of the role of the benzyl group is essential for the effective utilization of this powerful chemical entity in the development of next-generation pharmaceuticals.

References

Potential for Aggregation of Benzyl-PEG25-amine in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential for aggregation of Benzyl-PEG25-amine in aqueous solutions. This compound is an amphiphilic molecule, possessing a hydrophobic benzyl head and a hydrophilic polyethylene glycol (PEG) tail with 25 ethylene glycol units and a terminal amine group. This structure imparts surfactant-like properties, leading to self-assembly into micelles above a certain concentration. This guide explores the fundamental principles governing this aggregation, provides analogous quantitative data for similar PEG-based amphiphiles, and details the experimental protocols for characterizing such aggregation phenomena.

Introduction

Principles of Aggregation

The aggregation of amphiphilic molecules like this compound in water is primarily driven by the hydrophobic effect. The hydrophobic benzyl groups are expelled from the aqueous phase, leading to their association in the core of a micelle, while the hydrophilic PEG chains form a protective corona, interfacing with the surrounding water. This self-assembly is a spontaneous process that occurs above a specific concentration known as the Critical Micelle Concentration (CMC).

Several factors influence the CMC and the resulting micelle size and stability:

  • Hydrophobic Group: The size and nature of the hydrophobic group significantly impact the CMC. Larger or more hydrophobic groups generally lead to a lower CMC as the driving force for aggregation is stronger. The benzyl group in this compound provides a significant hydrophobic character.

  • Hydrophilic Chain Length: The length of the hydrophilic PEG chain also plays a critical role. For a given hydrophobic group, increasing the PEG chain length generally increases the CMC. This is because a larger hydrophilic head group requires more surfactant molecules to aggregate to effectively shield the hydrophobic core from water.[1][2]

  • Temperature: Temperature can have a complex effect on micellization. For many non-ionic surfactants, the CMC decreases with increasing temperature up to a certain point (the cloud point), after which the surfactant may phase separate.

  • Solvent Composition: The presence of salts or organic co-solvents can alter the CMC. Salts can decrease the CMC by reducing the repulsion between ionic head groups (if present) and by "salting out" the hydrophobic groups.

Below is a logical diagram illustrating the factors that influence the aggregation of amphiphilic molecules.

G Factors Influencing Micellization cluster_molecule Molecular Structure cluster_environment Environmental Factors Hydrophobic Group Hydrophobic Group Aggregation Behavior Aggregation Behavior Hydrophobic Group->Aggregation Behavior Size & Nature Hydrophilic Group Hydrophilic Group Hydrophilic Group->Aggregation Behavior Length & Charge Temperature Temperature Temperature->Aggregation Behavior Solvent Solvent Solvent->Aggregation Behavior Ionic Strength, pH

Factors influencing the aggregation of amphiphilic molecules.

Quantitative Data for Analogous Compounds

Direct experimental data for the CMC of this compound is not available in the reviewed literature. However, by examining data from structurally related amphiphilic PEG derivatives, we can estimate its likely behavior. The table below summarizes CMC values for various PEG-containing amphiphiles. The key takeaway is that the CMC is highly dependent on the nature of the hydrophobic block. Given that a benzyl group is significantly hydrophobic, it is reasonable to infer that this compound will have a low micromolar CMC.

CompoundPEG Chain Length (approx. units)Hydrophobic GroupCMC (µM)Reference(s)
DSPE-PEG200045Distearoylphosphatidyl-ethanolamine0.5 - 1.5[3]
DSPE-PEG5000114Distearoylphosphatidyl-ethanolamine~1.5[3]
PEG(5000)-b-poly(D,L-lactide)(5000)114Poly(D,L-lactide)12.1
P(LA-co-TMCC)-g-PEG (high density)-Poly(lactic acid-co-trimethylenecarbonate)0.37
PEG(750)-DPPE17Dipalmitoylphosphatidyl-ethanolamine249[2]
PEG(750)-DSPE17Distearoylphosphatidyl-ethanolamine97.2

Experimental Protocols for Characterization

To investigate the aggregation behavior of this compound, several biophysical techniques can be employed. The following sections detail the protocols for Dynamic Light Scattering (DLS), Zeta Potential measurement, and Cryogenic Transmission Electron Microscopy (Cryo-TEM).

Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles.

Experimental Workflow:

G SamplePrep Sample Preparation (Dilution & Filtration) InstrumentSetup Instrument Setup (Temperature, Solvent Parameters) SamplePrep->InstrumentSetup Measurement DLS Measurement InstrumentSetup->Measurement DataAnalysis Data Analysis (Cumulant & Distribution Analysis) Measurement->DataAnalysis Result Hydrodynamic Diameter & Polydispersity Index (PDI) DataAnalysis->Result

Workflow for Dynamic Light Scattering (DLS) measurement.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Perform serial dilutions of the stock solution to create a range of concentrations both below and above the expected CMC.

    • Filter each sample through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette to remove any dust or large aggregates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes).

    • Set the measurement temperature (e.g., 25°C or 37°C) and allow the sample to equilibrate in the instrument for at least 5 minutes.

    • Input the correct solvent viscosity and refractive index for the buffer at the chosen temperature into the software.

  • Measurement:

    • Perform at least three replicate measurements for each sample.

    • The instrument software will collect the scattered light intensity fluctuations and generate a correlation function.

  • Data Analysis:

    • Use the cumulant analysis to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a monodisperse sample.

    • Use distribution analysis (e.g., CONTIN algorithm) to obtain more detailed information about the size distribution, which can reveal the presence of multiple particle populations (e.g., monomers and micelles).

Zeta Potential Measurement for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. For this compound, the terminal amine group will be protonated at neutral pH, resulting in a positively charged surface.

Experimental Workflow:

G SamplePrep Sample Preparation (Dilution in appropriate buffer) CellSetup Cell Preparation (Rinsing and filling the capillary cell) SamplePrep->CellSetup Measurement Zeta Potential Measurement (Applying electric field) CellSetup->Measurement DataAnalysis Data Analysis (Calculating electrophoretic mobility) Measurement->DataAnalysis Result Zeta Potential (mV) DataAnalysis->Result

Workflow for Zeta Potential measurement.

Detailed Protocol:

  • Sample Preparation:

    • Prepare samples at a concentration above the CMC in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the zeta potential.

    • Ensure the sample is free from large aggregates by gentle filtration if necessary.

  • Instrument and Cell Setup:

    • Use a dedicated folded capillary cell for zeta potential measurements.

    • Rinse the cell thoroughly with the buffer solution to be used for the sample.

    • Carefully fill the cell with the sample, avoiding the introduction of air bubbles.

  • Measurement:

    • Place the cell in the instrument and allow it to equilibrate to the set temperature.

    • The instrument will apply an electric field across the sample and measure the velocity of the particles using Laser Doppler Velocimetry.

  • Data Analysis:

    • The software calculates the electrophoretic mobility of the particles and converts it to the zeta potential using the Henry equation. For aqueous media, the Smoluchowski approximation is typically used.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Visualization

Cryo-TEM allows for the direct visualization of the morphology and size of nanoparticles in their native, hydrated state. This is achieved by rapidly freezing a thin film of the sample, trapping the particles in a layer of vitrified ice.

Experimental Workflow:

G GridPrep Grid Preparation (Applying sample to TEM grid) PlungeFreeze Plunge Freezing (Rapid vitrification in liquid ethane) GridPrep->PlungeFreeze Imaging Cryo-TEM Imaging (Low-dose electron microscopy) PlungeFreeze->Imaging ImageAnalysis Image Analysis (Particle size and morphology) Imaging->ImageAnalysis Result High-Resolution Images of Micelles ImageAnalysis->Result

Workflow for Cryo-TEM imaging.

Detailed Protocol:

  • Grid Preparation and Plunge Freezing:

    • A small aliquot (3-4 µL) of the sample solution (at a concentration suitable for imaging) is applied to a hydrophilized TEM grid (e.g., lacey carbon or holey carbon grid).

    • The grid is blotted to create a thin film of the solution.

    • The grid is then rapidly plunged into a cryogen (typically liquid ethane) to vitrify the sample.

  • Cryo-TEM Imaging:

    • The vitrified grid is transferred to a cryo-transmission electron microscope under cryogenic conditions.

    • Imaging is performed using a low electron dose to minimize radiation damage to the sample.

    • Images are captured using a high-sensitivity camera.

  • Image Analysis:

    • The acquired images are analyzed to determine the size, shape, and morphology of the self-assembled structures.

    • Image analysis software can be used to measure the dimensions of individual particles and to assess the overall size distribution.

Conclusion

This compound possesses the structural characteristics of an amphiphilic molecule and is therefore expected to self-assemble into micelles in aqueous solutions above its Critical Micelle Concentration. While direct quantitative data for this specific molecule is not yet available, analysis of analogous PEGylated compounds suggests that it will likely have a CMC in the low micromolar range. The aggregation behavior can be thoroughly characterized using a combination of Dynamic Light Scattering, Zeta Potential measurements, and Cryo-Transmission Electron Microscopy. The detailed protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and understand the solution behavior of this compound and similar amphiphilic molecules. A thorough understanding of these aggregation properties is paramount for the successful formulation and application of this versatile molecule in various biomedical fields.

References

The Architect's Toolkit: A Beginner's Guide to Benzyl-PEG25-amine in PROTAC Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to the targeted annihilation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own quality control machinery, the ubiquitin-proteasome system, to selectively degrade proteins of interest (POIs).[1][2] A critical and often underappreciated component of a PROTAC is the linker, the molecular bridge that connects the warhead (targeting the POI) to the anchor (recruiting an E3 ubiquitin ligase).[3] Among the diverse array of linkers, those based on polyethylene glycol (PEG) have gained prominence for their favorable physicochemical properties.

This in-depth technical guide focuses on Benzyl-PEG25-amine, a long-chain PEG linker, providing a foundational understanding for researchers embarking on PROTAC development. We will delve into its structure, its role in modulating PROTAC properties, and provide detailed experimental protocols for its application.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function as molecular matchmakers, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is then released to orchestrate further rounds of degradation, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->PROTAC Release Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Development_Workflow cluster_workflow PROTAC Development Workflow Design PROTAC Design (Warhead, Linker, Anchor) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Binding, Ternary Complex) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Design Iterative Improvement PROTAC_Design_Logic cluster_logic Key Considerations in PROTAC Design Ternary_Complex_Formation Ternary Complex Formation Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Formation->Degradation_Efficacy Determines Linker_Properties Linker Properties (Length, Flexibility, Solubility) Linker_Properties->Ternary_Complex_Formation Influences Cell_Permeability Cell Permeability Linker_Properties->Cell_Permeability Affects PK_Properties Pharmacokinetics Linker_Properties->PK_Properties Impacts Cell_Permeability->Degradation_Efficacy Enables

References

An In-Depth Technical Guide to Benzyl-PEG25-amine for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG25-amine, a bifunctional linker critical in the development of advanced therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical identity, supplier information, and its role in sophisticated drug development workflows, supported by generalized experimental protocols and conceptual diagrams.

Core Concepts: Introduction to this compound

This compound is a high-molecular-weight, monodisperse polyethylene glycol (PEG) derivative. It is a heterobifunctional linker, featuring a benzyl group at one terminus and a primary amine at the other.[1] This specific arrangement of functional groups imparts a unique combination of properties, making it a valuable tool in drug development. The long PEG chain, consisting of 25 ethylene glycol units, significantly enhances the hydrophilicity and bioavailability of the molecules it modifies.[2][3][4] The terminal amine group provides a reactive handle for conjugation to various molecules, such as ligands for target proteins or E3 ubiquitin ligases.[5] The benzyl group offers a hydrophobic counterpoint and can be involved in specific synthetic strategies.

The primary application of this compound is in the construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, for which this compound is an exemplary candidate, is a critical determinant of the final molecule's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase.

Chemical Identity and Supplier Information

While a specific CAS number for this compound is not consistently reported in public databases, it is available from specialized chemical suppliers under specific catalog numbers.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₅₇H₁₀₉NO₂₅
Approximate Molecular Weight 1208.5 g/mol
Structure Benzyl-(OCH₂CH₂)₂₅-NH₂

Table 2: Supplier Information for this compound

SupplierCatalog Number
DC ChemicalsDC44358
MedchemExpressHY-132013 (for a related Benzyl-PEG-amine)
BroadPharm(Provides various Benzyl-PEG-amines, custom synthesis may be available)
AxisPharm(Provides various Benzyl-PEG-amines, custom synthesis may be available)
JenKem Technology(Specializes in PROTAC PEG linkers, custom synthesis may be available)

Note: Availability and catalog numbers are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: Synthesis of a PROTAC Using this compound

The following are generalized experimental protocols for the synthesis of a PROTAC, which can be adapted for use with this compound. These protocols describe the key steps of conjugating a target protein ligand and an E3 ligase ligand using a PEG linker.

General Amide Bond Formation

This protocol outlines the coupling of a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) with the amine terminus of this compound.

Materials:

  • Ligand-COOH (Ligand with a carboxylic acid functional group)

  • This compound

  • Coupling agents (e.g., HATU, HOBt, or EDC/NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Purification supplies (e.g., HPLC)

Procedure:

  • Dissolve the Ligand-COOH (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary base (e.g., DIPEA, 3.0 eq) to the mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0-1.2 eq) in the anhydrous solvent.

  • Slowly add the solution of this compound to the activated ligand solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).

  • Upon completion, quench the reaction (e.g., by adding water).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired Ligand-PEG25-Benzyl conjugate.

Subsequent Conjugation via the Benzyl Group (Hypothetical)

The benzyl group can potentially be deprotected (e.g., via hydrogenolysis) to reveal a hydroxyl group, which can then be further functionalized for conjugation to a second ligand.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the conceptual workflow of PROTAC synthesis and the general mechanism of PROTAC action.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product L1 Target Ligand-COOH S1 Amide Coupling L1->S1 PEG This compound PEG->S1 L2 E3 Ligase Ligand-X (e.g., with a reactive group) S4 Second Conjugation L2->S4 S2 Purification S1->S2 S3 Deprotection/Activation of Benzyl Terminus S2->S3 S3->S4 S5 Final Purification S4->S5 PROTAC PROTAC Molecule S5->PROTAC

Caption: Synthetic workflow for a PROTAC using this compound.

PROTAC_Mechanism_of_Action cluster_components Cellular Components cluster_process Degradation Pathway PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Recycled TC Ternary Complex Formation PROTAC->TC POI Target Protein (POI) POI->TC E3->TC Ub Ubiquitin UBI Polyubiquitination Ub->UBI Proteasome 26S Proteasome DEG Proteasomal Degradation Proteasome->DEG TC->UBI Recruitment UBI->DEG Targeting DEG->POI Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound stands out as a valuable and versatile tool for researchers in the field of drug discovery and development. Its well-defined structure, particularly the long polyethylene glycol chain, offers significant advantages in modulating the physicochemical properties of complex therapeutic molecules like PROTACs. While the optimization of the linker is an empirical process for each new biological target, the availability of high-quality, long-chain linkers such as this compound is crucial for advancing the field of targeted protein degradation and developing the next generation of therapeutics. This guide provides a foundational understanding to aid in the rational design and synthesis of innovative drug candidates.

References

Technical Guide: Storage and Handling of Benzyl-PEG25-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical recommendations for the proper storage and handling of Benzyl-PEG25-amine, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and protecting laboratory personnel.

Compound Overview

This compound is a heterobifunctional molecule featuring a benzyl group, a 25-unit polyethylene glycol (PEG) chain, and a terminal primary amine. The benzyl group serves as a hydrophobic protecting group, while the hydrophilic PEG chain enhances solubility and provides a flexible spacer. The primary amine allows for covalent conjugation to other molecules, such as ligands for target proteins or E3 ligases.

Storage Recommendations

Proper storage is critical to prevent degradation and maintain the chemical purity of this compound. The primary degradation pathways for similar molecules involve the cleavage of the benzyl group under acidic or oxidative conditions and oxidative degradation of the PEG chain. Therefore, protection from moisture, oxygen, and light is paramount.

Quantitative Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationRecommended AtmosphereContainer Type
Solid (Powder) -20°CUp to 2 yearsInert (Argon or Nitrogen)Tightly sealed, amber vial
Solution in DMSO 4°CUp to 2 weeksInert (Argon or Nitrogen)Tightly sealed, amber vial
Solution in DMSO -80°CUp to 6 monthsInert (Argon or Nitrogen)Tightly sealed, single-use aliquots

Note: To avoid repeated freeze-thaw cycles for solutions, it is highly recommended to aliquot the stock solution into single-use volumes.

Handling Procedures

Due to the reactive nature of the amine group and the potential for degradation, specific handling procedures should be followed. As a formal Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling similar amine-containing and PEGylated compounds.[1][2][3] A risk assessment should be performed prior to handling.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound.

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or chemical fume hood. Respiratory protection may be required for handling large quantities of powder.
Weighing and Dissolving
  • Preparation : Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Atmosphere : Whenever possible, handle the solid compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to oxygen and moisture.

  • Weighing : Use an analytical balance in a chemical fume hood to weigh the desired amount of the powder.

  • Dissolving : Add a dry, anhydrous solvent (e.g., DMSO) to the solid. Ensure the solvent is free of peroxides, which can accelerate PEG chain degradation. Gently vortex or sonicate to ensure complete dissolution.

Chemical Compatibility

This compound is incompatible with certain classes of chemicals.[3] Avoid contact with:

  • Strong Acids and Alkalis : Can catalyze the cleavage of the benzyl group.

  • Strong Oxidizing Agents : Can lead to the degradation of the PEG chain and the benzyl group.

  • Strong Reducing Agents : Can cause cleavage of the benzyl ether via hydrogenolysis (e.g., H₂/Pd).

Experimental Protocols

While specific experimental protocols will vary depending on the application (e.g., PROTAC synthesis), the following provides a general workflow for the conjugation of this compound to a carboxylic acid-containing molecule.

Amide Coupling Reaction

This protocol outlines a typical amide bond formation using a peptide coupling reagent.

Materials:

  • This compound

  • Carboxylic acid-functionalized molecule

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous DMF or DMSO

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule and the peptide coupling reagent in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.

  • Stir the solution for 5-10 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve this compound and the tertiary amine base in the anhydrous solvent.

  • Add the this compound solution to the activated carboxylic acid solution.

  • Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the reaction progress by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques (e.g., HPLC).

Disposal

Dispose of this compound and its waste in accordance with local, state, and federal regulations. Polyethylene glycol itself is generally considered non-hazardous and biodegradable.[4] However, the presence of the benzyl and amine functionalities may alter its environmental impact. It is recommended to treat it as chemical waste.

  • Solid Waste : Collect in a labeled, sealed container for chemical waste disposal.

  • Liquid Waste : Collect in a labeled, sealed container for chemical waste disposal. Do not pour down the drain.

Visualized Workflows

The following diagrams illustrate the key logical relationships and workflows for the storage and handling of this compound.

StorageWorkflow Storage and Stability Workflow for this compound cluster_storage Storage Conditions cluster_protection Protection Measures Solid Solid Form Temp_Solid -20°C Solid->Temp_Solid Solution Solution (DMSO) Temp_Sol_Short 4°C Solution->Temp_Sol_Short Temp_Sol_Long -80°C Solution->Temp_Sol_Long Duration_Solid < 2 years Temp_Solid->Duration_Solid Duration_Sol_Short < 2 weeks Temp_Sol_Short->Duration_Sol_Short Duration_Sol_Long < 6 months Temp_Sol_Long->Duration_Sol_Long Degradation Prevent Degradation Duration_Solid->Degradation Duration_Sol_Short->Degradation Duration_Sol_Long->Degradation Inert Inert Atmosphere (Ar, N2) Inert->Degradation Light Protect from Light (Amber Vial) Light->Degradation Moisture Protect from Moisture (Tightly Sealed) Moisture->Degradation HandlingWorkflow Safe Handling Workflow for this compound Start Start Handling PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Equilibrate Equilibrate to Room Temp in Desiccator PPE->Equilibrate Weigh Weigh Solid in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Reaction Perform Reaction (e.g., Amide Coupling) Dissolve->Reaction Purify Purify Product Reaction->Purify Disposal Dispose of Waste (Chemical Waste) Reaction->Disposal Purify->Disposal

References

The Lynchpin of Next-Generation Therapeutics: A Technical Guide to the Theoretical Applications of Benzyl-PEG25-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of modern drug discovery, the rational design of therapeutic candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. This technical guide delves into the core theoretical applications of Benzyl-PEG25-amine, a heterobifunctional linker that is pivotal in the development of advanced drug delivery systems. Addressed to researchers, scientists, and drug development professionals, this document provides an in-depth exploration of its role in enhancing therapeutic efficacy, with a focus on Proteolysis Targeting Chimeras (PROTACs), targeted drug delivery, and stimuli-responsive systems.

Introduction: The Versatility of a Long-Chain PEG Linker

This compound is a polyethylene glycol (PEG) derivative characterized by a benzyl-protected hydroxyl group at one terminus and a primary amine at the other, connected by a 25-unit PEG chain. This unique structure offers a confluence of desirable properties for drug discovery. The long PEG chain imparts significant hydrophilicity, which can enhance the solubility and bioavailability of conjugated drugs[1]. The terminal amine group provides a reactive handle for straightforward conjugation to various molecules, including small molecule drugs, peptides, and antibodies, through well-established bioconjugation techniques[2][3]. The benzyl protecting group offers a stable shield for the hydroxyl functionality, allowing for selective chemical modifications, and can be deprotected under specific conditions, opening avenues for stimuli-responsive drug release[4][5].

Core Application: A Superior Scaffold for PROTACs

The most prominent application of this compound is as a linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins implicated in disease. A PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.

The length and composition of this linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. A longer and more flexible linker, such as that provided by this compound, can offer several theoretical advantages:

  • Optimal Ternary Complex Geometry: A long PEG chain provides the necessary flexibility and reach to facilitate productive interactions between the target protein and the E3 ligase, which may be sterically hindered with shorter linkers.

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the protein-binding ligands. This can also positively impact cell permeability.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The following table summarizes representative quantitative data on the effect of PEG linker length on the degradation efficiency of PROTACs, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinE3 Ligase LigandLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4VHL~12>1000<20
BRD4VHL~2015>90
BRD4VHL~305>95
BTKCRBN<12Inactive-
BTKCRBN~21396
BTKCRBN~2929276

This table is a composite representation based on trends observed in multiple studies and is for illustrative purposes.

Theoretical Application: Advanced Targeted Drug Delivery

Beyond its role in PROTACs, this compound holds significant theoretical potential in the broader field of targeted drug delivery. The amine functionality allows for its conjugation to targeting moieties such as antibodies, peptides, or small molecules that recognize specific cell surface receptors, thereby directing a cytotoxic or therapeutic payload to the desired site of action.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, a long PEG linker like that in this compound can offer several advantages:

  • Improved Solubility and Stability: ADCs are complex macromolecules, and the inclusion of a hydrophilic PEG linker can enhance their overall solubility and stability in circulation.

  • Reduced Immunogenicity: The "stealth" properties of PEG can shield the ADC from the immune system, potentially reducing its immunogenicity.

  • Enhanced Tumor Penetration: The flexibility and hydrophilicity of the PEG chain may facilitate the penetration of the ADC into the tumor microenvironment.

Stimuli-Responsive Drug Delivery

The benzyl protecting group on the this compound can be theoretically exploited for stimuli-responsive drug delivery. For instance, the benzyl ether linkage can be designed to be cleavable under specific conditions found in the tumor microenvironment, such as low pH or the presence of certain enzymes. This would allow for the targeted release of the drug payload specifically at the site of action, minimizing off-target toxicity.

Experimental Protocols

General Protocol for EDC/NHS Amidation of a Carboxylic Acid-Containing Drug with this compound

This protocol outlines the steps for conjugating a drug molecule containing a carboxylic acid group to the primary amine of this compound using EDC/NHS chemistry.

Materials:

  • Carboxylic acid-containing drug

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing (appropriate MWCO) or size-exclusion chromatography column

Procedure:

  • Activation of the Drug:

    • Dissolve the carboxylic acid-containing drug in a minimal amount of anhydrous DMF.

    • Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS to the drug solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation Reaction:

    • Dissolve this compound in Coupling Buffer (PBS, pH 7.4).

    • Add the activated drug solution dropwise to the this compound solution while stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Stir for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the resulting drug-PEG-benzyl conjugate from unreacted starting materials and byproducts using dialysis against PBS or by size-exclusion chromatography.

  • Characterization:

    • Characterize the purified conjugate using techniques such as HPLC, mass spectrometry (MS), and NMR to confirm its identity and purity.

In Vivo Pharmacokinetic Study of a PEGylated Small Molecule Drug in Mice

This protocol describes a general procedure for evaluating the pharmacokinetic profile of a small molecule drug conjugated with this compound in a murine model.

Materials:

  • PEGylated drug conjugate

  • Vehicle (e.g., saline, PBS with 5% DMSO)

  • Male CD-1 mice (or other appropriate strain), 8-10 weeks old

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Animal Dosing:

    • Acclimate mice for at least one week prior to the study.

    • Administer the PEGylated drug conjugate to the mice via intravenous (IV) injection through the tail vein at a predetermined dose. A control group should receive the unconjugated drug.

  • Blood Sampling:

    • Collect blood samples (approximately 20-30 µL) from the saphenous vein or via retro-orbital bleeding at various time points post-injection (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours).

    • Collect the blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile).

    • Quantify the concentration of the PEGylated drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

In Vitro Drug Release Assay for a pH-Sensitive this compound Conjugate

This protocol outlines a method to assess the pH-triggered release of a drug from a conjugate where the benzyl group is part of a pH-labile linker.

Materials:

  • pH-sensitive drug-PEG-benzyl conjugate

  • Release Buffers:

    • Physiological pH: PBS, pH 7.4

    • Acidic pH: Acetate buffer, pH 5.0 (simulating endosomal/lysosomal environment)

  • Dialysis membrane (appropriate MWCO)

  • HPLC system for drug quantification

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of the drug conjugate in the release buffers (pH 7.4 and pH 5.0).

  • Dialysis Setup:

    • Place the conjugate solutions into separate dialysis bags.

    • Immerse the dialysis bags into a larger volume of the corresponding release buffer, maintained at 37°C with gentle stirring.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from the external buffer.

    • Replenish the external buffer with an equal volume of fresh buffer to maintain sink conditions.

  • Drug Quantification:

    • Analyze the collected samples using a validated HPLC method to determine the concentration of the released drug.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point for both pH conditions.

    • Plot the cumulative drug release versus time to compare the release profiles at physiological and acidic pH.

Mandatory Visualizations

PROTAC_Mechanism cluster_cytoplasm Cytoplasm POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC This compound based PROTAC PROTAC->Ternary mediates PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of Action of a this compound based PROTAC.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Drug-COOH + Benzyl-PEG25-NH2 Reaction EDC/NHS Coupling Start->Reaction Purification Dialysis / SEC Reaction->Purification Characterization HPLC / MS / NMR Purification->Characterization Stability Plasma Stability Assay Characterization->Stability Release pH-Responsive Release Assay Characterization->Release PK_Study Pharmacokinetic Study (Mice) Characterization->PK_Study Efficacy Tumor Xenograft Model PK_Study->Efficacy

Caption: General experimental workflow for developing a this compound drug conjugate.

HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Anti-HER2 ADC (with PEG Linker) HER2 HER2 Receptor ADC->HER2 Binding PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Endosome Endosome HER2->Endosome Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Endosome->Lysosome Drug Released Drug Lysosome->Drug Linker Cleavage & Drug Release Apoptosis Apoptosis Drug->Apoptosis

Caption: HER2 signaling pathway and the mechanism of action of a PEGylated ADC.

Conclusion

This compound is a highly versatile and valuable tool in the drug discovery arsenal. Its long-chain PEG backbone provides significant advantages in terms of solubility, stability, and pharmacokinetics, while its terminal amine and protected hydroxyl groups offer facile and selective conjugation chemistry. Its established role in optimizing PROTAC efficacy and its theoretical potential in advanced targeted and stimuli-responsive drug delivery systems underscore its importance in the development of next-generation therapeutics. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers seeking to leverage the unique properties of this compound in their drug discovery endeavors. As the field continues to evolve, the rational application of such advanced linkers will be instrumental in translating promising therapeutic concepts into clinical realities.

References

Methodological & Application

Application Note: Protocol for Amide Coupling of Benzyl-PEG25-amine to a Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the covalent conjugation of Benzyl-PEG25-amine to a molecule containing a carboxylic acid functional group. The formation of a stable amide bond is a cornerstone of bioconjugation, enabling the attachment of polyethylene glycol (PEG) chains to proteins, peptides, small molecules, or surfaces. This process, known as PEGylation, is widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, such as increasing solubility, extending circulating half-life, and reducing immunogenicity[1]. We present two robust protocols utilizing common coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS), and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). Detailed methodologies for the coupling reactions, purification of the conjugate, and analytical characterization are described.

Introduction to Amide Coupling for PEGylation

The covalent linkage of an amine to a carboxylic acid to form an amide bond is one of the most frequent and reliable reactions in medicinal and bioconjugate chemistry[2][3]. The reaction typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Carbodiimides (like EDC) and uronium salts (like HATU) are efficient activating agents that facilitate this transformation under mild conditions[2].

The choice of coupling reagent can depend on the specific substrates, desired reaction speed, and efficiency.

  • EDC/sulfo-NHS: This is a widely used two-step method. EDC first activates the carboxyl group, which then reacts with sulfo-NHS to create a more stable, amine-reactive intermediate, minimizing side reactions such as polymerization. This method is particularly effective in aqueous solutions.

  • HATU: This is a highly efficient uronium-based coupling reagent that rapidly forms an active ester, leading to high yields and fast reaction times, often in aprotic organic solvents. It is known for reducing the risk of racemization in chiral molecules.

Reaction Principle and Workflow

The overall process involves three key stages: activation of the carboxylic acid, coupling with the PEG-amine, and subsequent purification and analysis of the final conjugate.

G cluster_workflow General Experimental Workflow prep Prepare Reactants (Carboxylic Acid, this compound) activation Activate Carboxylic Acid (e.g., with EDC/sulfo-NHS or HATU) prep->activation coupling Couple with this compound (Amide Bond Formation) activation->coupling quench Quench Reaction coupling->quench purify Purify Conjugate (e.g., SEC, RP-HPLC) quench->purify analyze Characterize Product (LC-MS, NMR) purify->analyze final_product Pure Benzyl-PEG25-Conjugate analyze->final_product

Caption: High-level workflow for the coupling of this compound.

Experimental Protocols

Materials and Reagents
  • Carboxylic acid-containing molecule (Substrate)

  • This compound

  • For EDC/sulfo-NHS Protocol:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysulfosuccinimide (sulfo-NHS)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

    • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • For HATU Protocol:

    • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

    • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • For Purification & Analysis:

    • Appropriate chromatography columns (e.g., Size-Exclusion, Reverse-Phase)

    • Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

    • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

Protocol 1: EDC/sulfo-NHS Mediated Coupling

This protocol is ideal for reactions in aqueous buffers, commonly used for conjugating to biomolecules.

G cluster_protocol EDC/sulfo-NHS Coupling Protocol start Dissolve Carboxylic Acid in Activation Buffer (pH 6.0) add_reagents Add EDC and sulfo-NHS (Prepare solutions fresh) start->add_reagents incubate_activation Incubate for 15-30 min at Room Temperature add_reagents->incubate_activation add_peg Add this compound (dissolved in Coupling Buffer, pH 7.4) incubate_activation->add_peg incubate_coupling React for 2 hours to overnight at Room Temperature add_peg->incubate_coupling quench Add Quenching Solution (e.g., Tris or Hydroxylamine) incubate_coupling->quench purify Proceed to Purification quench->purify

Caption: Step-by-step workflow for EDC/sulfo-NHS mediated coupling.

Methodology:

  • Preparation: Bring all reagents to room temperature before use. Prepare stock solutions of EDC and sulfo-NHS immediately before the experiment, as EDC is susceptible to hydrolysis.

  • Carboxylic Acid Activation:

    • Dissolve the carboxylic acid-containing substrate in Activation Buffer (pH 6.0).

    • Add a 2-10 fold molar excess of EDC and sulfo-NHS to the carboxylic acid solution. The optimal ratio should be determined empirically.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Coupling Reaction:

    • Dissolve this compound in Coupling Buffer (pH 7.2-7.5).

    • Add the activated carboxylic acid solution to the this compound solution. A 1.1 to 1.5 molar excess of the PEG-amine relative to the carboxylic acid is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding a quenching solution, such as hydroxylamine or Tris buffer, to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes. The crude conjugate is now ready for purification.

Protocol 2: HATU Mediated Coupling

This protocol is highly effective for small molecules in organic solvents.

Methodology:

  • Pre-activation (Recommended): To avoid side reactions with the amine, it is best to pre-activate the carboxylic acid.

    • Dissolve the carboxylic acid-containing substrate (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes.

  • Coupling Reaction:

    • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the pre-activated mixture.

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can then be dissolved in a suitable solvent for purification by chromatography.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and a comparison of the coupling methods.

Table 1: Comparison of Coupling Reagent Protocols

ParameterEDC/sulfo-NHS ProtocolHATU Protocol
Solvent Aqueous Buffers (MES, PBS)Anhydrous Organic (DMF, DCM)
Optimal pH Activation: 5.0-6.0; Coupling: 7.2-8.0Not applicable (base required)
Reagent Stoichiometry 2-10 eq. EDC/sulfo-NHS1.1-1.2 eq. HATU; 2-3 eq. Base
Reaction Time 2 - 12 hours1 - 4 hours
Typical Yields 50 - 80%70 - 95%
Primary By-products Urea derivative (water-soluble), sulfo-NHSTetramethylurea, HOAt (soluble)

Purification of the PEG-Conjugate

The heterogeneity of the reaction mixture, which may contain the desired product, unreacted starting materials, and by-products, necessitates a purification step.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEG-conjugate from smaller, unreacted molecules and reagent by-products.

    • Column: Choose a column with a fractionation range appropriate for the molecular weight of your conjugate.

    • Mobile Phase: Use a buffer in which the conjugate is stable and soluble (e.g., PBS).

    • Procedure: Equilibrate the column, apply the crude reaction mixture, and collect fractions while monitoring the eluent (e.g., at 280 nm if the substrate is a protein, or 254 nm for the benzyl group).

  • Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity and is useful for purifying conjugates of small molecules or peptides.

  • Dialysis/Ultrafiltration: For large biomolecule conjugates, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can effectively remove small molecule impurities.

Analytical Characterization

Confirmation of successful conjugation is critical. A combination of mass spectrometry and NMR spectroscopy is typically used.

G cluster_analysis Product Characterization Pathway product Purified Conjugate lcms LC-MS Analysis product->lcms nmr NMR Spectroscopy product->nmr mass_confirm Confirm MW Increase (Mass of Substrate + 1227.5 Da*) lcms->mass_confirm nmr_confirm Identify Characteristic Peaks: - Benzyl Protons - PEG Backbone - Substrate Protons nmr->nmr_confirm

Caption: Logic for analytical confirmation of the final product.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can confirm the mass of the final product. Successful conjugation will result in a mass increase corresponding to the mass of the incorporated Benzyl-PEG25-NH- moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. The spectrum of the conjugate should show characteristic signals from the benzyl group, the repeating ethylene glycol units of the PEG chain, and the original substrate molecule.

Table 2: Expected Analytical Characterization Data

TechniqueParameterExpected Observation for Benzyl-PEG25-Conjugate
LC-MS Molecular Weight[M+H]⁺ of Substrate + 1227.5 Da (for the C₇₁H₁₂₁NO₂₅ fragment)
¹H NMR Chemical Shifts (δ, ppm)~7.3 ppm (multiplet, 5H, Ar-H of benzyl)
~4.5 ppm (singlet, 2H, Ar-CH ₂-O)
~3.64 ppm (broad singlet, repeating -O-CH ₂-CH ₂-O- units)
Signals corresponding to the parent carboxylic acid molecule.

*Note: The exact mass added is calculated from the chemical formula of the this compound minus one hydrogen atom.

Troubleshooting

Table 3: Common Issues and Solutions in PEG Coupling Reactions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive coupling reagents (hydrolysis of EDC/HATU).Use fresh, high-quality reagents. Prepare EDC/HATU solutions immediately before use.
Incorrect pH for the reaction.Ensure the pH of the activation and coupling buffers is correct. EDC/NHS activation is most efficient at pH 4.5-7.2.
Steric hindrance around the carboxylic acid or amine.Increase reaction time and/or temperature. Consider a longer PEG spacer if possible.
Multiple Conjugations Molar ratio of PEG-amine is too high.Reduce the molar excess of the this compound in the reaction.
Low Product Recovery Non-specific binding to purification column.Equilibrate the column properly. Adjust the ionic strength of the buffer.
Product precipitation.Check the solubility of the conjugate in the chosen buffers and solvents.

References

Application Notes and Protocols for the Conjugation of Benzyl-PEG25-amine with NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the reaction of Benzyl-PEG25-amine with N-hydroxysuccinimide (NHS) esters. This common bioconjugation reaction forms a stable amide bond and is widely used in pharmaceutical and biotechnological research for applications such as the development of Antibody-Drug Conjugates (ADCs), PROTACs, and PEGylated therapeutics. This compound is a PEG-based linker containing a primary amine that can be used in the synthesis of PROTACs[1].

The reaction between a primary amine and an NHS ester is highly dependent on pH. The unprotonated primary amine acts as a nucleophile, attacking the ester. At low pH, the amine is protonated and non-reactive. Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency. Therefore, maintaining an optimal pH is critical for a successful reaction.

Key Reaction Parameters

The efficiency of the conjugation reaction is influenced by several factors including pH, buffer composition, temperature, and the molar ratio of the reactants.

pH: The reaction of NHS esters with primary amines is strongly pH-dependent.[2] The optimal pH for the reaction is typically between 7.2 and 9.0.[3][4][5] A commonly recommended range to balance the reactivity of the amine and the hydrolysis of the NHS ester is pH 8.3-8.5.

Buffers: Amine-free buffers are essential to prevent competition with the target amine. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate buffers. Buffers containing primary amines, such as Tris, should be avoided for the reaction itself but can be used to quench the reaction.

Solvents: While this compound is typically soluble in aqueous buffers, many NHS esters have poor water solubility. These should first be dissolved in a minimal amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture. It is important to use high-quality, anhydrous solvents as the NHS-ester moiety is moisture-sensitive and readily hydrolyzes.

Molar Ratio: The optimal molar ratio of NHS ester to this compound depends on the specific reactants and the desired outcome. For reactions with small molecules like this compound, a starting molar ratio of 1:1 or 2:1 (NHS ester to amine) can be effective. When labeling proteins, a 5- to 20-fold molar excess of the NHS ester is a common starting point to ensure efficient conjugation.

Temperature and Reaction Time: The reaction can be performed at room temperature (typically for 30-60 minutes or up to 4 hours) or at 4°C (overnight). For less stable molecules, incubation on ice for 2 hours is also an option. The reaction progress can be monitored by techniques like LC-MS or TLC.

Summary of Reaction Conditions
ParameterRecommended ConditionsNotes
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis.
Buffers Phosphate, Bicarbonate, HEPES, BorateMust be free of primary amines.
NHS Ester Solvent Anhydrous DMSO or DMFFor water-insoluble NHS esters.
Molar Ratio (NHS:Amine) 1:1 to 2:1 for small molecules; 5:1 to 20:1 for proteinsCan be optimized for specific applications.
Temperature Room Temperature or 4°CLower temperatures can be used for sensitive molecules.
Reaction Time 30 minutes - 24 hoursDependent on temperature and reactants.
Quenching Agent Tris or Glycine bufferTo stop the reaction.

Experimental Protocols

Protocol 1: General Conjugation of this compound with a Water-Soluble NHS Ester

This protocol describes a general procedure for the conjugation of this compound with a water-soluble NHS ester in an aqueous buffer.

Materials:

  • This compound

  • Water-soluble NHS ester

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification equipment (e.g., desalting column, HPLC).

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in the Reaction Buffer to a desired concentration (e.g., 10 mg/mL).

    • Immediately before use, dissolve the NHS ester in the Reaction Buffer. Do not prepare stock solutions for long-term storage as NHS esters hydrolyze in aqueous solutions.

  • Reaction:

    • Add the dissolved NHS ester solution to the this compound solution. A typical starting molar ratio is 1.1 equivalents of the NHS ester to 1 equivalent of the amine.

    • Gently mix the reaction solution.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts. This can be achieved using a desalting column for rapid buffer exchange or by dialysis. For higher purity, chromatographic methods such as reverse-phase HPLC may be employed.

Protocol 2: Conjugation with a Water-Insoluble NHS Ester

This protocol is adapted for NHS esters that require an organic solvent for initial dissolution.

Materials:

  • This compound

  • Water-insoluble NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification equipment.

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in the Reaction Buffer.

    • Immediately before use, dissolve the water-insoluble NHS ester in a minimal volume of anhydrous DMSO or DMF.

  • Reaction:

    • Add the NHS ester solution dropwise to the stirring this compound solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to maintain the integrity of many biomolecules.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted reagents and byproducts via gel filtration (desalting column), dialysis, or HPLC.

Visualized Workflow

The following diagram illustrates the general workflow for the conjugation of this compound with an NHS ester.

Conjugation_Workflow cluster_reaction Reaction cluster_post Post-Reaction prep_amine Dissolve this compound in Reaction Buffer (pH 8.3-8.5) reaction Combine Reactants (1-2h at RT or overnight at 4°C) prep_amine->reaction prep_nhs Dissolve NHS Ester in Anhydrous DMSO/DMF (if water-insoluble) prep_nhs->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (Desalting, Dialysis, or HPLC) quench->purify

References

Application Notes and Protocols for Bioconjugation of Peptides with Benzyl-PEG25-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, protect against enzymatic degradation, and decrease immunogenicity.[1][2][3] These enhancements lead to a longer circulation half-life and potentially less frequent dosing regimens.[1]

Benzyl-PEG25-amine is a high-purity, monodisperse PEG reagent that enables the precise and controlled PEGylation of peptides. The primary amine group on the PEG chain allows for covalent conjugation to carboxylic acid groups on a peptide, typically at the C-terminus or on the side chains of aspartic or glutamic acid residues. This document provides detailed protocols for the bioconjugation of peptides with this compound, as well as methods for the purification and characterization of the resulting conjugate.

Key Applications

The bioconjugation of peptides with this compound is a versatile tool for:

  • Improving Drug Bioavailability: By increasing the in vivo half-life of therapeutic peptides, PEGylation can lead to improved bioavailability.[1]

  • Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, reducing its potential to elicit an immune response.

  • Enhancing Stability: PEGylation protects peptides from proteolytic degradation, increasing their stability in biological fluids.

  • Targeted Drug Delivery: PEGylated peptides can be further functionalized for targeted delivery to specific tissues or cells.

Experimental Protocols

Peptide Activation using EDC/NHS Chemistry

This protocol describes the activation of a peptide's carboxylic acid groups for reaction with the primary amine of this compound. This is a common and efficient method for forming a stable amide bond.

Materials:

  • Peptide with an available carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve the peptide in Activation Buffer to a final concentration of 1-10 mg/mL. If the peptide has limited aqueous solubility, a minimal amount of DMF or DMSO can be used to aid dissolution before adding the buffer.

  • Add a 5 to 10-fold molar excess of EDC and NHS to the peptide solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

Peptide_Activation Peptide_COOH Peptide-COOH Activated_Peptide Peptide-CO-NHS (Activated) Peptide_COOH->Activated_Peptide Activation (MES Buffer, pH 6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Peptide

Figure 1: Peptide activation workflow.

Conjugation of Activated Peptide with this compound

Materials:

  • Activated Peptide-NHS ester solution (from Protocol 1)

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Immediately following activation, the pH of the activated peptide solution can be raised to 7.2-7.5 by adding the Conjugation Buffer.

  • Dissolve this compound in the Conjugation Buffer.

  • Add a 1.5 to 5-fold molar excess of this compound to the activated peptide solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Let it react for 30 minutes.

Conjugation_Workflow Activated_Peptide Peptide-CO-NHS Conjugate Peptide-CO-NH-PEG25-Benzyl Activated_Peptide->Conjugate Conjugation (Phosphate Buffer, pH 7.2-7.5) PEG_Amine Benzyl-PEG25-NH2 PEG_Amine->Conjugate

Figure 2: Conjugation reaction scheme.

Purification of the PEGylated Peptide

Purification is critical to remove unreacted peptide, excess PEG reagent, and reaction byproducts. High-Performance Liquid Chromatography (HPLC) is the preferred method.

a) Size-Exclusion Chromatography (SEC-HPLC)

This method separates molecules based on their hydrodynamic radius. The larger PEGylated peptide will elute earlier than the smaller, unreacted peptide.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • SEC column (e.g., Shodex Protein KW803/KW804 series)

Mobile Phase:

  • Isocratic elution with a buffer such as 20 mM HEPES, pH 6.5.

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the quenched reaction mixture onto the column.

  • Monitor the elution profile at 220 nm or 280 nm.

  • Collect fractions corresponding to the PEGylated peptide peak.

  • Analyze collected fractions for purity.

b) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates molecules based on their hydrophobicity.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C8 or C18 reverse-phase column

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • A linear gradient from low to high percentage of Solvent B is typically used for elution.

Procedure:

  • Equilibrate the RP-HPLC column with the initial mobile phase conditions.

  • Inject the reaction mixture.

  • Run a linear gradient of Solvent B to elute the components.

  • Collect fractions corresponding to the desired PEGylated peptide peak.

Characterization of the PEGylated Peptide

a) Purity Analysis by HPLC

The purity of the collected fractions should be assessed using analytical SEC-HPLC or RP-HPLC.

b) Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry is used to confirm the successful conjugation and to determine the molecular weight of the final product.

Instrumentation:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer or

  • Electrospray Ionization (ESI) Mass Spectrometer coupled with Liquid Chromatography (LC-MS)

Procedure:

  • Prepare the purified PEGylated peptide sample according to the instrument's requirements.

  • Acquire the mass spectrum.

  • Compare the observed molecular weight with the theoretical molecular weight of the PEGylated peptide. A successful conjugation will show a mass shift corresponding to the mass of the attached this compound.

Data Presentation

The following tables provide representative data for a typical bioconjugation reaction.

Table 1: Reaction Conditions and Efficiency

ParameterValue
Peptide Concentration5 mg/mL
Molar Ratio (Peptide:EDC:NHS)1:10:10
Molar Ratio (Peptide:this compound)1:3
Reaction Time4 hours
Reaction Temperature25°C
Conjugation Efficiency ~85%

Table 2: Purification and Characterization Summary

AnalysisMethodResult
Purification RP-HPLCSuccessful separation of conjugate from reactants
Purity Analytical RP-HPLC>95%
Identity Confirmation Mass SpectrometryObserved MW matches theoretical MW
Yield ~70% (post-purification)

Example Application: PEGylation of an HuR-Inhibiting Peptide for Psoriasis Treatment

Human antigen R (HuR) is an RNA-binding protein that is overexpressed in certain immune disorders and regulates the expression of inflammatory cytokines. Peptides that inhibit HuR have shown anti-inflammatory activity. However, their therapeutic potential is limited by poor stability and rapid clearance. PEGylation of an HuR-inhibiting peptide (HIP) can enhance its stability and bioactivity. The PEGylated HIP can then more effectively block the downstream signaling cascade that leads to inflammation in conditions like psoriasis.

HuR_Signaling_Pathway cluster_inhibition Therapeutic Intervention cluster_cellular Cellular Processes PEG_HIP PEGylated HuR-Inhibiting Peptide (PEG-HIP) HuR HuR (RNA-Binding Protein) PEG_HIP->HuR Inhibits mRNA Inflammatory Cytokine mRNA (e.g., TNF-α, IL-23) HuR->mRNA Binds and Stabilizes Cytokines Inflammatory Cytokines (TNF-α, IL-23) mRNA->Cytokines Translation Inflammation Inflammation (Psoriasis Pathogenesis) Cytokines->Inflammation Promotes

Figure 3: HuR signaling pathway and inhibition.

Conclusion

The bioconjugation of peptides with this compound via EDC/NHS chemistry is a robust and effective method for enhancing the therapeutic potential of peptide-based drugs. The detailed protocols provided herein for conjugation, purification, and characterization will enable researchers and drug development professionals to successfully implement this technology. The improved pharmacokinetic and pharmacodynamic properties of PEGylated peptides can lead to the development of more effective and convenient therapies for a wide range of diseases.

References

Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Benzyl-PEG25-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from within a cell.[1][2] Unlike traditional inhibitors that merely block the function of a protein, PROTACs facilitate its complete degradation.[3] This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][4]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The simultaneous binding of the PROTAC to both the POI and an E3 ligase brings them into close proximity, forming a ternary complex. This proximity enables the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the proteasome. The PROTAC molecule itself is then released and can catalytically induce the degradation of multiple POI molecules.

The choice of linker is critical to the efficacy of a PROTAC, influencing the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide synthetic flexibility. This guide provides a detailed protocol for the synthesis of a PROTAC utilizing Benzyl-PEG25-amine, a specific type of PEG-based linker.

PROTAC Mechanism of Action

The signaling cascade initiated by a PROTAC molecule to induce protein degradation is a multi-step process within the cell.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Release Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Poly-Ub Chain Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Protein Fragments Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically achieved through a modular approach, involving the sequential coupling of the linker with the E3 ligase ligand and the POI ligand. Amide bond formation is a common and robust method for these conjugation steps.

Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow Warhead_COOH POI Ligand (with -COOH) Coupling_1 Step 1: Amide Coupling (e.g., HATU, DIPEA) Warhead_COOH->Coupling_1 Benzyl_PEG_NH2 This compound Benzyl_PEG_NH2->Coupling_1 Intermediate Intermediate: POI-Linker Coupling_1->Intermediate Coupling_2 Step 2: Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling_2 E3_Ligand_COOH E3 Ligase Ligand (with -COOH) E3_Ligand_COOH->Coupling_2 Final_PROTAC Final PROTAC Molecule Coupling_2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

References

Application Note: High-Resolution Purification of Benzyl-PEG25-Amine Conjugates Using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in bioconjugation, peptide modification, and small molecule drug delivery.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a premier strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2] This modification can enhance solubility, extend circulating half-life, and decrease immunogenicity.[2] The use of discrete PEG (dPEG®) linkers, such as Benzyl-PEG25-amine, offers precise control over the linker length, ensuring batch-to-batch consistency and product homogeneity.

Following the conjugation of this compound to a target molecule (e.g., a small molecule, peptide, or protein), the resulting mixture is often heterogeneous. It may contain the desired conjugate alongside unreacted starting materials, excess PEG linker, and various side products.[3] Achieving high purity of the final conjugate is critical for its therapeutic efficacy and safety.[3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for this purification challenge, offering high-resolution separation based on molecular hydrophobicity.

This application note provides a detailed protocol for the purification of a model Benzyl-PEG25-amide conjugate using RP-HPLC. The method effectively separates the target conjugate from common impurities, ensuring a final product of high purity.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18 silica). A polar mobile phase is used to elute the sample components from the column. In this case, the this compound conjugate is significantly more hydrophobic than the unreacted this compound due to the addition of the conjugated molecule. By applying a gradient of increasing organic solvent (e.g., acetonitrile), the components are eluted in order of increasing hydrophobicity. The dispersity of the attached PEG can lead to peak broadening in RP-HPLC, but using a discrete PEG25 linker minimizes this effect, resulting in sharper peaks and better resolution.

G cluster_workflow Purification Workflow Crude Crude Reaction Mixture (Conjugate, Unreacted PEG, etc.) Prep Sample Preparation (Dissolve in Mobile Phase A) Crude->Prep Inject HPLC Injection Prep->Inject Separate RP-HPLC Separation (C18 Column, Gradient Elution) Inject->Separate Collect Fraction Collection (Target Conjugate Peak) Separate->Collect Analyze Purity Analysis (Analytical HPLC / LC-MS) Collect->Analyze Solvent Solvent Removal (Lyophilization) Analyze->Solvent If Pure Pure Purified Benzyl-PEG25-Conjugate Solvent->Pure

Caption: Experimental workflow for the purification of this compound conjugates.

Experimental Protocols

This protocol is designed for the purification of a Benzyl-PEG25-amide conjugate from a crude reaction mixture.

Materials and Instrumentation

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) for purity analysis.

  • Preparative reverse-phase C18 column (e.g., 21.2 x 150 mm, 5 µm particle size) for purification.

  • Lyophilizer or rotary evaporator.

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Deionized water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Crude this compound conjugate reaction mixture.

HPLC Operating Conditions

The following tables summarize the recommended HPLC conditions for both analytical and preparative runs.

Table 1: HPLC Instrumentation and Conditions

Parameter Analytical Method Preparative Method
Column C18, 4.6 x 150 mm, 5 µm C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min 20.0 mL/min
Column Temp. 45°C 45°C
Detection (UV) 220 nm & 260 nm 220 nm & 260 nm

| Injection Vol. | 10 µL | 1-5 mL (sample dependent) |

Table 2: Gradient Elution Program

Time (minutes) % Mobile Phase B
0.0 20
25.0 65
27.0 95
30.0 95
31.0 20

| 35.0 | 20 |

Detailed Methodology

1. Sample Preparation

  • Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A or a compatible solvent (e.g., Water/ACN mixture).

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.45 µm syringe filter before injection to prevent column clogging.

2. HPLC System Setup and Equilibration

  • Install the appropriate column (analytical or preparative).

  • Purge the pump lines with freshly prepared mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase conditions (20% B) for at least 15-20 minutes or until a stable baseline is achieved.

3. Method Development (Analytical Scale)

  • Inject a small amount (10 µL) of the prepared sample onto the analytical column.

  • Run the gradient method as described in Table 2.

  • Identify the peaks corresponding to the unreacted this compound, the target conjugate, and other impurities. The conjugate, being more hydrophobic, should have a longer retention time.

  • Optimize the gradient if necessary to achieve baseline separation between the target peak and adjacent impurities.

4. Preparative Scale Purification

  • Switch to the preparative column and equilibrate the system at the higher flow rate (20 mL/min).

  • Inject the prepared crude sample onto the column. The injection volume will depend on the concentration and the column's loading capacity.

  • Run the preparative gradient.

  • Monitor the UV signal and collect fractions corresponding to the peak of the desired conjugate, which was identified during the analytical run.

5. Post-Purification Analysis and Product Recovery

  • Analyze the collected fractions for purity using the analytical HPLC method.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Remove the HPLC solvents from the pooled fractions via lyophilization (freeze-drying) to obtain the purified conjugate as a solid.

Results and Discussion

Successful purification is characterized by the effective separation of the Benzyl-PEG25-conjugate from starting materials. In a typical chromatogram, the unreacted, more polar this compound will elute earlier, followed by the more hydrophobic target conjugate. The benzyl group provides a chromophore for reliable UV detection at ~260 nm, while the amide bond and other components allow for detection at ~220 nm.

G cluster_logic RP-HPLC Separation Logic node1 Component This compound (Unreacted) Property Lower Hydrophobicity elution Increasing Retention Time (Increasing % Acetonitrile) node1->elution interaction1 Weaker Interaction with C18 Stationary Phase node1:f3->interaction1 node2 Component Benzyl-PEG25-Conjugate (Product) Property Higher Hydrophobicity interaction2 Stronger Interaction with C18 Stationary Phase node2:f3->interaction2 elution->node2

References

Characterization of Benzyl-PEG25-amine by Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the characterization of Benzyl-PEG25-amine using mass spectrometry. This compound is a discrete polyethylene glycol (dPEG®) reagent commonly used in bioconjugation, drug delivery, and surface modification. Accurate determination of its molecular weight and confirmation of its structure are critical for ensuring the quality and consistency of downstream applications. This document outlines protocols for both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, providing expected mass-to-charge ratios and fragmentation patterns. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction

Polyethylene glycol (PEG) is widely utilized to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1] Unlike traditional polydisperse PEGs, discrete PEGs (dPEGs) like this compound offer a defined molecular weight, ensuring batch-to-batch consistency. Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such reagents. This note details the application of high-resolution mass spectrometry for the unambiguous characterization of this compound.

Product Specifications

This compound consists of a benzyl group at one terminus of a 25-unit polyethylene glycol chain and a primary amine at the other.

PropertyValue
Chemical Formula C57H109NO25
Average Molecular Weight 1216.50 Da
Monoisotopic Molecular Weight 1215.73 Da
PEG Units (n) 25

Experimental Protocols

Sample Preparation
  • For ESI-MS: Dissolve this compound in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL. Further dilute the stock solution with the same solvent to a working concentration of 10-100 µg/mL for direct infusion or LC-MS analysis.

  • For MALDI-TOF-MS: Prepare a 10 mg/mL solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.[2] Prepare a 1 mg/mL solution of this compound in the same solvent. Mix the sample and matrix solutions in a 1:1 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

ESI-MS Protocol (Direct Infusion)
  • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 300 - 400 °C.

  • Mass Range: m/z 300 - 2000.

  • Data Acquisition: Acquire data in profile mode for at least 1 minute to obtain an averaged spectrum.

LC-MS Protocol

For samples containing impurities, chromatographic separation prior to mass analysis is recommended.

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Parameters: As described in the ESI-MS protocol.

MALDI-TOF-MS Protocol
  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion, reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Optimize for best signal-to-noise ratio, minimizing fragmentation.

  • Mass Range: m/z 500 - 2000.

  • Data Acquisition: Average 100-200 laser shots per spectrum.

Expected Results and Data Interpretation

ESI-MS Data

Due to the presence of multiple ether oxygens and a terminal amine, this compound is expected to readily form protonated and other cationized species in the gas phase.[3] The resulting spectrum may show multiple charge states.

Ion SpeciesCharge (z)Theoretical m/z
[M+H]+11216.74
[M+Na]+11238.72
[M+K]+11254.70
[M+2H]2+2608.87
[M+H+Na]2+2619.86

M refers to the monoisotopic mass of the neutral molecule (1215.73 Da).

MALDI-TOF-MS Data

MALDI-TOF mass spectrometry typically produces singly charged ions, simplifying the spectrum.[2] Sodiated ions are often the most abundant species.

Ion SpeciesCharge (z)Theoretical m/z
[M+H]+11216.74
[M+Na]+11238.72
[M+K]+11254.70
Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can be used to confirm the structure of this compound. The fragmentation is expected to occur via two primary pathways: cleavage along the PEG backbone and cleavage of the benzyl group.

  • PEG Backbone Fragmentation: Collision-induced dissociation (CID) will lead to the characteristic neutral loss of ethylene glycol units (44.03 Da). This results in a series of peaks separated by 44.03 m/z.

  • Benzyl Group Fragmentation: A characteristic fragmentation of benzylamines is the cleavage of the C-N bond, resulting in the formation of a stable tropylium cation (C7H7+) at m/z 91.05.

Precursor Ion (m/z)Fragment Ion (m/z)Description
1216.74 ([M+H]+)1172.71Loss of C2H4O
1216.74 ([M+H]+)1128.68Loss of 2 x C2H4O
1216.74 ([M+H]+)91.05Tropylium cation (C7H7+)
1216.74 ([M+H]+)1125.69Loss of C7H7

Visualizations

G Experimental Workflow for this compound Characterization cluster_prep Sample Preparation cluster_data Data Interpretation prep_esi Dissolve in ACN/H2O (0.1% Formic Acid) esi ESI-QTOF MS prep_esi->esi prep_maldi Mix with CHCA Matrix maldi MALDI-TOF MS prep_maldi->maldi data_esi Analyze m/z (Adducts, Charge States) esi->data_esi data_frag MS/MS Fragmentation Analysis (PEG backbone, Benzyl loss) esi->data_frag data_maldi Analyze m/z (Singly Charged Ions) maldi->data_maldi

Caption: Workflow for Mass Spectrometry Analysis.

G Proposed Fragmentation of [this compound+H]+ cluster_path1 Pathway 1: Benzyl Cleavage cluster_path2 Pathway 2: PEG Backbone Cleavage parent [M+H]+ m/z 1216.74 frag1 Tropylium Ion m/z 91.05 parent->frag1 - [PEG25-amine] frag2 [M+H - C7H7]+ m/z 1125.69 parent->frag2 - C7H7 frag3 [M+H - C2H4O]+ m/z 1172.71 parent->frag3 - C2H4O frag4 [M+H - 2(C2H4O)]+ m/z 1128.68 frag3->frag4 - C2H4O frag_dots ... frag4->frag_dots

Caption: Fragmentation of this compound.

Conclusion

This application note provides a comprehensive guide for the characterization of this compound by mass spectrometry. The detailed protocols for ESI-MS and MALDI-TOF-MS, along with the expected mass-to-charge ratios and fragmentation patterns, will enable researchers to confidently verify the identity and purity of this important reagent. The high-resolution mass spectrometry methods described herein are essential for quality control in the development of PEGylated therapeutics and other advanced materials.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Benzyl-PEG25-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the in vivo performance of nanocarriers.[1][2] The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic shield that can reduce non-specific protein adsorption (opsonization), minimize clearance by the mononuclear phagocyte system, and prolong systemic circulation time.[1][3] This "stealth" characteristic is crucial for improving the pharmacokinetic profile and therapeutic efficacy of nanoparticle-based drugs.

Benzyl-PEG25-amine is a high-purity, monodisperse PEG linker containing 25 ethylene glycol units. This heterobifunctional molecule consists of a stable benzyl-protected hydroxyl group and a terminal primary amine. The primary amine serves as a reactive handle for covalent conjugation to nanoparticles, while the benzyl group provides hydrophobicity and stability.[4] The defined length of the PEG chain allows for precise control over the surface properties of the modified nanoparticles. These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, methods for characterization, and representative data.

Core Concepts of Nanoparticle PEGylation

The primary strategy for attaching this compound to nanoparticles involves the formation of a stable amide bond between the primary amine of the PEG linker and a carboxylic acid group on the nanoparticle surface. This reaction is typically facilitated by a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The two-step reaction proceeds as follows:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Amine Coupling: The addition of NHS or Sulfo-NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable NHS ester. This semi-stable ester then readily reacts with the primary amine of the this compound to form a covalent and stable amide bond. The use of NHS or Sulfo-NHS enhances the efficiency of the conjugation reaction.

Applications

The surface modification of nanoparticles with this compound is beneficial for a variety of biomedical applications:

  • Drug Delivery: The PEGylated nanoparticles can serve as carriers for therapeutic agents, with the PEG layer prolonging their circulation time and improving their chances of reaching the target tissue.

  • Medical Imaging: The amine group allows for the conjugation of imaging agents, and the PEG layer enhances the biocompatibility and in vivo stability of the resulting contrast agents.

  • Research and Diagnostics: Functionalization of surfaces such as beads and self-assembled monolayers with PEG-amine reagents significantly reduces non-specific protein binding, which is advantageous in various diagnostic and research applications.

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles

This protocol describes the covalent conjugation of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Deionized (DI) water

  • Centrifugal filter units or dialysis tubing with an appropriate molecular weight cutoff (MWCO)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

    • Add the EDC and NHS solutions to the nanoparticle suspension. A 2-5 fold molar excess of EDC and NHS over the estimated surface carboxyl groups is recommended as a starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately after activation, centrifuge the nanoparticles and resuspend the pellet in the Coupling Buffer. This step removes excess EDC and NHS and adjusts the pH for efficient amine coupling.

    • Prepare a stock solution of this compound in Coupling Buffer.

    • Add the this compound solution to the activated nanoparticle suspension. A 10-50 fold molar excess of the PEG-amine to the nanoparticles is recommended, but this should be optimized for your specific application.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purification of PEGylated Nanoparticles:

    • Method A: Centrifugal Filtration: Transfer the reaction mixture to a centrifugal filter unit with an appropriate MWCO to retain the nanoparticles. Centrifuge according to the manufacturer's instructions. Resuspend the nanoparticles in fresh Coupling Buffer and repeat the centrifugation process 2-3 times to ensure the complete removal of unreacted reagents.

    • Method B: Dialysis: Transfer the reaction mixture into a dialysis bag and dialyze against a large volume of Coupling Buffer for 24-48 hours, with several buffer changes.

  • Storage:

    • Resuspend the final purified this compound modified nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.

Workflow for Surface Modification

G cluster_0 Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Quenching & Purification cluster_4 Final Product NP_prep Disperse Carboxylated Nanoparticles in Activation Buffer Activation Add EDC and NHS (15-30 min, RT) NP_prep->Activation Buffer_exchange Centrifuge and Resuspend in Coupling Buffer Activation->Buffer_exchange Conjugation Add this compound (2-4h, RT or O/N, 4°C) Buffer_exchange->Conjugation Quenching Add Quenching Solution (30 min, RT) Conjugation->Quenching Purification Purify by Centrifugal Filtration or Dialysis Quenching->Purification Final_NP Store PEGylated Nanoparticles at 4°C Purification->Final_NP

Caption: Experimental workflow for the surface modification of nanoparticles with this compound.

Chemical Reaction Pathway

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation NP_COOH NP-COOH Intermediate NP-CO-O-acylisourea (unstable intermediate) NP_COOH->Intermediate + EDC EDC EDC->Intermediate + NHS_Ester NP-CO-NHS (semi-stable) Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester + Final_Product NP-CO-NH-PEG25-Benzyl NHS_Ester->Final_Product + PEG_Amine H2N-PEG25-Benzyl PEG_Amine->Final_Product + NHS_leaving NHS Final_Product->NHS_leaving -

Caption: Reaction scheme for EDC/NHS mediated conjugation of this compound to a carboxylated surface.

Characterization of PEGylated Nanoparticles

Successful surface modification should be confirmed by various characterization techniques. The following tables summarize the expected changes in key parameters.

ParameterTechniqueUnmodified NanoparticlesThis compound Modified NanoparticlesRationale for Change
Hydrodynamic Diameter Dynamic Light Scattering (DLS)SmallerLargerThe addition of the hydrophilic PEG layer increases the overall size of the nanoparticle in solution.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)VariesShould remain low (<0.3)A low PDI indicates a monodisperse and stable nanoparticle suspension. Successful PEGylation should prevent aggregation.
Surface Charge Zeta Potential MeasurementTypically negative (for -COOH)Shift towards neutralThe negatively charged carboxyl groups are shielded by the neutral PEG chains, reducing the surface charge.
Chemical Composition Fourier-Transform Infrared Spectroscopy (FTIR)Characteristic peaks of the core material and carboxyl groups.Appearance of new peaks corresponding to the amide bond and ether groups of the PEG chain.Confirms the covalent attachment of the PEG linker.
Morphology Transmission Electron Microscopy (TEM)Visualization of the core nanoparticle.Core morphology should be maintained. The PEG layer is typically not visible.Confirms that the conjugation process did not alter the core structure of the nanoparticles.
Representative Quantitative Data

The following table provides expected data for 100 nm carboxylated polymeric nanoparticles before and after modification with this compound.

SampleMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles 105 ± 50.15 ± 0.05-35 ± 5
PEGylated Nanoparticles 120 ± 70.18 ± 0.05-8 ± 3

Note: These are representative values. Actual results may vary depending on the nanoparticle type, size, and surface chemistry, as well as the specific reaction conditions.

Benefits of PEGylation

G cluster_0 Core Concept cluster_1 Physicochemical Changes cluster_2 Biological Outcomes PEGylation Surface Modification with This compound Hydrophilic_Shield Formation of a Hydrophilic Shield PEGylation->Hydrophilic_Shield Steric_Hindrance Increased Steric Hindrance PEGylation->Steric_Hindrance Neutral_Surface Near-Neutral Surface Charge PEGylation->Neutral_Surface Reduced_Opsonization Reduced Protein Adsorption (Opsonization) Hydrophilic_Shield->Reduced_Opsonization Steric_Hindrance->Reduced_Opsonization Improved_Stability Enhanced Stability in Biological Media Steric_Hindrance->Improved_Stability Neutral_Surface->Reduced_Opsonization Immune_Evasion Evasion of the Mononuclear Phagocyte System Reduced_Opsonization->Immune_Evasion Increased_Circulation Prolonged Systemic Circulation Time Immune_Evasion->Increased_Circulation

Caption: Logical diagram illustrating the benefits of nanoparticle PEGylation for in vivo applications.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low PEGylation Efficiency - Inactive EDC/NHS (hydrolyzed).- Incorrect buffer pH.- Insufficient molar excess of PEG-amine.- Use fresh or properly stored EDC/NHS.- Ensure Activation Buffer is pH 5.0-6.0 and Coupling Buffer is pH 7.2-7.4.- Optimize the molar ratio of this compound to nanoparticles.
Nanoparticle Aggregation - Incomplete PEGylation.- Instability in the reaction buffer.- Improper purification leading to residual crosslinkers.- Increase the density of PEG on the surface by adjusting reactant concentrations.- Ensure the nanoparticles are stable in the chosen buffers before starting the reaction.- Ensure thorough purification to remove all unreacted EDC/NHS.
Significant Increase in PDI - Aggregation during the reaction or purification steps.- See solutions for "Nanoparticle Aggregation".- Use a less harsh purification method (e.g., dialysis instead of repeated centrifugation).
Unexpected Zeta Potential - Incomplete reaction, leaving unreacted carboxyl groups.- Non-specific adsorption of charged molecules.- Increase reaction time or reactant concentrations.- Ensure thorough washing of the final product.

References

Dosing and concentration calculations for Benzyl-PEG25-amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Benzyl-PEG25-amine Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional, monodisperse polyethylene glycol (PEG) linker that is instrumental in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a terminal primary amine for conjugation and a benzyl-protected hydroxyl group at the other end. The PEG chain, consisting of 25 ethylene glycol units, imparts enhanced water solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the conjugated molecule.[1][2] The primary amine allows for covalent attachment to various functional groups, such as carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters), forming a stable amide bond.[3][4] The benzyl group provides robust protection for the terminal hydroxyl group, which is stable under a wide range of chemical conditions but can be selectively removed via catalytic hydrogenation when further modification at that terminus is required.[5]

These application notes provide detailed protocols for the use of this compound in conjugation reactions, with a focus on dosing calculations, reaction conditions, and purification of the final conjugate.

Key Properties of this compound
PropertyValueReference
Chemical Formula C₅₇H₁₀₉NO₂₅N/A
Molecular Weight ~1208.47 g/mol N/A
Appearance White to off-white powder or waxy solid
Solubility Soluble in water, DMSO, DMF, chloroform, methylene chloride
Reactive Group Primary Amine (-NH₂)
Protecting Group Benzyl (-CH₂C₆H₅)

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes the reaction of this compound with a molecule containing a carboxylic acid group (e.g., a protein, peptide, or small molecule drug) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents. This two-step, one-pot reaction first activates the carboxyl group to form a semi-stable NHS ester, which then readily reacts with the primary amine of the PEG linker.

Materials
  • This compound

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials and stirring equipment

  • Purification supplies (e.g., desalting columns, dialysis cassettes, or HPLC system)

Experimental Workflow: EDC/NHS Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_mol Dissolve Molecule-COOH in Activation Buffer activation Add EDC and NHS to Molecule-COOH (Activate for 15 min) prep_mol->activation prep_peg Dissolve this compound in Conjugation Buffer or DMSO conjugation Add activated Molecule-COOH to this compound solution (React for 2-4 hours) prep_peg->conjugation activation->conjugation quenching Add Quenching Buffer (Incubate for 30 min) conjugation->quenching purify Purify conjugate (SEC, Dialysis, or HPLC) quenching->purify analyze Analyze product (SDS-PAGE, MS, HPLC) purify->analyze

Workflow for EDC/NHS-mediated conjugation.
Dosing and Concentration Calculations

The key to a successful conjugation is optimizing the molar ratio of the reactants. A molar excess of the PEG linker is typically used to drive the reaction to completion, especially when the target molecule is of high value.

Example Calculation:

  • Goal: Conjugate a 5 mg protein (MW = 50 kDa) with this compound at a 10-fold molar excess.

  • Molecular Weights:

    • Protein: 50,000 g/mol

    • This compound: ~1208 g/mol

Step 1: Calculate moles of Protein

  • Moles of Protein = Mass / MW = (5 x 10⁻³ g) / (50,000 g/mol ) = 1 x 10⁻⁷ mol = 0.1 µmol

Step 2: Calculate moles of this compound

  • Moles of PEG = Moles of Protein x Molar Excess = 0.1 µmol x 10 = 1.0 µmol

Step 3: Calculate mass of this compound

  • Mass of PEG = Moles of PEG x MW = (1 x 10⁻⁶ mol) x (1208 g/mol ) = 1.208 x 10⁻³ g = 1.21 mg

Step 4: Calculate mass of EDC and NHS

  • A 2- to 5-fold molar excess of EDC and NHS over the moles of carboxylic acid is recommended. Let's use a 4-fold excess relative to the protein.

  • Moles of EDC/NHS = Moles of Protein x 4 = 0.1 µmol x 4 = 0.4 µmol

  • Mass of EDC-HCl (MW = 191.7 g/mol ) = (0.4 x 10⁻⁶ mol) x (191.7 g/mol ) = 0.077 mg

  • Mass of NHS (MW = 115.1 g/mol ) = (0.4 x 10⁻⁶ mol) x (115.1 g/mol ) = 0.046 mg

Reaction Protocol
  • Preparation: Dissolve the protein (Molecule-COOH) in Activation Buffer (pH 5.5) to a final concentration of 2-10 mg/mL. In a separate vial, dissolve the calculated mass of this compound in Conjugation Buffer (or minimal anhydrous DMSO if solubility is an issue).

  • Activation: Add the calculated amounts of EDC and NHS to the protein solution. Gently mix and incubate for 15 minutes at room temperature.

  • Conjugation: Add the activated protein solution to the this compound solution. The pH of the final reaction mixture should be adjusted to 7.2-7.5 if necessary. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for an additional 30 minutes.

Protocol 2: Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol is simpler as it involves the direct reaction between the primary amine of the PEG linker and a pre-activated NHS ester on the target molecule.

Materials
  • This compound

  • NHS Ester-activated molecule (Molecule-NHS)

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Reaction vials and stirring equipment

  • Purification supplies

Reaction Scheme: Amine-NHS Ester Coupling

G Molecule_NHS Molecule-NHS Ester Reaction Reaction (pH 7.2-8.0, RT, 1-2h) Molecule_NHS->Reaction PEG_Amine This compound PEG_Amine->Reaction Conjugate Molecule-PEG-Benzyl (Stable Amide Bond) Reaction->Conjugate NHS_byproduct NHS (byproduct) Reaction->NHS_byproduct

Reaction of an NHS ester with this compound.
Dosing and Concentration Calculations

A 1:1 to 2:1 molar ratio of the NHS-activated molecule to this compound is often sufficient for small molecule conjugations. For proteins, a 5 to 20-fold molar excess of the NHS-activated PEG reagent is typically used. Since this compound is the amine-containing component, you would typically use an excess of the NHS-activated molecule.

Example Calculation:

  • Goal: React 10 mg of this compound with a small molecule-NHS ester (MW = 500 g/mol ) at a 1.2-fold molar excess of the NHS ester.

Step 1: Calculate moles of this compound

  • Moles of PEG = (10 x 10⁻³ g) / (1208 g/mol ) = 8.28 x 10⁻⁶ mol = 8.28 µmol

Step 2: Calculate moles of Molecule-NHS

  • Moles of NHS ester = Moles of PEG x Molar Excess = 8.28 µmol x 1.2 = 9.94 µmol

Step 3: Calculate mass of Molecule-NHS

  • Mass of NHS ester = (9.94 x 10⁻⁶ mol) x (500 g/mol ) = 4.97 x 10⁻³ g = 4.97 mg

Reaction Protocol
  • Preparation: Dissolve the this compound in Conjugation Buffer (pH 7.4). Dissolve the Molecule-NHS in anhydrous DMSO or DMF.

  • Conjugation: Add the Molecule-NHS solution to the this compound solution with gentle stirring. Ensure the final concentration of organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. Monitor the reaction by LC-MS or TLC if possible.

  • Quenching: Add Quenching Buffer to stop the reaction.

Purification and Characterization

After the reaction is complete, it is crucial to purify the PEGylated conjugate from unreacted starting materials and byproducts.

MethodPrincipleApplicationReference
Size-Exclusion Chromatography (SEC) / Desalting Separates molecules based on hydrodynamic radius.Excellent for removing small molecules (unreacted PEG, NHS, EDC) from large PEGylated proteins.
Dialysis / Ultrafiltration Separates based on a molecular weight cutoff (MWCO) membrane.Similar to SEC; useful for buffer exchange and removing small molecule impurities from large conjugates.
Reverse-Phase HPLC (RP-HPLC) Separates based on hydrophobicity.Effective for purifying and analyzing PEGylated peptides and small molecule conjugates.
Ion Exchange Chromatography (IEX) Separates based on net charge.Can separate proteins with different degrees of PEGylation (mono-, di-, multi-PEGylated species).

Characterization of the final product is essential to confirm successful conjugation and determine purity.

  • SDS-PAGE: For protein conjugates, a successful PEGylation will result in a band shift to a higher apparent molecular weight compared to the unmodified protein.

  • HPLC (SEC or RP): Can be used to assess the purity of the conjugate and quantify the removal of starting materials.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of the molecular weight of the conjugate, confirming the number of PEG linkers attached per molecule.

Quantitative Data Summary

The efficiency of PEGylation reactions can vary significantly based on the specific molecules involved and the reaction conditions. The following table provides typical ranges for amine-reactive PEGylation strategies.

ParameterEDC/NHS CouplingNHS Ester CouplingKey Factors
Typical Molar Excess (PEG:Molecule) 5-20 fold (for proteins)1.1-2 fold (for small molecules)Protein concentration, number of reactive sites, pH
Typical Reaction Time 2-12 hours0.5-4 hoursTemperature, pH, reactivity of specific amine/ester
Typical pH Range Activation: 4.5-6.0Conjugation: 7.2-8.07.2-9.0Stability of reactants and NHS-ester hydrolysis rate
Expected Conjugation Efficiency 50-80%60-95%Optimization of molar ratio and reaction conditions
Purity after Purification (e.g., SEC) >95%>95%Choice of purification method and column resolution

Note: The data presented are illustrative and should be optimized for each specific application.

References

Application Notes and Protocols for Monitoring Benzyl-PEG25-amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This process can enhance solubility, reduce immunogenicity, and prolong circulation half-life. The success of a PEGylation reaction hinges on precise control and thorough monitoring to ensure the desired degree of modification and to characterize the resulting conjugate.

This document provides detailed application notes and protocols for monitoring the progress of conjugation reactions involving Benzyl-PEG25-amine. It is intended for researchers, scientists, and drug development professionals who are working with this specific PEGylating reagent. The protocols herein describe methods to quantify the consumption of primary amines, separate the reaction components, and characterize the final PEGylated product.

A critical consideration for this compound is the potential for the benzyl group to be a protecting group for the amine functionality. If so, a deprotection step is necessary prior to the conjugation reaction. This guide will therefore begin with a protocol for the deprotection of the benzyl group, followed by methods to monitor the subsequent conjugation reaction.

Deprotection of this compound (Potential Prerequisite)

The benzyl group is a common protecting group for amines and can be removed by catalytic hydrogenolysis. The following protocol describes a general procedure for this deprotection.

Protocol 1: Deprotection of this compound via Catalytic Hydrogenolysis [1][2][3][4][5]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (or an appropriate solvent)

  • Ammonium formate or hydrogen gas (H₂)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in methanol in a reaction flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).

  • Option A: Transfer Hydrogenolysis: Add ammonium formate (3-5 equivalents) to the reaction mixture.

  • Option B: Hydrogenation with H₂ gas: Seal the flask and carefully flush the system with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, if using H₂ gas, carefully vent the hydrogen and flush the system with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected PEG25-amine.

  • The deprotected PEG25-amine is now ready for conjugation.

Monitoring the PEGylation Reaction

Successful monitoring of the conjugation reaction involves tracking the consumption of reactants and the formation of the product over time. This is typically achieved by a combination of techniques that quantify free amines and separate the different species in the reaction mixture.

Experimental Workflow

The overall workflow for monitoring the conjugation reaction is depicted below. This involves initiating the reaction, taking aliquots at specific time points, quenching the reaction in the aliquots, and then analyzing them using various analytical techniques.

G cluster_reaction PEGylation Reaction cluster_analysis Reaction Monitoring start Initiate Reaction: Protein + Deprotected this compound sampling Take Aliquots at Time Points (t=0, t₁, t₂, ... tₙ) start->sampling quenching Quench Reaction in Aliquots sampling->quenching tnbs TNBS Assay: Quantify Free Amines quenching->tnbs Analyze hplc HPLC Analysis: Separate Reactants & Products quenching->hplc Analyze ms Mass Spectrometry: Characterize Products hplc->ms Further Characterization G tnbs TNBS Assay Data (% Amine Consumption) conclusion Comprehensive Reaction Profile: - Reaction Rate - Product Distribution - Final Product Characterization tnbs->conclusion Correlates with hplc HPLC Data (% Conversion to PEGylated Species) hplc->conclusion Correlates with ms Mass Spectrometry Data (Degree of PEGylation) ms->conclusion Confirms

References

Application Notes and Protocols for Post-Synthesis Workup of PROTACs Containing Benzyl-PEG25-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Post-Synthesis Workup in PROTAC Development

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][4] The linker is not merely a spacer; its composition and length are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI.

The use of polyethylene glycol (PEG) linkers, such as Benzyl-PEG25-amine, has become increasingly common in PROTAC design. PEG linkers offer several advantages, including enhanced aqueous solubility, improved cell permeability, and favorable pharmacokinetic properties. The benzyl group can serve as a protective group or a hydrophobic interaction point, while the terminal amine provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand.

However, the flexible and often complex nature of PEG-containing PROTACs presents unique challenges during post-synthesis workup. Incomplete reactions, side products, and the presence of unreacted starting materials necessitate robust purification and characterization protocols to ensure the generation of a pure, well-defined compound for biological evaluation. This document provides detailed application notes and protocols for the purification and characterization of PROTACs containing a this compound linker, along with standard workflows for their biological validation.

PROTAC Mechanism of Action

PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the target protein and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein. Once poly-ubiquitinated, the target protein is recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle of degradation.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marked for Degradation Degradation Degradation of POI Proteasome->Degradation Degrades Recycle PROTAC Recycled Degradation->Recycle Releases

Caption: PROTAC-mediated protein degradation pathway.

Post-Synthesis Experimental Workflow

A systematic workflow is essential to move from a crude synthetic product to a fully validated PROTAC molecule. This involves purification, comprehensive analytical characterization to confirm identity and purity, and a series of biological assays to verify its mechanism of action and potency.

Experimental_Workflow Start Crude Synthetic PROTAC Product Purification Step 1: Purification (e.g., Preparative HPLC) Start->Purification Characterization Step 2: Analytical Characterization (LC-MS, HRMS, NMR) Purification->Characterization Purity_Check Purity ≥ 95%? Characterization->Purity_Check Purity_Check->Purification No Binding_Assay Step 3: In Vitro Binding Assays (SPR, ITC, FP) Purity_Check->Binding_Assay Yes Ternary_Complex Step 4: Ternary Complex Formation (SPR, TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex Degradation_Assay Step 5: Cellular Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex->Degradation_Assay End Validated PROTAC Degradation_Assay->End

Caption: General experimental workflow for PROTAC validation.

Protocols

Protocol 1: Purification of this compound PROTAC

This protocol describes a general method for purifying the final PROTAC product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC), a standard and effective technique for molecules of this class.

Materials:

  • Crude PROTAC product

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC product in a minimal amount of a suitable solvent (e.g., DMSO or DMF), then dilute with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA) to ensure solubility and prevent precipitation upon injection.

  • Method Development (Analytical Scale): Before proceeding to preparative scale, optimize the separation method on an analytical LC-MS system. This helps to determine the retention time of the product and ideal gradient conditions.

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient: A typical starting gradient is 5% to 95% B over 10-20 minutes. Adjust as needed to achieve good separation between the product and impurities.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the dissolved crude sample.

    • Run the optimized gradient from the analytical scale.

    • Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired PROTAC molecule.

  • Fraction Analysis: Analyze the collected fractions using analytical LC-MS to confirm which contain the pure product.

  • Lyophilization: Pool the pure fractions and freeze them (e.g., using a dry ice/acetone bath or a -80°C freezer). Lyophilize the frozen fractions under high vacuum until a dry, fluffy powder is obtained. This removes the mobile phase solvents and yields the final pure PROTAC.

ParameterTypical Value/RangeNotes
Column Type Reverse-Phase C18Suitable for molecules with moderate to high hydrophobicity.
Mobile Phase Modifier 0.1% FA or 0.1% TFAAids in peak shaping and ionization for MS detection.
Typical Yield 20-60%Highly dependent on the efficiency of the final synthetic step.
Final Purity >95%Target purity for use in biological assays.
Protocol 2: Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PROTAC.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purpose: To determine the purity of the sample and confirm its molecular weight.

  • Procedure:

    • Prepare a dilute solution of the purified PROTAC (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or ACN).

    • Inject a small volume (1-5 µL) into an LC-MS system equipped with a C18 analytical column.

    • Run a standard gradient (e.g., 5-95% ACN in water with 0.1% FA over 5-10 minutes).

    • Analyze the data:

      • The UV chromatogram (e.g., at 254 nm) will indicate the purity by showing the relative area of the product peak.

      • The mass spectrum should show a prominent ion corresponding to the expected molecular weight of the PROTAC ([M+H]⁺, [M+Na]⁺, etc.).

  • Expected Result: A single major peak in the chromatogram with an area >95% and a mass spectrum matching the calculated mass of the this compound PROTAC.

B. High-Resolution Mass Spectrometry (HRMS)

  • Purpose: To confirm the elemental composition of the PROTAC.

  • Procedure: Submit a sample for analysis via an HRMS instrument (e.g., TOF or Orbitrap).

  • Expected Result: The measured mass should be within 5 ppm of the calculated exact mass, confirming the molecular formula.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the detailed chemical structure and confirm the covalent linkages between the warhead, linker, and E3 ligase ligand.

  • Procedure:

    • Dissolve 3-5 mg of the purified, lyophilized PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

    • Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments (e.g., COSY, HSQC) may also be necessary for complex structures.

  • Expected Result: The resulting spectra should show peaks with chemical shifts, integrations, and coupling patterns consistent with the proposed structure of the final PROTAC molecule.

Analysis TypeKey Information ProvidedTarget Specification
LC-MS Purity & Molecular Weight ConfirmationPurity ≥ 95%, [M+H]⁺ observed
HRMS Elemental CompositionMass accuracy < 5 ppm
¹H NMR Structural Confirmation & IntegritySpectrum consistent with structure
Protocol 3: In Vitro Ternary Complex Formation Assay (SPR)

Surface Plasmon Resonance (SPR) is a powerful biophysical technique to measure the binding kinetics and affinity of the PROTAC to its target proteins and to confirm the formation of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., NTA or CM5 series)

  • Purified His-tagged E3 ligase (e.g., VHL or CRBN complex)

  • Purified target protein (POI)

  • Purified PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Binary Interaction (PROTAC to E3 Ligase):

    • Immobilize the His-tagged E3 ligase onto the NTA sensor chip surface.

    • Inject a series of increasing concentrations of the PROTAC over the surface to measure binding.

    • Regenerate the surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kᴅ).

  • Binary Interaction (PROTAC to POI):

    • Repeat the process by either immobilizing a tagged POI or using a different capture method to measure the PROTAC's binding affinity to the POI.

  • Ternary Complex Formation:

    • Immobilize the E3 ligase on the sensor chip surface.

    • Inject a constant, saturating concentration of the POI mixed with a series of increasing concentrations of the PROTAC.

    • The formation of the ternary complex will result in a greater binding response compared to the binary interactions alone.

    • This experiment confirms that the PROTAC can simultaneously bridge the POI and E3 ligase. Cooperativity can also be assessed.

AssayPurposeKey Metric
Binary SPR Measures affinity to individual proteinsKᴅ (PROTAC-POI), Kᴅ (PROTAC-E3)
Ternary SPR Confirms bridging of POI and E3 ligaseEnhanced binding response, Cooperativity (α)
Protocol 4: Cellular Protein Degradation Assay (Western Blot)

The definitive test of a PROTAC's function is its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard method to quantify changes in protein levels.

Materials:

  • Cell line expressing the target protein and relevant E3 ligase

  • Cell culture reagents

  • PROTAC stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132, as a control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle-only control (DMSO).

    • To confirm proteasome-dependent degradation, include a control where cells are co-treated with the PROTAC and a proteasome inhibitor.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with primary antibodies (target protein and loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Apply chemiluminescent substrate and capture the signal with an imager.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of degradation versus PROTAC concentration and fit the curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

ParameterDefinitionDesired Outcome
DC₅₀ Concentration of PROTAC causing 50% target degradationLow nanomolar range
Dₘₐₓ Maximum percentage of target degradation achieved> 80-90%
Proteasome Inhibitor Rescue Co-treatment prevents degradationConfirms proteasome-dependent mechanism

References

Troubleshooting & Optimization

Troubleshooting low yield in PROTAC synthesis with Benzyl-PEG25-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in PROTAC synthesis, with a specific focus on reactions involving the linker Benzyl-PEG25-amine.

Troubleshooting Guide: Low Yield in PROTAC Synthesis

Low yields during the synthesis of PROTACs can be attributed to a variety of factors, from suboptimal reaction conditions to challenges in purification. This guide provides a systematic approach to identifying and resolving common issues.

Question: My amide coupling reaction with this compound has a low yield. What are the potential causes and how can I improve it?

Answer:

Low yield in the amide coupling step is a frequent challenge. The primary areas to investigate are the reagents and reaction conditions, followed by the work-up and purification process.

1. Reagent Quality and Handling:

  • Moisture: Amide coupling reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, as even small amounts of water can hydrolyze activated esters or coupling agents, leading to low yields.

  • Reagent Purity: Verify the purity of your starting materials: the carboxylic acid-containing molecule (warhead or E3 ligase ligand) and the this compound linker. Impurities can interfere with the reaction.

  • Amine Stability: While generally stable, ensure the this compound has been stored properly according to the manufacturer's recommendations to prevent degradation.

2. Reaction Conditions:

  • Coupling Agents and Additives: The choice of coupling agent is critical. Common options include HATU, HBTU, and EDC, often used with an additive like HOBt or Oxyma Pure to suppress side reactions and improve efficiency. If one coupling agent gives poor results, switching to another may improve the yield.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, it is common practice to use a slight excess (1.1-1.2 equivalents) of the amine component or the carboxylic acid component to drive the reaction to completion. The optimal ratio may need to be determined empirically.

  • Base: A non-nucleophilic base, such as DIPEA or triethylamine, is typically required to neutralize the reaction mixture. Use of an appropriate amount of base (2-3 equivalents) is crucial, as excess base can cause side reactions.

  • Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred for amide coupling reactions as they can dissolve the reactants and facilitate the reaction.

  • Temperature and Reaction Time: Most amide couplings are run at room temperature for several hours to overnight. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. Monitoring the reaction progress by LC-MS is essential to determine the optimal reaction time and prevent degradation of products.[1]

3. Work-up and Purification:

  • Aqueous Work-up: PROTACs with long PEG linkers can have increased water solubility, which may lead to product loss during aqueous work-up. Minimize the volume of aqueous washes or use a saturated NaCl solution (brine) to reduce the solubility of the product in the aqueous phase.

  • Purification Method: Purification of PEGylated PROTACs can be challenging due to their physical properties.

    • Flash Column Chromatography: This is a common method, but the polar nature of PEGylated PROTACs may require the use of polar solvent systems (e.g., DCM/methanol or ethyl acetate/methanol).

    • Preparative HPLC: Reverse-phase preparative HPLC is often the most effective method for purifying PEGylated PROTACs to a high degree of purity.[2]

    • Co-elution: The desired product may co-elute with unreacted starting materials or byproducts. Optimizing the chromatography gradient or using a different stationary phase can improve separation.[2]

The following DOT script illustrates a general workflow for troubleshooting low yield in an amide coupling reaction.

G cluster_start cluster_reaction Reaction Optimization cluster_purification Purification Troubleshooting cluster_end start Low PROTAC Yield reagents Check Reagent Quality (Anhydrous, Purity) start->reagents Initial Check conditions Optimize Conditions (Coupling Agent, Base, Solvent) reagents->conditions If reagents are good monitoring Monitor Reaction (LC-MS) conditions->monitoring During reaction end Improved Yield conditions->end If reaction goes to completion and purification is straightforward workup Adjust Work-up (Minimize Aqueous Wash) monitoring->workup If reaction is complete but yield is low after work-up chromatography Optimize Chromatography (Prep-HPLC, New Column/Solvent) workup->chromatography If yield is still low chromatography->end Successful Purification

Caption: A flowchart for troubleshooting low yield in PROTAC synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for an amide coupling reaction using this compound?

A1: The following is a general protocol for a small-scale amide coupling reaction. Note that the specific amounts and conditions may need to be optimized for your particular substrates.

Experimental Protocol: Amide Coupling

Materials:

  • Carboxylic acid-functionalized component (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid-functionalized component.

  • Dissolve the starting material in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.[1]

Q2: How does the long PEG chain of this compound affect the synthesis and purification?

A2: The long PEG chain imparts specific properties that can influence the synthesis and purification process:

  • Solubility: PEG linkers increase the hydrophilicity and water solubility of the PROTAC molecule.[3] This can be advantageous for the final compound's biological properties but may lead to challenges during work-up, as mentioned in the troubleshooting guide.

  • Flexibility: The flexibility of the PEG chain can be beneficial for inducing the formation of a stable ternary complex between the target protein and the E3 ligase.

  • Purification: The high polarity and flexibility of the PEG chain can lead to broad peaks and poor separation in normal-phase chromatography. Reverse-phase HPLC is often more suitable for purifying PEGylated compounds. The molecular weight of this compound is also considerable, which will significantly change the molecular weight of the final PROTAC.

Q3: What analytical techniques are essential for characterizing my final PROTAC product?

A3: Proper characterization is crucial to confirm the identity and purity of your synthesized PROTAC. The most common techniques are:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

The following DOT script illustrates the general synthetic scheme for a PROTAC using an amine-terminated PEG linker.

G cluster_reactants cluster_reagents cluster_product Warhead_COOH Warhead-COOH PROTAC Warhead-CO-NH-PEG25-Benzyl Warhead_COOH->PROTAC plus1 + Amine_PEG_E3 H2N-PEG25-Benzyl Amine_PEG_E3->PROTAC Reagents HATU, DIPEA DMF, RT Reagents->PROTAC Amide Coupling

Caption: General reaction scheme for PROTAC synthesis via amide coupling.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for amide coupling in PROTAC synthesis. Note that yields are highly substrate-dependent.

Coupling AgentBaseSolventTemperatureTimeTypical Yield Range
HATUDIPEADMFRoom Temp4-16 h40-90%
HBTUDIPEADMFRoom Temp4-16 h35-85%
EDC/OxymaNMMCH2Cl2/CH3CNRoom Temp4 h30-70%
DCC/Oxyma-CH2Cl2/CH3CNRoom Temp4 h30-70%

References

How to avoid side reactions with Benzyl-PEG25-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzyl-PEG25-amine

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid side reactions and achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a high-purity polyethylene glycol (PEG) linker containing a terminal primary amine and a benzyl-protected functional group.[1][2] Its primary application is in bioconjugation and drug delivery, where it serves as a flexible, hydrophilic spacer to connect molecules of interest, such as proteins, peptides, or small molecule drugs.[2][3] The PEG chain enhances the solubility and pharmacokinetic profile of the conjugated molecule, while the primary amine allows for covalent attachment to various functional groups.[1]

Q2: What are the most common side reactions observed when using this compound?

A2: The most common side reactions primarily involve the primary amine and the stability of the final conjugate. These include:

  • Hydrolysis of Activated Esters: When reacting with N-hydroxysuccinimide (NHS) esters, the NHS ester is susceptible to hydrolysis, especially at higher pH, which competes with the desired amidation reaction.

  • Oxidation of the Amine: The primary amine can be susceptible to oxidation, leading to degradation of the starting material and formation of impurities.

  • Aggregation of Bioconjugates: Improper reaction conditions or high concentrations can lead to the aggregation of the final PEGylated product.

  • Non-specific Binding: The PEG linker may interact non-specifically with other molecules or surfaces during purification.

  • Side Reactions During Benzyl Deprotection: The removal of the benzyl protecting group, typically via hydrogenolysis, can sometimes lead to side reactions if other sensitive functional groups are present in the molecule.

Q3: How should I store and handle this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is crucial to follow proper storage and handling procedures. The compound should be stored at -20°C in a tightly sealed container, protected from moisture and light. Before use, allow the container to warm to room temperature to prevent moisture condensation. For reactions, it is recommended to prepare solutions fresh. If storage of a solution is necessary, it should be for a short period at low temperature, and a stability study is advised. Always handle the compound in a clean, dry environment using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Low Yield of PEGylated Product
Possible Cause Recommended Solution
Hydrolysis of activated ester (e.g., NHS ester) Work at the lower end of the optimal pH range (pH 7.0-7.5). Use freshly prepared, high-quality activated ester. Minimize reaction time.
Incomplete reaction Increase the molar excess of this compound (start with a 2 to 5-fold excess). Extend the reaction time, monitoring progress by a suitable analytical method (e.g., LC-MS).
Degradation of this compound Ensure proper storage and handling to prevent degradation from moisture or oxidation. Prepare solutions fresh before use.
Steric hindrance If conjugating to a large biomolecule, the reaction site may be sterically hindered. Consider using a longer PEG linker or a different conjugation chemistry.
Problem 2: Aggregation of the Final Conjugate
Possible Cause Recommended Solution
High protein/biomolecule concentration Reduce the concentration of the biomolecule in the reaction mixture.
Inappropriate buffer conditions Screen different buffer conditions, such as pH and ionic strength. Include excipients like arginine or polysorbates to improve solubility.
Reaction temperature is too high Perform the conjugation reaction at a lower temperature (e.g., 4°C).
Over-PEGylation Reduce the molar ratio of this compound to the target molecule to favor mono-PEGylation.
Problem 3: Difficulty in Purifying the PEGylated Product
Possible Cause Recommended Solution
Co-elution of unreacted PEG and product Optimize the purification method. For size exclusion chromatography (SEC), ensure the column has the appropriate molecular weight cutoff. For ion-exchange chromatography (IEX), optimize the salt gradient and pH.
Non-specific binding to purification matrix Pre-condition the column or membrane according to the manufacturer's instructions. Consider using a different type of stationary phase or membrane material known for low protein binding.
Streaking or broad peaks in chromatography This is common with PEG compounds. Try a different solvent system for elution, for example, a gradient of ethanol/isopropanol in chloroform instead of methanol.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Carboxylic Acid using EDC/NHS Chemistry
  • Reagent Preparation:

    • Equilibrate N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), and this compound to room temperature before use.

    • Prepare a stock solution of the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Prepare a stock solution of this compound in the reaction buffer (e.g., 0.1 M MES, pH 4.7-6.0).

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the reaction buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the carboxylic acid solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 1.2 to 2-fold molar excess of the this compound solution to the activated carboxylic acid mixture.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine containing buffer (e.g., 0.1 M phosphate buffer) to facilitate the reaction with the amine.

    • Let the reaction proceed for 2 to 4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters.

    • Purify the resulting conjugate using an appropriate chromatographic technique such as size exclusion chromatography (SEC) or reverse-phase HPLC.

Protocol 2: General Procedure for Conjugation of this compound to an NHS Ester
  • Reagent Preparation:

    • Equilibrate the NHS ester and this compound to room temperature.

    • Dissolve the NHS ester in an anhydrous organic solvent such as DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as NHS esters are moisture-sensitive.

    • Dissolve the target molecule to which this compound will be conjugated in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Conjugation Reaction:

    • Dissolve this compound in the reaction buffer.

    • Add a 1.1 to 2-fold molar excess of the dissolved NHS ester to the this compound solution while gently stirring.

    • Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice. Monitor the reaction progress by LC-MS or TLC.

  • Purification:

    • Remove unreacted reagents and byproducts by dialysis, size exclusion chromatography, or another suitable purification method.

Visualizations

G cluster_prep Reagent Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification A Equilibrate Reagents B Prepare Carboxylic Acid Solution A->B C Prepare this compound Solution A->C F Add this compound C->F D Add EDC/NHS to Carboxylic Acid E Incubate 15-30 min at RT D->E E->F G Adjust pH to 7.2-7.5 F->G H Incubate 2-4h at RT or overnight at 4°C G->H I Quench Reaction H->I J Purify Conjugate (SEC/HPLC) I->J

Caption: Workflow for EDC/NHS conjugation.

G Start Low Yield of PEGylated Product Cause1 Hydrolysis of Activated Ester? Start->Cause1 Cause2 Incomplete Reaction? Start->Cause2 Cause3 Reagent Degradation? Start->Cause3 Solution1 Optimize pH (7.0-7.5) Use fresh reagents Minimize reaction time Cause1->Solution1 Solution2 Increase molar excess of PEG-amine Extend reaction time Cause2->Solution2 Solution3 Proper storage (-20°C) Prepare fresh solutions Cause3->Solution3 End Yield Improved Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting low conjugation yield.

References

Technical Support Center: Preventing Protein Conjugate Aggregation with Benzyl-PEG25-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing Benzyl-PEG25-amine to prevent the aggregation of protein conjugates.

Frequently Asked Questions (FAQs)

Q1: What is protein conjugate aggregation and why is it a problem?

Protein aggregation is a process where individual protein molecules or conjugates self-associate to form larger, often non-functional and insoluble complexes.[1][2] This is a significant issue in the development of therapeutic proteins and antibody-drug conjugates (ADCs) because aggregation can lead to reduced therapeutic efficacy, altered pharmacokinetics, and an increased risk of immunogenicity.[3][4] The formation of aggregates is a critical quality attribute that must be controlled throughout the manufacturing, storage, and delivery process.[5]

Q2: How does PEGylation with this compound help prevent aggregation?

PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a molecule. This process can enhance the stability, solubility, and circulation half-life of therapeutic proteins. Specifically, the attached PEG chain, such as this compound, creates a hydrophilic shield around the protein conjugate. This steric hindrance physically blocks the intermolecular interactions that lead to aggregation and can mask hydrophobic patches on the protein surface that are prone to self-association. The result is a more stable and soluble protein conjugate.

Q3: What makes this compound a suitable choice for PEGylation?

This compound is a monofunctional PEG linker. It possesses a primary amine group that can be used for conjugation to proteins, often by reacting with carboxylic acids or activated NHS esters on the target molecule. The "25" indicates the number of repeating ethylene glycol units, providing a substantial hydrophilic chain. The benzyl group serves as a protecting group for the other end of the PEG chain. This defined structure ensures precision in the modification process.

Q4: Can PEGylation negatively affect my protein conjugate's activity?

Yes, a potential drawback of PEGylation is the possibility of reduced biological activity. If the PEG chain is attached at or near the protein's active site or binding interface, it can cause steric hindrance, limiting the access of substrates or binding partners. Therefore, it is crucial to carefully control the PEGylation reaction to optimize the site and degree of modification.

Troubleshooting Guide

Aggregation issues can still arise during or after the PEGylation process. This section provides a systematic approach to troubleshooting common problems.

Problem Potential Cause Recommended Solution
Aggregation observed during the PEGylation reaction. High Protein Concentration: Molecules are in close proximity, increasing intermolecular interactions.Perform small-scale screening to find the optimal protein concentration (e.g., test a range from 0.5 to 5 mg/mL).
Suboptimal Reaction Conditions: pH, temperature, or buffer composition may be destabilizing the protein.Optimize the reaction pH and temperature. Screen a pH range around the protein's isoelectric point (pI) and optimal stability pH. Try conducting the reaction at a lower temperature (e.g., 4°C) to slow the reaction rate.
Incorrect PEG:Protein Molar Ratio: A high excess of PEG can sometimes lead to issues.Empirically determine the optimal molar ratio. Start with a low molar excess (e.g., 5:1 or 10:1 PEG to protein) and titrate upwards.
Inappropriate Buffer: Buffer components may be interfering with the reaction or protein stability.Use non-amine-containing buffers like phosphate, HEPES, or borate buffers at a pH of 7-9 to avoid competition with the PEG-amine reagent.
Aggregation occurs after purification and during storage. Residual Unconjugated Protein: The starting material may still be present and prone to aggregation.Ensure high purity of the starting protein before PEGylation. Optimize the purification step (e.g., ion exchange or size exclusion chromatography) to effectively separate the PEGylated conjugate from the unconjugated protein.
Formulation Issues: The storage buffer is not providing adequate stability.Add stabilizing excipients to the final formulation. Sugars (sucrose, trehalose), polyols (sorbitol), amino acids (arginine, glycine), or low concentrations of non-ionic surfactants (Polysorbate 20/80) can suppress aggregation.
Low PEGylation efficiency. Hydrolysis of Reagents: Amine-reactive PEGs can hydrolyze in the presence of moisture.Allow PEG reagents to warm to room temperature before opening. Store desiccated at -20°C or below under an inert gas like argon or nitrogen.
Inactive Protein: The target functional groups on the protein are not accessible or reactive.Ensure the protein is correctly folded and in a buffer that promotes the reactivity of the target groups (e.g., pH 7-7.5 for primary amines).
Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing aggregation issues.

Troubleshooting start Aggregation Observed? reaction_check During Reaction? start->reaction_check Yes storage_check During Storage? start->storage_check No optimize_conc Optimize Protein Concentration reaction_check->optimize_conc Yes add_excipients Add Stabilizing Excipients (e.g., Sucrose, Arginine) storage_check->add_excipients Yes optimize_ratio Optimize PEG:Protein Ratio optimize_conc->optimize_ratio optimize_buffer Optimize pH & Buffer (Non-Amine) optimize_ratio->optimize_buffer solution Problem Solved optimize_buffer->solution improve_purification Improve Purification (SEC, IEX) add_excipients->improve_purification check_purity Check Initial Protein Purity improve_purification->check_purity check_purity->solution PEG_Mechanism cluster_0 Before PEGylation cluster_1 After PEGylation P1 Protein Conjugate HP Hydrophobic Patch Aggregate Aggregation P1->Aggregate Self-Association P2 Protein Conjugate P2->Aggregate Self-Association PEG_Reagent Add This compound PEG_P1 PEGylated Conjugate Shield1 PEG Shield PEG_P1->Shield1 Stable Stable & Soluble PEG_P2 PEGylated Conjugate Shield2 PEG Shield PEG_P2->Shield2

References

Technical Support Center: Improving the Efficiency of Benzyl-PEG25-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Benzyl-PEG25-amine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to an NHS ester?

A1: The optimal pH for most N-hydroxysuccinimide (NHS) ester conjugations with primary amines is between 7.2 and 8.5.[1][2][3] A starting pH of 8.3-8.5 is often recommended.[4] It is a compromise between maximizing the deprotonated, reactive amine and minimizing the hydrolysis of the NHS ester, which becomes more rapid at higher pH.[5]

Q2: What type of buffer should I use for the coupling reaction?

A2: It is crucial to use an amine-free buffer to avoid competition with the this compound for the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided in the reaction mixture.

Q3: How should I prepare and store this compound and the NHS ester?

A3: this compound is a PEG linker with a primary amine and should be stored at -20°C. For NHS esters, it is critical to protect them from moisture to prevent hydrolysis. Store the solid NHS ester reagent desiccated at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Stock solutions of NHS esters should be prepared immediately before use in an anhydrous solvent like DMSO or DMF. Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.

Q4: What is the recommended molar ratio of this compound to the NHS ester?

A4: The optimal molar ratio of the PEGylation reagent to the protein or molecule should be determined for each specific application. A common starting point is to use a 1:1 or 2:1 molar equivalent of the NHS-containing compound to the amine-containing molecule. For protein labeling, a 20-fold molar excess of the PEG NHS ester may be used.

Q5: How can I monitor the progress of the coupling reaction?

A5: The progress of the reaction can be monitored by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the desired product. High-Performance Liquid Chromatography (HPLC) is also an excellent method for quantifying the extent of PEGylation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound coupling reactions.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Incorrect pH Ensure the reaction pH is within the optimal range of 7.2-8.5. Verify the pH of your buffer before starting the reaction.
Hydrolyzed NHS Ester Use fresh, high-quality NHS ester. Prepare the NHS ester solution immediately before use in an anhydrous solvent (DMSO or DMF). Avoid moisture contamination.
Presence of Amine-Containing Buffers Use amine-free buffers such as PBS, HEPES, or borate. If your sample is in a Tris or glycine buffer, perform a buffer exchange before the reaction.
Inactive this compound Ensure proper storage of this compound at -20°C. If degradation is suspected, use a fresh batch.
Low Reagent Concentration Increase the concentration of one or both reactants. The reaction is bimolecular, so higher concentrations can improve the reaction rate.
Suboptimal Reaction Time/Temperature Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times (3-24 hours) may be necessary depending on the substrates.

Problem 2: Presence of Side Products

Potential Cause Recommended Solution
Hydrolysis of NHS Ester This is a competing reaction. While it cannot be eliminated in aqueous solutions, working at the lower end of the optimal pH range (around 7.2-7.5) can help minimize hydrolysis while still allowing the amine coupling to proceed.
Overalkylation/Self-Coupling While less common with NHS ester chemistry, ensure a proper stoichiometric ratio of reactants. Over-oxidation of benzylamine can lead to self-coupling, though this is more relevant in other types of reactions.
N-acylurea Formation (if using carbodiimide activators like EDC) This is a common side product with carbodiimide chemistry. While this guide focuses on NHS esters, if you are activating a carboxyl group to react with this compound, the addition of NHS or sulfo-NHS can help suppress N-acylurea formation.

Problem 3: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Similar Polarity of Product and Starting Materials Reverse-Phase HPLC (RP-HPLC): This is a highly effective method for separating the more hydrophobic PEGylated product from unreacted hydrophilic starting materials. Size-Exclusion Chromatography (SEC): Useful for separating the larger PEGylated product from smaller unreacted molecules.
Presence of Aggregates Use SEC to separate monomeric PEGylated product from high molecular weight aggregates.
Excess Unreacted this compound or NHS Ester Dialysis or Ultrafiltration: Effective for removing small molecule impurities from larger PEGylated products like proteins. Quenching: Add a small molecule primary amine (e.g., Tris or glycine) after the desired reaction time to consume any remaining active NHS ester.

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Hydrolysis and Amine Coupling

pHNHS Ester Half-lifeReaction Time to Steady State
7.4> 120 minutes~ 2 hours
9.0< 9 minutes~ 10 minutes
Data derived from a study on branched PEG-NHS reacting with bovine lactoferrin.

Table 2: General Reaction Conditions for Amine-PEG Coupling

ParameterRecommended Condition
pH 7.2 - 9.0
Buffer Amine-free (e.g., PBS, HEPES, Borate)
Solvent for Stock Solutions Anhydrous DMSO or DMF
Reaction Time 30 minutes to 24 hours
Temperature Room Temperature or 0-5°C
Quenching Agent Tris, Glycine, or Hydroxylamine

Experimental Protocols

Protocol: General Procedure for Coupling this compound to an NHS Ester-Activated Molecule

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).

  • Sample Preparation: If your molecule to be PEGylated is in an amine-containing buffer, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

  • Reagent Preparation:

    • Allow the vials of this compound and the NHS ester to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

    • Dissolve the this compound in the reaction buffer.

  • Coupling Reaction:

    • Add the desired molar excess of the this compound solution to the NHS ester-activated molecule solution. Alternatively, if coupling to a small molecule, you can add the NHS-ester stock solution to the this compound solution.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.

  • Quenching (Optional but Recommended):

    • To stop the reaction and consume any unreacted NHS ester, add a quenching buffer containing a primary amine (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated product using an appropriate method based on its properties. For large molecules like proteins, dialysis or size-exclusion chromatography is effective. For smaller molecules, reverse-phase HPLC is often the method of choice.

  • Analysis:

    • Analyze the purified product using HPLC to assess purity and LC-MS to confirm the molecular weight of the conjugate.

Visualizations

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_purification Purification & Analysis Mol Molecule with NHS Ester Mix Mix Reactants Mol->Mix PEG This compound PEG->Mix Buffer Amine-Free Buffer (pH 7.2-8.5) Buffer->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify (HPLC, SEC) Quench->Purify Analyze Analyze (LC-MS) Purify->Analyze G cluster_checks Initial Checks cluster_optimization Optimization cluster_solution Solution start Low Yield? check_pH Is pH 7.2-8.5? start->check_pH Yes check_buffer Is buffer amine-free? check_pH->check_buffer Yes adjust_pH adjust_pH check_pH->adjust_pH No check_reagents Are reagents fresh? check_buffer->check_reagents Yes change_buffer change_buffer check_buffer->change_buffer No optimize_ratio Optimize Molar Ratio check_reagents->optimize_ratio Yes new_reagents new_reagents check_reagents->new_reagents No optimize_conc Increase Concentration optimize_ratio->optimize_conc optimize_time Adjust Time/Temp optimize_conc->optimize_time success Yield Improved optimize_time->success adjust_pH->start change_buffer->start new_reagents->start

References

Technical Support Center: Purification of Benzyl-PEG25-amine Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of PROTACs incorporating a Benzyl-PEG25-amine linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found when synthesizing this compound containing PROTACs?

A1: During the synthesis of this compound containing PROTACs, several types of impurities can arise. These commonly include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual this compound, the E3 ligase ligand, or the target protein ligand in the crude product mixture.

  • Excess Reagents: Coupling agents or other reagents used in the synthesis may not be fully consumed.

  • Side-Reaction Byproducts: Unintended reactions can lead to the formation of byproducts. For instance, in syntheses involving nucleophilic aromatic substitution, competing nucleophilic acyl substitution can generate byproducts that may co-elute with the desired PROTAC during HPLC purification[1].

  • Degradation Products: The PROTAC molecule itself, particularly the linker, may degrade under certain reaction or purification conditions.

  • Positional Isomers: If the ligand molecules have multiple potential sites for linker attachment, positional isomers can be formed[2].

Q2: Why is the purification of PROTACs with a this compound linker particularly challenging?

A2: The purification of these PROTACs presents several challenges due to the hybrid nature of the linker:

  • Physicochemical Properties: PROTACs are often large molecules with complex structures, which can lead to poor solubility and a tendency to aggregate[3].

  • Amphiphilicity: The this compound linker imparts both hydrophobic (benzyl group) and hydrophilic (PEG chain) characteristics to the PROTAC. This amphiphilicity can cause unusual chromatographic behavior, such as peak tailing or broadening in reverse-phase HPLC.

  • Charge Shielding: The PEG chain can mask the surface charges of the PROTAC, which can complicate purification by ion-exchange chromatography[2][].

  • Co-elution of Impurities: Structurally similar impurities, such as deletion or insertion products of the PEG chain, or byproducts from side reactions, can have very similar retention times to the target PROTAC in HPLC, making separation difficult.

Q3: What chromatographic techniques are most effective for purifying this compound containing PROTACs?

A3: A multi-step chromatographic approach is often necessary for the successful purification of these PROTACs. The most commonly employed techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on hydrophobicity and is widely used for the final polishing step to achieve high purity.

  • Size-Exclusion Chromatography (SEC): SEC is useful for removing small molecule impurities, such as unreacted reagents, and for separating aggregates from the monomeric PROTAC.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be effective in separating the desired PROTAC from impurities with different charge characteristics.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity under less denaturing conditions than RP-HPLC, offering an alternative or complementary purification step.

Q4: How can I confirm the identity and purity of my purified this compound containing PROTAC?

A4: A combination of analytical techniques is essential for comprehensive characterization:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the purified PROTAC and for identifying impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the successful synthesis of the PROTAC and the integrity of its different components.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are used to assess the purity of the sample. Analysis using different column chemistries or mobile phases can help to resolve co-eluting impurities.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
Possible Cause Troubleshooting Steps
Secondary Interactions with Silica The amine group in the linker can interact with residual silanols on the silica-based column. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.
Aggregation The amphiphilic nature of the PROTAC can lead to aggregation on the column. Lower the sample concentration. Add organic modifiers like isopropanol to the mobile phase. Consider using a wider pore size column.
Ionic Interactions Residual ionic impurities in the sample can interact with the stationary phase. Ensure the sample is properly desalted before injection.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the PROtac and its interaction with the column. Optimize the mobile phase pH.
Problem 2: Co-elution of the PROTAC with Impurities
Possible Cause Troubleshooting Steps
Insufficient Resolution The impurity is structurally very similar to the desired PROTAC.
Optimize the HPLC Gradient: Use a shallower gradient to improve separation.
Change the Stationary Phase: Switch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl or embedded polar group column).
Modify the Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent (e.g., from TFA to formic acid).
Presence of a Cryptic Impurity A byproduct of the synthesis has nearly identical chromatographic properties to the product.
Modify the Synthetic Route: For example, using a Boc-protected amine linker can result in byproducts that are more easily separated by silica gel chromatography.
Employ Orthogonal Purification Techniques: Use a different purification method, such as SEC or IEX, before the final RP-HPLC step.
Problem 3: Low Recovery of the PROTAC After Purification
Possible Cause Troubleshooting Steps
Adsorption to Surfaces The hydrophobic nature of the benzyl group can cause the PROTAC to adsorb to plasticware or the chromatography column.
Use low-adsorption vials and collection tubes.
Passivate the HPLC system with a blank injection before running the sample.
Precipitation The PROTAC may precipitate in the collection fractions, especially if the mobile phase composition changes significantly.
Collect fractions into tubes containing a solvent that ensures solubility.
Lyophilize fractions immediately after collection.
Degradation The PROTAC may be unstable under the purification conditions (e.g., acidic mobile phase).
Assess the stability of the PROTAC under the chosen purification conditions.
Consider using a more neutral pH mobile phase if the molecule is acid-labile.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound PROTAC Purification

Technique Principle of Separation Primary Use Advantages Limitations
RP-HPLC HydrophobicityHigh-resolution polishingHigh resolving power, suitable for removing closely related impurities.Can cause peak tailing; potential for on-column degradation with acidic mobile phases.
SEC Hydrodynamic Radius (Size)Aggregate and small molecule removalMild conditions, preserves protein structure.Low resolution for molecules of similar size.
IEX Net ChargeSeparation of charged speciesCan resolve impurities with different pI values.PEG chain can shield charges, reducing effectiveness.
HIC HydrophobicityAlternative to RP-HPLCMilder conditions than RP-HPLC.Generally lower resolution than RP-HPLC.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Containing PROTAC

Objective: To achieve high purity of the target PROTAC by separating it from synthetic impurities.

Materials:

  • Crude PROTAC sample dissolved in a suitable solvent (e.g., DMSO, DMF).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • RP-HPLC system with a preparative C18 column (e.g., 5 µm particle size, 100 Å pore size).

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes at a constant flow rate.

  • Sample Injection: Inject the dissolved crude PROTAC sample onto the column.

  • Elution Gradient: Elute the PROTAC using a linear gradient of Mobile Phase B. A typical gradient might be:

    • 5-40% B over 5 minutes.

    • 40-70% B over 30 minutes (shallow gradient for separation).

    • 70-95% B over 5 minutes (to elute strongly bound impurities).

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 2 minutes and re-equilibrate.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on UV absorbance (typically at 254 nm or 280 nm).

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC-MS. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization, to obtain the purified PROTAC.

Mandatory Visualization

PROTAC_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_PROTAC Crude PROTAC Mixture SEC Size-Exclusion Chromatography (SEC) (Optional: Aggregate/Small Molecule Removal) Crude_PROTAC->SEC IEX Ion-Exchange Chromatography (IEX) (Optional: Charge-Based Separation) SEC->IEX RP_HPLC Reverse-Phase HPLC (RP-HPLC) (High-Resolution Polishing) IEX->RP_HPLC Analysis Purity & Identity Analysis (HPLC-MS, NMR) RP_HPLC->Analysis Pure_PROTAC Purified PROTAC Analysis->Pure_PROTAC

Caption: A general workflow for the multi-step purification of this compound containing PROTACs.

Troubleshooting_Logic Start Purification Issue Identified Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Co_elution Co-eluting Impurities? Poor_Peak_Shape->Co_elution No Check_Aggregation Check for Aggregation (Lower Concentration, Modify Mobile Phase) Poor_Peak_Shape->Check_Aggregation Yes Low_Recovery Low Recovery? Co_elution->Low_Recovery No Optimize_Gradient Optimize HPLC Gradient (Shallower Gradient) Co_elution->Optimize_Gradient Yes Check_Adsorption Minimize Adsorption (Low-Adsorption Ware, System Passivation) Low_Recovery->Check_Adsorption Yes End Optimized Purification Low_Recovery->End No Check_Secondary_Interactions Address Secondary Interactions (Add TEA, Change pH) Check_Aggregation->Check_Secondary_Interactions Check_Secondary_Interactions->Co_elution Change_Column Change Column/Mobile Phase Optimize_Gradient->Change_Column Orthogonal_Purification Add Orthogonal Purification Step (SEC/IEX) Change_Column->Orthogonal_Purification Orthogonal_Purification->Low_Recovery Check_Stability Assess Compound Stability (Modify Purification Conditions) Check_Adsorption->Check_Stability Check_Stability->End

Caption: A decision tree for troubleshooting common issues in PROTAC purification.

References

Addressing incomplete reactions in Benzyl-PEG25-amine bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with incomplete reactions in Benzyl-PEG25-amine bioconjugation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a polyethylene glycol (PEG) linker containing two key functional groups: a primary amine (-NH₂) and a benzyl (-CH₂C₆H₅) protecting group. The primary amine allows for covalent conjugation to molecules with activated carboxyl groups, such as N-hydroxysuccinimide (NHS) esters, forming a stable amide bond.[1] The benzyl group serves as a temporary protecting group for another functionality on the PEG linker, which can be removed later in the synthetic scheme via hydrogenolysis.[1] The PEG chain itself enhances the water solubility and can improve the pharmacokinetic properties of the conjugated molecule.[2]

Q2: My bioconjugation reaction with this compound is showing low yield. What are the common causes?

Low yield is a frequent issue in bioconjugation. The primary causes can be categorized as:

  • Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The amine must be deprotonated to be nucleophilic, favoring a pH range of 7.2-8.5.[3][4] However, at higher pH values, the competing reaction—hydrolysis of the NHS ester—accelerates dramatically, reducing the amount of active reagent available for conjugation.

  • Incorrect Molar Ratio: The ratio of the PEG reagent to your target molecule is critical. An insufficient molar excess of the this compound may lead to an incomplete reaction. Conversely, a very large excess can complicate purification.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing the yield of the desired conjugate.

  • Degraded Reagents: The NHS ester on your target molecule is susceptible to hydrolysis during storage. The this compound reagent itself can also degrade if not stored properly, typically at -20°C.

  • Incomplete Benzyl Group Deprotection (if applicable): If a subsequent step involves removing the benzyl protecting group, incomplete deprotection can result in a heterogeneous final product and an apparent low yield of the desired molecule.

Q3: How do I monitor the progress of my PEGylation reaction?

Several analytical techniques can be used to monitor the reaction. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC), is a powerful method to separate and quantify the unreacted biomolecule, the mono-PEGylated product, multi-PEGylated species, and excess PEG reagent. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is another common method. PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a noticeable band shift compared to the unmodified protein. For more detailed analysis, techniques like Mass Spectrometry (MALDI-TOF or ESI-MS) can confirm the mass of the conjugate, indicating the number of PEG chains attached.

Q4: What is the best way to purify my PEGylated biomolecule?

Purification aims to separate the desired mono-PEGylated conjugate from unreacted protein, excess PEG reagent, and multi-PEGylated byproducts. The choice of method depends on the properties of your molecule.

  • Size Exclusion Chromatography (SEC): This is a very effective method for removing unreacted, small-molecule PEG reagents from the much larger PEGylated protein.

  • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein. This change in charge interaction can be exploited to separate the native protein from PEGylated versions.

  • Hydrophobic Interaction Chromatography (HIC): Similar to IEX, the addition of a hydrophilic PEG chain can alter the hydrophobicity of a protein, allowing for chromatographic separation.

  • Dialysis/Ultrafiltration: These methods are useful for removing small impurities and excess PEG reagent, but the molecular weight cutoff (MWCO) of the membrane must be carefully selected to retain the conjugate while allowing the smaller molecules to pass through.

Troubleshooting Guide: Incomplete Reactions

This guide addresses specific issues related to incomplete bioconjugation reactions.

Problem 1: Low Conjugation Efficiency (Confirmed by HPLC or SDS-PAGE)
Possible Cause Recommended Solution
Suboptimal pH The optimal pH for NHS-amine coupling is a balance between amine reactivity and NHS ester stability. Perform small-scale pilot reactions across a pH range of 7.2 to 8.5 to determine the optimal condition for your specific protein. Use an amine-free buffer like phosphate-buffered saline (PBS) or HEPES.
Incorrect Molar Ratio of Reactants Optimize the molar excess of this compound. Start with a 5:1 to 20:1 molar ratio of PEG-amine to your biomolecule. Analyze the results by HPLC or SDS-PAGE to find the ratio that maximizes mono-PEGylated product.
Hydrolysis of NHS Ester Prepare the activated (NHS-ester) biomolecule solution immediately before starting the conjugation. If the this compound is dissolved in an aqueous buffer, use it promptly. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
Buffer Contains Primary Amines Perform a buffer exchange for your protein into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column before adding the PEG reagent.
Low Protein Concentration Dilute protein solutions can lead to less efficient conjugation due to slower reaction kinetics. If possible, increase the concentration of your target biomolecule to 1-10 mg/mL.
Problem 2: Difficulty Removing the Benzyl Protecting Group
Possible Cause Recommended Solution
Inefficient Hydrogenolysis The standard method for benzyl group removal is catalytic hydrogenolysis using Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). Ensure the catalyst is fresh and active. Vigorous stirring or shaking is required to ensure proper mixing of the catalyst, substrate, and hydrogen source.
Catalyst Poisoning Free amines can act as mild poisons for the Pd/C catalyst. If your reaction mixture contains a high concentration of unreacted this compound or other amine buffers, it may inhibit the catalyst. Purify the PEGylated intermediate before proceeding to the deprotection step. Acidifying the solution with HCl can sometimes mitigate this issue by protonating the amine.
Incompatible Solvents Typical solvents for hydrogenolysis include ethanol, methanol, or ethyl acetate. Ensure your PEGylated conjugate is soluble in the chosen reaction solvent.

Data Presentation

Table 1: Effect of pH on NHS Ester Stability and Reaction Rates

This table illustrates the trade-off between the desired amidation reaction and the competing hydrolysis side reaction at different pH values. While higher pH accelerates the conjugation, it also drastically reduces the stability (half-life) of the reactive NHS ester.

pHHalf-life of NHS Ester (at 4°C)Relative Amidation RateRelative Hydrolysis Rate
7.04-5 hoursLowLow
7.5~1 hourModerateModerate
8.0~30 minutesHighHigh
8.6~10 minutesVery HighVery High
(Data compiled from multiple sources providing kinetic and stability information.)

Table 2: Influence of Molar Ratio on PEGylation Outcome (Example)

This table shows a representative outcome of varying the molar ratio of an amine-reactive PEG reagent to a protein (e.g., rhG-CSF). Increasing the molar ratio generally increases the overall conversion but may also lead to a higher percentage of multi-PEGylated species.

Molar Ratio (PEG:Protein)Unmodified Protein (%)Mono-PEGylated (%)Multi-PEGylated (%)
1:150455
3:1256510
5:1147511
10:157025
(This is representative data based on findings from studies optimizing PEGylation reactions.)

Experimental Protocols

Protocol 1: General Bioconjugation of an NHS-activated Protein with this compound
  • Buffer Preparation: Prepare an amine-free buffer, such as 100 mM sodium phosphate with 150 mM NaCl, at a pH between 7.2 and 8.0.

  • Protein Preparation: Dissolve or exchange your NHS-activated protein into the prepared reaction buffer at a concentration of 1-10 mg/mL. Ensure any previous buffers containing amines (like Tris) are completely removed.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer or a compatible, anhydrous solvent like DMSO.

  • Conjugation Reaction: Add the dissolved this compound to the protein solution. A typical starting point is a 10-fold molar excess.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, to a final concentration of 20-50 mM. This will react with any remaining NHS esters.

  • Analysis and Purification: Immediately analyze the reaction mixture using RP-HPLC or SDS-PAGE to determine the outcome. Proceed with purification using SEC, IEX, or another suitable method.

Protocol 2: Monitoring Reaction Progress with SDS-PAGE
  • Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Mix the aliquot with an equal volume of 2x Laemmli sample buffer (non-reducing, unless disulfide bonds need to be cleaved).

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Load 10-20 µg of total protein per lane on a suitable polyacrylamide gel (e.g., 4-20% gradient gel). Include a lane with the unmodified protein as a control.

  • Running the Gel: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: Stain the gel with a protein stain like Coomassie Brilliant Blue. The appearance of new, higher molecular weight bands and the corresponding decrease in the intensity of the unmodified protein band indicate a successful PEGylation reaction.

Protocol 3: Benzyl Group Deprotection via Catalytic Hydrogenolysis
  • Preparation: After purifying the Benzyl-PEG-conjugated molecule, dissolve it in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add 5-10% (by weight of the substrate) of 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogen Source:

    • Using H₂ Gas: Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions).

    • Using Ammonium Formate: Add 5-10 equivalents of ammonium formate as a hydrogen transfer reagent.

  • Reaction: Stir the mixture vigorously at room temperature for 1-16 hours. Monitor the reaction progress by HPLC or mass spectrometry.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate contains the deprotected product, which can be further purified if necessary.

Visualizations

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation cluster_analysis Phase 3: Analysis & Purification cluster_deprotection Phase 4: Deprotection Protein Protein in Amine Buffer (e.g., Tris) Buffer_Exchange Buffer Exchange (Dialysis / SEC) Protein->Buffer_Exchange Protein_Ready Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Buffer_Exchange->Protein_Ready PEG_Reagent Dissolve this compound (Anhydrous DMSO) Reaction Combine & Incubate (RT, 1 hr or 4°C, 2 hr) PEG_Reagent->Reaction Protein_Ready->Reaction Quench Quench Reaction (Add Tris or Glycine) Reaction->Quench Analysis Analyze Mixture (HPLC, SDS-PAGE) Quench->Analysis Purification Purify Conjugate (SEC, IEX) Analysis->Purification Deprotection Benzyl Deprotection (H₂ / Pd-C) Purification->Deprotection Final_Product Final PEGylated Product Deprotection->Final_Product

Caption: Experimental workflow for this compound bioconjugation.

G cluster_checks Initial Checks cluster_actions Corrective Actions cluster_reagent_checks Reagent Integrity Start Reaction Shows Low Yield Check_pH Is pH optimal? (7.2 - 8.5) Start->Check_pH Check_Ratio Is molar ratio sufficient? (e.g., >5:1) Check_pH->Check_Ratio Yes Optimize_pH Perform pH titration Check_pH->Optimize_pH No Check_Buffer Is buffer amine-free? (e.g., PBS, HEPES) Check_Ratio->Check_Buffer Yes Optimize_Ratio Increase PEG:Protein ratio Check_Ratio->Optimize_Ratio No Change_Buffer Buffer exchange protein Check_Buffer->Change_Buffer No Check_Reagents Are reagents fresh? (NHS-ester & PEG) Check_Buffer->Check_Reagents Yes Success Yield Improved Optimize_pH->Success Optimize_Ratio->Success Change_Buffer->Success Use_New Use fresh reagents Check_Reagents->Use_New No Check_Reagents->Success Yes Use_New->Success

Caption: Troubleshooting logic for low-yield bioconjugation reactions.

References

Technical Support Center: Purification of Benzyl-PEG25-amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively remove unreacted Benzyl-PEG25-amine from a reaction mixture.

Troubleshooting Guides

Question: I performed a reaction with this compound, and my final product is contaminated with the unreacted starting material. How can I remove it?

Answer: The optimal method for removing unreacted this compound depends on the properties of your desired product (e.g., a small molecule, a peptide, or a protein conjugate). The primary methods to consider are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and various forms of chromatography.

Question: I tried a simple aqueous wash, but the unreacted this compound is still present in my organic layer. Why is this happening and what should I do?

Answer: this compound, while containing a hydrophilic PEG chain, also possesses a hydrophobic benzyl group, which can give it some solubility in organic solvents. A simple water wash may not be sufficient for its complete removal. To improve the partitioning of the amine into the aqueous phase, an acidic wash is recommended. By washing your organic layer with a dilute acid solution (e.g., 1M HCl), you will protonate the amine group of the this compound, forming a water-soluble salt that will readily partition into the aqueous layer.[1][2][3] This can be followed by a wash with brine to remove residual water from the organic layer. Ensure your desired product is stable under acidic conditions before performing this step.

Question: My product is also very polar. How can I selectively remove the unreacted this compound without losing my product?

Answer: When your product and the unreacted amine have similar polarities, simple extraction methods may be challenging. In such cases, chromatographic techniques or solid-phase extraction offer higher resolution.

  • Reverse-Phase Chromatography (RPC): This technique separates molecules based on their hydrophobicity. Since your product is likely larger and more complex than the unreacted this compound, it will probably have a different retention time on a C18 column.[4][5]

  • Ion-Exchange Chromatography (IEX): If your product does not have a basic amine group, you can use a cation-exchange resin. At an appropriate pH, the positively charged (protonated) this compound will bind to the negatively charged resin, while your neutral or negatively charged product will flow through.

  • Solid-Phase Extraction (SPE): Similar to IEX, you can use a cation-exchange SPE cartridge to capture the basic this compound. Alternatively, if your product is significantly more hydrophobic than the unreacted amine, a reverse-phase (e.g., C18) SPE cartridge can be used where the unreacted amine is washed away with a low concentration of organic solvent, and the product is subsequently eluted with a higher concentration.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during purification?

A1: this compound is a polyethylene glycol (PEG)-based linker containing a benzyl group and a primary amine. Key properties to consider are:

  • Amine Group: The primary amine is basic and can be protonated to form a water-soluble salt. This is the basis for its removal by acidic liquid-liquid extraction.

  • PEG Chain: The PEG25 chain imparts hydrophilicity and increases the molecule's water solubility.

  • Benzyl Group: The benzyl group adds hydrophobicity to the molecule.

  • Molecular Weight: The molecular weight of this compound is relatively low compared to larger biomolecules it might be conjugated to.

Q2: Can I use Size Exclusion Chromatography (SEC) to remove unreacted this compound?

A2: While SEC separates molecules based on size, it may not be the most effective method for removing unreacted this compound, especially if your product is not significantly larger. The relatively small size of the unreacted amine might lead to overlapping elution profiles with your product, resulting in poor separation.

Q3: Is precipitation a viable method for removing unreacted this compound?

A3: Precipitation can be a useful technique, particularly if your desired product is a large molecule like a protein or a large peptide. By optimizing conditions such as solvent, pH, and temperature, it may be possible to selectively precipitate your product, leaving the more soluble, unreacted this compound in the supernatant. However, this method often requires significant optimization.

Q4: How can I monitor the removal of this compound during the purification process?

A4: You can monitor the progress of the purification using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the presence of the amine.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing you to determine the purity of your product.

  • Mass Spectrometry (MS): Can be used to confirm the presence or absence of the unreacted amine.

Experimental Protocols

Protocol 1: Acidic Liquid-Liquid Extraction

This protocol is suitable for removing unreacted this compound from a reaction mixture in an organic solvent, provided the desired product is stable to dilute acid and is not highly water-soluble.

Materials:

  • Reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1M Hydrochloric Acid (HCl).

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (if using a denser organic solvent like dichloromethane, the aqueous layer will be on top).

  • Drain the aqueous layer.

  • Repeat the extraction with 1M HCl two more times to ensure complete removal of the amine.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove excess water.

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains your product, free of the unreacted amine.

Protocol 2: Solid-Phase Extraction (Cation-Exchange)

This protocol is ideal for selectively retaining the basic this compound while allowing a neutral or acidic product to pass through.

Materials:

  • Cation-exchange SPE cartridge.

  • Methanol (for conditioning).

  • Deionized water (for equilibration).

  • Reaction mixture dissolved in a suitable solvent.

  • Elution solvent (e.g., a buffer with a high salt concentration or a basic solution like 5% ammonium hydroxide in methanol).

Procedure:

  • Conditioning: Pass 2-3 column volumes of methanol through the SPE cartridge.

  • Equilibration: Pass 2-3 column volumes of deionized water through the cartridge.

  • Loading: Load the reaction mixture onto the cartridge. The unreacted this compound will bind to the sorbent.

  • Washing: Wash the cartridge with 2-3 column volumes of a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute your product if it is not retained. Collect this fraction.

  • Elution (optional): If you wish to recover the bound amine for any reason, elute it from the cartridge using an appropriate elution solvent.

Data Presentation

MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction (LLE) Partitioning based on acidity/basicity and solubility.Simple, rapid, and inexpensive for large-scale purifications.Product must be stable to acid/base; may not be effective if the product is also basic or highly water-soluble; can lead to emulsions.Removing large amounts of unreacted amine from acid-stable, non-basic, and relatively non-polar products.
Solid-Phase Extraction (SPE) Adsorption onto a solid support based on polarity or charge.High selectivity, can handle small sample volumes, and is amenable to automation.Lower capacity than LLE; requires method development to select the appropriate sorbent and solvent system.Rapid cleanup of small to medium scale reactions, especially when the product and amine have different polarities or charge states.
Reverse-Phase Chromatography (RPC) Partitioning based on hydrophobicity.High resolution, capable of separating compounds with very similar properties.More time-consuming and expensive than LLE or SPE; requires specialized equipment.High-purity isolation of the product, especially when other methods fail to provide adequate separation.
Ion-Exchange Chromatography (IEX) Reversible binding of charged molecules to an oppositely charged stationary phase.Highly selective for charged molecules.Product must have a different charge state than the amine; can be sensitive to pH and salt concentration.Purification of neutral or acidic products from the basic this compound.

Visualization

Purification_Decision_Tree start Reaction Mixture (Product + Unreacted this compound) is_product_acid_stable Is the product stable to dilute acid? start->is_product_acid_stable is_product_basic Is the product also basic? is_product_acid_stable->is_product_basic Yes consider_alt Consider alternative methods (e.g., Precipitation, SEC) is_product_acid_stable->consider_alt No similar_polarity Do product and amine have similar polarity? is_product_basic->similar_polarity No spe_iex Solid-Phase Extraction or Ion-Exchange Chromatography is_product_basic->spe_iex Yes lle Liquid-Liquid Extraction (Acidic Wash) similar_polarity->lle No rpc Reverse-Phase Chromatography similar_polarity->rpc Yes LLE_Workflow start Reaction Mixture in Organic Solvent add_acid Add 1M HCl and Shake start->add_acid separate Separate Layers add_acid->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Protonated Amine) separate->aqueous_layer Discard repeat_wash Repeat Acid Wash (2x) organic_layer->repeat_wash repeat_wash->add_acid Yes neutralize Wash with NaHCO3 (Neutralize) repeat_wash->neutralize No brine_wash Wash with Brine neutralize->brine_wash dry Dry over Na2SO4 brine_wash->dry final_product Filtered Solution (Pure Product) dry->final_product

References

Minimizing hydrolysis of NHS esters when reacting with Benzyl-PEG25-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the hydrolysis of N-hydroxysuccinimide (NHS) esters during their reaction with Benzyl-PEG25-amine. Our goal is to help you optimize your conjugation efficiency and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction between an NHS ester and this compound?

The reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water, leading to the formation of an inactive carboxylic acid and free NHS.[3] This is a primary concern because once hydrolyzed, the ester can no longer react with the amine on your this compound, which significantly reduces the yield of your desired conjugate.[3][4]

Q3: What are the main factors that influence the rate of NHS ester hydrolysis?

The rate of NHS ester hydrolysis is primarily influenced by three factors:

  • pH: The rate of hydrolysis increases significantly with a rise in pH.

  • Temperature: Higher temperatures accelerate the rate of both the desired amine reaction and the competing hydrolysis.

  • Buffer Composition: The presence of primary amines or other nucleophiles in the buffer can compete with the intended reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of NHS esters with this compound.

Issue Potential Cause Recommended Solution
Low Conjugation Yield NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis, which directly competes with the amine reaction.- Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. - Ensure the reaction pH is within the optimal range of 7.2-8.5. A starting pH of 8.3-8.5 is often recommended. - Work quickly once the NHS ester is in an aqueous solution.
Suboptimal pH: At a low pH, the primary amine of this compound will be protonated and less reactive. At a high pH, the rate of NHS ester hydrolysis increases dramatically.- Carefully check and adjust the pH of your reaction buffer using a calibrated pH meter. The optimal range is a balance between amine reactivity and ester stability.
Incorrect Buffer: Buffers containing primary amines, such as Tris, will compete with the this compound for reaction with the NHS ester.- Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffers. If your this compound is in an amine-containing buffer, perform a buffer exchange before starting the conjugation.
NHS Ester Inactivity Improper Storage: NHS esters are moisture-sensitive. Improper storage can lead to hydrolysis before the reaction.- Store the solid NHS ester reagent in a cool, dry place, preferably in a desiccator. - Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
Reagent Age: Over time, even with proper storage, NHS esters can degrade.- Use fresh, high-quality reagents whenever possible.
Inconsistent Results Variable Reaction Conditions: Minor variations in pH, temperature, or incubation time can lead to significant differences in conjugation efficiency.- Standardize your protocol. Carefully control and document all reaction parameters for each experiment.
Concentration Effects: The concentration of both the NHS ester and this compound can impact the reaction kinetics. Low concentrations can favor hydrolysis.- If possible, work with higher concentrations of your reactants to favor the bimolecular amine reaction over the unimolecular hydrolysis.

Quantitative Data Summary

The stability of the NHS ester is critical for a successful conjugation reaction. The following table summarizes the half-life of a typical NHS ester at various pH values and temperatures.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes
7.0Ambient~7 hours
9.0AmbientMinutes

Experimental Protocol: Minimizing Hydrolysis of NHS Esters

This protocol provides a general guideline for reacting an NHS ester with this compound while minimizing hydrolysis.

1. Materials Required:

  • NHS ester

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

2. Procedure:

  • Prepare the this compound Solution:

    • Dissolve the this compound in the amine-free reaction buffer at your desired concentration. If the stock solution is in an incompatible buffer, perform a buffer exchange.

  • Prepare the NHS Ester Solution:

    • Immediately before initiating the reaction, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM). Do not prepare aqueous stock solutions of the NHS ester.

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the NHS ester solution to the this compound solution. Gently mix the components immediately. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Lower temperatures can help to further minimize hydrolysis but may require a longer reaction time.

  • Quench the Reaction:

    • (Optional but recommended) To stop the reaction, add the quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove excess, unreacted reagents and byproducts by desalting, dialysis, or chromatography.

Visualizing the Reaction and Troubleshooting

To further clarify the process, the following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting.

cluster_0 Reaction Pathways NHS_Ester NHS Ester Desired_Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Desired_Conjugate Aminolysis Hydrolyzed_Ester Inactive Carboxylic Acid (Byproduct) NHS_Ester->Hydrolyzed_Ester Hydrolysis Benzyl_PEG25_Amine This compound Benzyl_PEG25_Amine->Desired_Conjugate Water Water (Hydrolysis) Water->Hydrolyzed_Ester

Caption: Competing reaction pathways for an NHS ester.

Start Low Conjugation Yield? Check_pH Is pH between 7.2-8.5? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent_Prep Was NHS ester dissolved immediately before use in anhydrous solvent? Check_Buffer->Check_Reagent_Prep Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Storage Was NHS ester stored in a cool, dry place? Check_Reagent_Prep->Check_Storage Yes Improve_Prep Improve reagent preparation Check_Reagent_Prep->Improve_Prep No Optimize_Conditions Optimize reaction time, temperature, and reactant concentrations Check_Storage->Optimize_Conditions Yes Replace_Reagent Use fresh reagent Check_Storage->Replace_Reagent No Success Successful Conjugation Optimize_Conditions->Success Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent_Prep Improve_Prep->Check_Storage Replace_Reagent->Optimize_Conditions Central_Topic Factors Affecting NHS Ester Stability pH pH Central_Topic->pH Temperature Temperature Central_Topic->Temperature Aqueous_Exposure Time in Aqueous Solution Central_Topic->Aqueous_Exposure Reagent_Quality Reagent Quality Central_Topic->Reagent_Quality pH_high High pH (>8.5) Increases Hydrolysis Rate pH->pH_high pH_low Low pH (<7.2) Decreases Amine Reactivity pH->pH_low Temp_high Higher Temperature Increases Hydrolysis Rate Temperature->Temp_high Time_long Longer Exposure Increases Hydrolysis Aqueous_Exposure->Time_long Quality_poor Moisture Contamination Leads to Inactive Ester Reagent_Quality->Quality_poor

References

Strategies to improve the stability of Benzyl-PEG25-amine conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Benzyl-PEG25-amine conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound conjugates?

A1: The stability of this compound conjugates is primarily influenced by three key factors:

  • pH of the formulation: The pH can significantly impact the hydrolysis of the conjugate, particularly at the linkage between the PEG chain and the conjugated molecule.

  • Presence of oxidizing agents: The polyethylene glycol (PEG) chain is susceptible to oxidative degradation, which can be initiated by reactive oxygen species or transition metals.[1]

  • Storage conditions: Temperature and exposure to light can accelerate degradation pathways. Proper storage, typically at low temperatures and protected from light, is crucial.[1]

Q2: What are the main degradation pathways for this compound conjugates?

A2: The two primary degradation pathways are:

  • Oxidative degradation of the PEG chain: This process can be initiated by heat, light, or transition metals and involves the formation of radicals, leading to chain scission and the generation of impurities like formaldehyde and formic acid.[1]

  • Hydrolysis of the linkage: The bond connecting the this compound to the conjugated molecule (e.g., an amide bond if conjugated to a carboxylic acid) can be susceptible to hydrolysis, especially under acidic or basic conditions.

Q3: How does the benzyl group influence the stability of the conjugate?

A3: The benzyl group generally provides hydrophobicity and can contribute to the overall stability of the molecule.[2] However, the benzylic position can be susceptible to oxidation under certain conditions.

Troubleshooting Guides

Issue 1: Loss of Conjugate Integrity or Purity Over Time

Symptoms:

  • Appearance of new peaks in HPLC analysis.

  • Decrease in the main conjugate peak area.

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Oxidative Degradation - Purge all solutions with an inert gas (e.g., argon or nitrogen) to remove oxygen.[1] - Consider adding antioxidants, such as butylated hydroxytoluene (BHT), if compatible with your application. - Use high-purity solvents and reagents to minimize transition metal contamination.
Hydrolysis - Adjust the pH of your formulation to a neutral range (pH 6.5-7.5) where the specific linkage is most stable. - Perform a pH stability study to determine the optimal pH for your conjugate.
Improper Storage - Store the conjugate at the recommended temperature, typically -20°C or below, in a tightly sealed container. - Protect the conjugate from light by using amber vials or by wrapping the container in aluminum foil.
Issue 2: Conjugate Aggregation

Symptoms:

  • Increased turbidity or visible precipitation in the solution.

  • Appearance of high molecular weight species in size-exclusion chromatography (SEC).

  • Inconsistent results in biological assays.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrophobic Interactions - Increase the hydrophilicity of the formulation by adjusting the buffer composition. - Consider using a longer PEG chain in your conjugate design to enhance solubility.
High Concentration - Work with the lowest effective concentration of the conjugate. - If high concentrations are necessary, screen different formulation excipients to improve solubility and stability.
Suboptimal Buffer Conditions - Screen a range of buffers and pH values to identify conditions that minimize aggregation. - The addition of non-ionic surfactants (e.g., polysorbate 20 or 80) at low concentrations can sometimes prevent aggregation.

Quantitative Data Summary

The following tables provide an overview of the stability of components related to this compound conjugates under various conditions. Note that direct kinetic data for this specific conjugate is limited in the public domain; therefore, data from related structures are included for guidance.

Table 1: Influence of pH on the Stability of Linkages Relevant to this compound Conjugates

Linkage TypepH ConditionObservationReference
AmideAcidic (pH < 4)Increased rate of hydrolysis.
AmideNeutral (pH 6.5-7.5)Generally stable.
AmideBasic (pH > 8)Increased rate of hydrolysis.
Benzyl EtherAcidic (pH < 4)Susceptible to acid-catalyzed cleavage.

Table 2: Effect of Temperature on the Degradation of PEG Chains

TemperatureAtmosphereObservationReference
60°CAir (Oxidative)Significant increase in the formation of degradation products (formaldehyde, formic acid).
37°CAir (Oxidative)Slower but notable degradation over extended periods.
4°CInert GasMinimal degradation.
-20°CInert GasRecommended for long-term storage.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for your this compound conjugate.

Methodology:

  • Sample Preparation: Prepare solutions of your conjugate at a known concentration in different stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Incubate at 60°C

    • Photolytic: Expose to light (as per ICH Q1B guidelines)

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored under optimal conditions.

  • Analysis: Analyze the samples at each time point using a stability-indicating HPLC method (see Protocol 2).

  • Characterization: Characterize any significant degradation products using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start Conjugate Solution acid 0.1 M HCl start->acid base 0.1 M NaOH start->base oxidative 3% H2O2 start->oxidative thermal 60°C start->thermal photo Light Exposure start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc ms Mass Spectrometry hplc->ms results Degradation Profile & Product Identification ms->results

Forced Degradation Experimental Workflow.
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method that separates the intact this compound conjugate from its potential degradation products.

Methodology:

  • Column Selection: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.

  • Detection: A Charged Aerosol Detector (CAD) is often suitable for PEG-containing molecules which may lack a strong UV chromophore. If the conjugated molecule has a chromophore, a UV detector can be used.

  • Method Development:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Optimize the gradient to achieve baseline separation between the main peak and all degradation peaks.

    • Ensure the method is specific, linear, accurate, and precise according to ICH guidelines.

HPLC_Method_Development cluster_inputs Inputs cluster_process Method Development Cycle cluster_validation Validation cluster_output Output forced_samples Forced Degradation Samples column_select Select Column (e.g., C18) forced_samples->column_select control_sample Control Conjugate control_sample->column_select mobile_phase Define Mobile Phase (e.g., ACN/Water Gradient) column_select->mobile_phase injection Inject Samples mobile_phase->injection gradient_opt Optimize Gradient gradient_opt->mobile_phase No specificity Specificity gradient_opt->specificity Yes detection Analyze Chromatogram (CAD/UV) injection->detection detection->gradient_opt Separation adequate? validated_method Validated Stability- Indicating Method specificity->validated_method linearity Linearity linearity->validated_method accuracy Accuracy accuracy->validated_method Aggregation_Assessment_Pathway start Conjugate Solution (Time = 0) incubation Incubate under Test Conditions start->incubation incubation->incubation sec_analysis SEC Analysis incubation->sec_analysis Sample at Time = x data_analysis Data Analysis: Quantify Monomer vs. Aggregate sec_analysis->data_analysis end Aggregation Profile data_analysis->end

References

Technical Support Center: Overcoming Steric Hindrance in Benzyl-PEG25-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG25-amine reactions. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with steric hindrance in their PEGylation experiments. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter.

Troubleshooting Guide

This section provides solutions to common problems encountered during the conjugation of this compound, a reagent where the benzyl group can introduce significant steric bulk around the reactive amine.

Problem 1: Low or No Conjugation Yield

Low yields are a frequent issue when working with sterically hindered reagents. A systematic approach to optimizing reaction conditions is crucial for success.

Potential Causes and Recommended Solutions

Potential CauseRecommended Solution
Suboptimal pH The reactivity of the primary amine on this compound is highly pH-dependent. For reactions with NHS esters, the optimal pH is typically between 7.0 and 8.5.[1][2] Below this range, the amine is protonated and less nucleophilic; above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[3] Use non-amine containing buffers like phosphate-buffered saline (PBS) or borate buffer.[1][4]
Steric Hindrance The benzyl group can physically block the amine from approaching the target functional group. To overcome this, consider increasing the reaction time (e.g., monitor at 2, 4, 8, and 24 hours) or slightly increasing the temperature. However, monitor the reaction closely for side product formation. Using a higher molar excess of the this compound can also help drive the reaction forward.
Reagent Degradation This compound and the coupling reagents (e.g., NHS esters) can be sensitive to moisture. Ensure reagents are stored properly at -20°C and protected from moisture. Always use freshly prepared solutions.
Inefficient Coupling Chemistry For sterically hindered amines, standard coupling chemistries may be inefficient. Consider using more reactive coupling agents like HATU for amide bond formation. Alternatively, explore different chemistries that are less susceptible to steric effects, such as click chemistry if your molecule can be functionalized with an azide or alkyne.
Incorrect Solvent The choice of solvent can impact reactant solubility and reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for small molecule conjugation. For biomolecules, ensure that any organic co-solvent used does not exceed 10% of the final reaction volume to prevent denaturation.

Workflow for Optimizing Conjugation Conditions

G cluster_start Start cluster_eval Evaluation cluster_opt Optimization Paths cluster_end Finish start Initial Reaction Setup (e.g., 10-fold molar excess PEG, pH 7.5, RT, 2h) eval Assess Yield (HPLC, MS) start->eval ph Adjust pH (7.0-8.5) eval->ph <80% success Optimal Yield Achieved eval->success >80% ph->eval Re-evaluate time_temp Increase Time/Temp (e.g., 4-24h, 4°C to RT) ph->time_temp time_temp->eval Re-evaluate molar_ratio Increase Molar Ratio (20 to 50-fold excess) time_temp->molar_ratio molar_ratio->eval Re-evaluate reagent Change Coupling Reagent (e.g., EDC/NHS to HATU) molar_ratio->reagent reagent->eval fail Yield Still Low: Consider Alternative Strategy reagent->fail

Caption: Workflow for optimizing this compound conjugation reactions.

Problem 2: Significant Side Product Formation

The presence of side products complicates purification and reduces the yield of the desired conjugate.

Potential Causes and Recommended Solutions

Potential CauseRecommended Solution
Hydrolysis of Activated Esters NHS esters are susceptible to hydrolysis, especially at high pH. This creates an unreactive carboxylic acid. Prepare activated ester solutions immediately before use and ensure all solvents are anhydrous. Running the reaction at a lower temperature (e.g., 4°C) can also minimize hydrolysis.
Use of Amine-Containing Buffers Buffers like Tris or glycine contain primary amines that will compete with this compound for the activated functional group on your target molecule. Always use non-amine-containing buffers such as PBS, HEPES, or borate buffers.
Di-PEGylation or Cross-linking If your target molecule has multiple reactive sites, you may get multiple PEG additions. To control the degree of PEGylation, carefully adjust the stoichiometry, using a lower molar excess of the this compound.
O-acylation of Hydroxyl Groups At pH values above 8.5, hydroxyl groups (e.g., on tyrosine residues or the PEG itself) can become deprotonated and react with activated esters. Strictly control the pH to be below 8.5 and use the shortest possible reaction time to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem with this compound?

A1: Steric hindrance is a phenomenon where the size and shape of a molecule impede a chemical reaction. In the case of this compound, the bulky benzyl group is in close proximity to the reactive primary amine. This bulkiness can physically block the amine from accessing the reactive site on a target molecule, slowing down the reaction rate or preventing it from happening altogether.

Diagram of Steric Hindrance in this compound Reaction

G cluster_ideal Ideal Reaction (Less Hindered Amine) cluster_hindered Hindered Reaction (this compound) Amine R-NH2 Target Target Molecule (e.g., NHS Ester) Amine->Target Easy Approach BenzylPEGAmine Benzyl-PEG25-NH2 Target2 Target Molecule (e.g., NHS Ester) BenzylPEGAmine->Target2 Blocked Approach Barrier Steric Shield by Benzyl Group

Caption: Steric hindrance from the benzyl group blocking the amine's access.

Q2: Which coupling chemistries are best suited for sterically hindered amines like this compound?

A2: For sterically hindered amines, you may need more robust coupling strategies than the standard NHS ester chemistry.

  • Carbodiimide Chemistry (EDC/DCC): These reagents can activate carboxylic acids to react with amines. The activation is often done in the presence of NHS or Sulfo-NHS to form a more stable intermediate. This two-step process can sometimes be more efficient for hindered amines.

  • HATU/HBTU: These are highly efficient coupling reagents used in peptide synthesis that can be effective for forming amide bonds even with sterically hindered components.

  • Click Chemistry: If you can modify your target molecule and the PEG-amine with complementary functional groups (e.g., an azide and an alkyne), copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry can form a stable triazole linkage with high efficiency and orthogonality, largely bypassing steric issues.

Q3: How can I effectively monitor the progress of my reaction?

A3: Monitoring the reaction is key to determining the optimal reaction time and identifying issues early.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common methods. By taking aliquots of your reaction mixture at different time points, you can monitor the disappearance of starting materials and the appearance of the product. Reverse-phase HPLC is often suitable.

  • Mass Spectrometry (MS): This technique can confirm the identity of the product by its mass and can also help identify any side products that are being formed.

  • Thin Layer Chromatography (TLC): For smaller molecules, TLC can be a quick and easy way to get a qualitative sense of how the reaction is proceeding.

Q4: Are there any alternatives to this compound if steric hindrance is insurmountable?

A4: Yes, if the benzyl group proves too bulky, consider using a PEG-amine with a different end group or a longer, more flexible spacer arm between the PEG chain and the amine. This can reduce the steric clash at the reaction site. Alternatively, using a PEG with a different reactive group altogether, such as a PEG-alkyne for click chemistry or a PEG-aldehyde for reductive amination, might be a viable strategy.

Q5: What are the optimal storage and handling conditions for this compound to ensure its reactivity?

A5: To maintain the quality and reactivity of this compound, it should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent. Stock solutions should be prepared in anhydrous solvents like DMF or DMSO and used quickly, as the reagent can degrade over time in solution.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to an NHS Ester
  • Reagent Preparation:

    • Equilibrate the this compound and the NHS ester-functionalized molecule to room temperature before opening the vials.

    • Dissolve the NHS ester-functionalized molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Dissolve the this compound in the same solvent to create a stock solution.

  • Conjugation Reaction:

    • In a reaction vessel, add the solution of the NHS ester-functionalized molecule.

    • Add a 10- to 20-fold molar excess of the this compound solution to the reaction vessel.

    • If the reaction is to be performed in an aqueous buffer, add the dissolved reagents to a non-amine containing buffer (e.g., PBS) at pH 7.5. Ensure the final volume of organic solvent does not exceed 10%.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by HPLC or MS.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining unreacted NHS esters.

    • Purify the PEGylated product using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove unreacted PEG and byproducts.

Protocol 2: Carbodiimide-mediated Coupling of a Carboxylic Acid to this compound
  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in an anhydrous solvent (e.g., DMF).

    • Add 1.5 equivalents of EDC (or DCC) and 1.5 equivalents of Sulfo-NHS.

    • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid. For this activation step, a slightly acidic pH (4.5-6.0) is optimal if performed in an aqueous buffer.

  • Conjugation Reaction:

    • In a separate vessel, dissolve this compound (1.0 equivalent) in the reaction buffer.

    • Add the activated carboxylic acid solution to the this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer (e.g., phosphate or borate buffer).

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using a suitable chromatography method (e.g., SEC or reverse-phase HPLC) to separate the desired product from unreacted starting materials and coupling reagents.

References

Technical Support Center: Best Practices for Working with Viscous PEG Amine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing viscous polyethylene glycol (PEG) amine solutions in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What factors contribute to the high viscosity of my PEG amine solution?

A1: The viscosity of PEG amine solutions is primarily influenced by three main factors:

  • Concentration: As the concentration of the PEG amine in the solvent increases, so will the viscosity[1][3].

  • Temperature: There is an inverse relationship between temperature and viscosity; increasing the temperature will decrease the viscosity of your solution[1].

Q2: How should I properly dissolve high molecular weight PEG amine powders?

A2: High molecular weight PEG amines can be challenging to dissolve and may form gels. For best results:

  • Equilibrate the PEG amine container to room temperature before opening to prevent moisture condensation.

  • Slowly add the PEG amine powder to the solvent while stirring continuously.

  • Consider gently warming the solution to decrease viscosity and aid dissolution. Be cautious not to heat sensitive molecules to temperatures that could cause degradation.

  • For organic solvents, ensure they are anhydrous (e.g., using molecular sieves), as moisture can react with the amine groups.

Q3: What are the best solvents for preparing PEG amine stock solutions?

A3: Anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly recommended for dissolving PEG amines to create stock solutions. These stock solutions can then be added to aqueous reaction buffers. It's important to ensure that the final concentration of the organic solvent in your reaction mixture is low, typically not exceeding 10%, to avoid negatively impacting the stability of proteins or other biomolecules.

Q4: How should I store my PEG amine solutions?

A4: For optimal stability, store PEG amine stock solutions at -20°C under an inert gas like argon or nitrogen to minimize exposure to air and moisture. Avoid repeated freeze-thaw cycles. It is often best to prepare fresh solutions before use, especially for moisture-sensitive applications.

Q5: My PEGylated product is aggregating. What are the common causes and solutions?

A5: Aggregation during or after PEGylation can occur for several reasons:

  • Suboptimal pH: The reaction pH can affect the stability of your protein or nanoparticle. Ensure the pH of your reaction buffer is optimal for your specific substrate.

  • High Molar Excess of PEG: While a molar excess of PEG is needed to drive the reaction, an excessively high ratio can sometimes lead to aggregation. It is advisable to perform small-scale optimization experiments to find the ideal PEG-to-substrate ratio.

  • Reaction Conditions: Factors like temperature and stirring speed can influence aggregation. Gentle mixing is typically recommended.

  • Purification and Storage: Aggregation can also occur during purification or storage. Ensure the storage buffer is appropriate for the final PEGylated product.

Troubleshooting Guides

Issue 1: Difficulty Handling and Pipetting the PEG Amine Solution
  • Symptom: The solution is too thick to accurately pipette or dispense.

  • Possible Cause: High concentration or high molecular weight of the PEG amine.

  • Solution:

    • Dilute the solution: If the experimental protocol allows, dilute the PEG amine solution to a lower concentration.

    • Gently warm the solution: Increasing the temperature will temporarily reduce the viscosity, making it easier to handle. Ensure the temperature is not detrimental to your reagents.

    • Use positive displacement pipettes: These are better suited for handling viscous liquids than air displacement pipettes.

    • Use wider bore pipette tips: This can help in aspirating and dispensing viscous solutions more easily.

Issue 2: Inefficient PEGylation Reaction
  • Symptom: Low yield of the desired PEGylated product.

  • Possible Cause:

    • Inactivated PEG amine due to moisture.

    • Incorrect buffer composition.

    • Suboptimal reaction pH.

  • Solution:

    • Use anhydrous solvents: When preparing stock solutions, use dry DMF or DMSO.

    • Avoid primary amine buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PEG reagent. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES.

    • Optimize reaction pH: The reaction of amines with many crosslinkers is most efficient at a pH of 7-9. Perform small-scale experiments to determine the optimal pH for your specific system.

Data Presentation

Table 1: Influence of Molecular Weight, Concentration, and Temperature on the Dynamic Viscosity of Aqueous PEG Solutions.

Data presented is for general polyethylene glycol (PEG) and is intended to illustrate trends. The viscosity of PEG amine solutions will follow similar patterns.

PEG Molecular Weight ( g/mol )Concentration (wt%)Temperature (°C)Dynamic Viscosity (mPa·s)
100010201.81
100020203.34
100030206.22
1000402012.07
1000502019.85
100010301.40
100020302.52
100030304.53
100040308.35
1000503014.77
335020420.4
335030472.8
3350404267.2
33505041032.0
800020474.5
8000304382.1
80004042011.0
800050411401.0

Source: Adapted from data presented in "Density and Viscosity of Concentrated Aqueous Solutions of Polyethylene Glycol" and "Temperature and Concentration Dependence of Viscosity of Binary Mixtures of PEG-1000 + water".

Experimental Protocols

Protocol 1: General Procedure for Preparing a PEG Amine Stock Solution
  • Equilibration: Allow the container of PEG amine to reach room temperature before opening to prevent moisture condensation.

  • Weighing: In a fume hood, weigh the desired amount of PEG amine into a clean, dry glass vial. Due to the often-static nature of PEG powders, use an anti-static weigh boat or ionizing bar if available.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 100 mg/mL).

  • Mixing: Cap the vial tightly and vortex or stir the solution until the PEG amine is completely dissolved. Gentle warming (e.g., 37°C) can be used to expedite dissolution for high molecular weight PEGs.

  • Storage: Store the stock solution at -20°C in a desiccated container. For long-term storage, overlay the solution with an inert gas like argon or nitrogen before capping.

Protocol 2: Step-by-Step Amine PEGylation of a Protein using an NHS Ester

This protocol provides a general guideline for conjugating an amine-reactive PEG (e.g., PEG-NHS) to a protein.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0. A typical protein concentration is 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable conjugation buffer via dialysis or desalting column.

  • PEG-NHS Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of the PEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the reconstituted PEG-NHS solution, as the NHS ester is susceptible to hydrolysis.

  • PEGylation Reaction:

    • Add a calculated molar excess (e.g., 20-fold) of the PEG-NHS stock solution to the protein solution.

    • Ensure the final volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours, with gentle stirring. The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any unreacted PEG-NHS ester.

  • Purification:

    • Remove unreacted PEG and byproducts from the PEGylated protein using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization and Storage:

    • Analyze the purified product using techniques like SDS-PAGE (which will show a molecular weight shift), HPLC, or mass spectrometry to confirm successful PEGylation.

    • Store the purified PEGylated protein under conditions optimal for the unmodified protein.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Storage reagent_prep Prepare PEG Amine & Substrate Solutions buffer_exchange Buffer Exchange (if needed) reagent_prep->buffer_exchange If substrate buffer contains primary amines conjugation PEGylation Reaction reagent_prep->conjugation buffer_exchange->conjugation quenching Quench Reaction conjugation->quenching purification Purification (SEC, Dialysis) quenching->purification characterization Characterization (SDS-PAGE, HPLC) purification->characterization storage Store Final Product characterization->storage

Caption: General experimental workflow for PEG amine conjugation.

troubleshooting_viscosity start High Viscosity Issue check_pipetting Difficulty Pipetting? start->check_pipetting check_dissolution Incomplete Dissolution? start->check_dissolution solution_pipetting Use Positive Displacement Pipette or Wide-Bore Tip check_pipetting->solution_pipetting Yes solution_warm Gently Warm Solution check_pipetting->solution_warm Yes solution_dilute Dilute Solution (if possible) check_pipetting->solution_dilute Yes solution_dissolution Increase Stirring/Vortexing & Gentle Warming check_dissolution->solution_dissolution Yes end_pipetting Problem Solved solution_pipetting->end_pipetting solution_warm->end_pipetting end_dissolution Problem Solved solution_dissolution->end_dissolution end_dilute Problem Solved solution_dilute->end_dilute

Caption: Troubleshooting decision tree for high viscosity issues.

References

Identifying and characterizing impurities in Benzyl-PEG25-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Benzyl-PEG25-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction - Verify Reaction Completion: Before workup, confirm the disappearance of the starting material (e.g., PEG25-amine) using an appropriate analytical technique like TLC or LC-MS. - Optimize Reaction Time: If the reaction is incomplete, consider extending the reaction time. Monitor the reaction progress at regular intervals. - Increase Reactant Stoichiometry: A slight excess of the benzylating agent (e.g., benzyl bromide) can drive the reaction to completion. However, be mindful that a large excess can lead to purification challenges.
Product Loss During Workup - Minimize Aqueous Washes: Due to the hydrophilic nature of the PEG chain, this compound can have some solubility in water.[1] Minimize the number of aqueous washes during the extraction process. - Back-Extraction: If significant product loss to the aqueous phase is suspected, perform a back-extraction of the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
Suboptimal Reaction Conditions - pH Control: The reactivity of the primary amine is pH-dependent. For reactions involving activated esters, maintaining a pH between 7 and 8.5 is crucial for efficient N-acylation.[2] - Amine-Free Buffers: Ensure the use of buffers that do not contain primary amines (e.g., Tris), as these will compete with your PEG-amine for the benzylating agent.[2]

Problem 2: Presence of Impurities in the Final Product

Observed Impurity Potential Source Identification & Characterization Removal Strategy
Unreacted PEG25-amine Incomplete reaction.HPLC: A more polar peak than the product. NMR: Presence of signals corresponding to the free amine starting material.Optimize reaction conditions for full conversion. If present in the final product, purification by reverse-phase HPLC can separate the more polar starting material from the product.[1]
Residual Benzylating Agent (e.g., Benzyl Bromide) Excess reactant used.TLC: A non-polar spot. GC-MS: Can detect volatile impurities.Evaporation under reduced pressure. Purification by silica gel chromatography.
PEG25-diol Presence of water during the synthesis of the PEG25-amine precursor.[3]HPLC: A more polar peak than the monofunctionalized product. Mass Spectrometry: Will show a mass corresponding to the diol.This impurity is difficult to remove post-synthesis. It is critical to use high-purity starting materials.
Over-benzylation (Di-benzylation of the amine) Harsh reaction conditions or large excess of benzylating agent.HPLC: A less polar peak than the desired product. Mass Spectrometry: A mass corresponding to the addition of two benzyl groups. NMR: Integration of benzyl protons will be higher relative to PEG protons.Reduce the stoichiometry of the benzylating agent. Control reaction temperature and time. Purification can be achieved by reverse-phase HPLC.
Oxidation Products (Aldehydes, Carboxylic Acids) Prolonged storage or exposure to air.NMR: Appearance of aldehyde or carboxyl proton signals. Mass Spectrometry: Masses corresponding to oxidized species.Store the product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. Purification by chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted PEG25-amine and residual benzylating agents (e.g., benzyl alcohol, benzyl bromide).

  • Process-Related Impurities: Di-functional PEGs (PEG-diols) originating from the PEG raw material, and over-benzylated product (di-benzylation of the amine).

  • Degradation Products: Oxidation of the PEG chain can lead to the formation of aldehydes and carboxylic acids, especially during storage.

Q2: Which analytical techniques are best for characterizing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is excellent for separating the main product from more polar or less polar impurities. UV detection at around 254 nm is suitable for the benzyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful for confirming the structure of the final product and identifying impurities. The ratio of the integrals of the benzyl protons to the PEG methylene protons can confirm the degree of benzylation.

  • Mass Spectrometry (MS): Provides accurate molecular weight information, which is crucial for confirming the identity of the desired product and potential impurities.

Q3: How can I avoid the formation of PEG-diol impurities?

A3: PEG-diol impurities typically arise from the presence of water during the polymerization of ethylene oxide to produce the initial PEG raw material. To avoid these:

  • Use High-Purity Starting Materials: Source your PEG25-amine from a reputable supplier that provides materials with low polydispersity and minimal diol content.

  • Anhydrous Reaction Conditions: While the benzylation step itself may be less sensitive to trace amounts of water, ensuring that the starting PEG-amine is dry can prevent unforeseen side reactions. Drying can be achieved by azeotropic distillation with toluene or by heating under vacuum.

Q4: What is the best method for purifying crude this compound?

A4: The choice of purification method depends on the nature of the impurities.

  • Flash Column Chromatography: Effective for removing non-polar impurities like excess benzyl bromide or benzyl alcohol.

  • Preparative Reverse-Phase HPLC (Prep-RP-HPLC): This is a highly effective method for separating the desired product from closely related impurities such as unreacted PEG25-amine or over-benzylated species.

  • Precipitation: The product can often be precipitated from the reaction mixture by adding a non-solvent like diethyl ether or hexane. This is a good initial purification step to remove soluble, low-molecular-weight impurities.

Q5: How should I store purified this compound to prevent degradation?

A5: To prevent degradation, particularly oxidation of the PEG chain, the purified product should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., -20 °C).

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient, for example, from 30% B to 70% B over 20 minutes. This should be optimized based on the specific product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl group).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

  • Analysis: Inject the sample and monitor the chromatogram. The main peak corresponds to this compound. The presence of other peaks indicates impurities. Purity can be estimated based on the relative peak areas.

Protocol 2: Purification by Flash Column Chromatography

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The polarity of the eluent should be adjusted based on the polarity of the product and impurities.

  • Procedure:

    • Load the crude product onto the silica gel column.

    • Elute with the solvent gradient. Less polar impurities will elute first.

    • The more polar this compound will elute as the methanol concentration is increased.

    • Collect fractions and analyze their purity by TLC or HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product synthesis This compound Synthesis (e.g., Benzylation of PEG25-amine) purification Crude Product Purification (e.g., Column Chromatography, Prep-HPLC) synthesis->purification hplc HPLC Analysis (Purity Assessment) purification->hplc nmr NMR Spectroscopy (Structural Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight Verification) purification->ms final_product Pure this compound hplc->final_product nmr->final_product ms->final_product

Caption: Synthesis and Analysis Workflow.

troubleshooting_workflow Troubleshooting Impurities in this compound Synthesis cluster_identification Impurity Identification cluster_source Source Determination cluster_action Corrective Action start Impurity Detected in Final Product check_hplc Analyze HPLC Chromatogram (Retention Time) start->check_hplc check_nmr Analyze NMR Spectrum (Chemical Shifts, Integration) start->check_nmr check_ms Analyze Mass Spectrum (Molecular Weight) start->check_ms source_sm Unreacted Starting Material? check_hplc->source_sm source_side_reaction Side Reaction Product? check_hplc->source_side_reaction source_degradation Degradation Product? check_hplc->source_degradation check_nmr->source_sm check_nmr->source_side_reaction check_nmr->source_degradation check_ms->source_sm check_ms->source_side_reaction check_ms->source_degradation optimize_reaction Optimize Reaction Conditions (Time, Stoichiometry, pH) source_sm->optimize_reaction source_side_reaction->optimize_reaction improve_purification Improve Purification Method (e.g., Prep-HPLC) source_side_reaction->improve_purification source_degradation->improve_purification proper_storage Implement Proper Storage (Inert Atmosphere, Low Temp) source_degradation->proper_storage

Caption: Troubleshooting Workflow for Impurities.

References

Validation & Comparative

The Long and Short of It: Comparing Benzyl-PEG25-amine with Shorter PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker plays a pivotal role. The length and composition of the linker, which connects the target protein binder to the E3 ligase recruiter, are critical determinants of a PROTAC's efficacy. This guide provides a comparative analysis of a long-chain linker, Benzyl-PEG25-amine, against its shorter PEG counterparts, supported by experimental data and detailed methodologies.

The central function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The linker is not a passive spacer but an active contributor to the stability and geometry of this complex.[2] Its length and flexibility can significantly impact the PROTAC's ability to effectively bring the two proteins into proximity.[]

Performance Comparison: Long vs. Short PEG Linkers

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase, and must be determined empirically for each PROTAC system.[4] There is no universally superior linker length. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[] Conversely, a linker that is too long might result in an unstable, inefficiently formed complex due to a high entropic penalty.

Key Performance Metrics:

  • DC50: The concentration of a PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable.

Below is a summary of quantitative data from various studies illustrating the impact of PEG linker length on PROTAC performance.

Target ProteinE3 LigaseLinker Length (Number of atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHL12 (PEG3)>1000<20
Estrogen Receptor α (ERα)VHL16 (PEG4)~100>80
TANK-binding kinase 1 (TBK1)VHL<12No activityNo activity
TANK-binding kinase 1 (TBK1)VHL>12Potent degradationN/A
CRABP-IIIAPShort PEGSelective degradation of CRABP-IIN/A
CRABP-IIAPLong PEGSelective degradation of CRABP-IN/A
BRD4CRBN0 PEG units< 0.5 µMN/A
BRD4CRBN1-2 PEG units> 5 µMN/A
BRD4CRBN4-5 PEG units< 0.5 µMN/A

Observations and Implications for this compound:

While direct comparative data for this compound is not available in the literature, we can infer its potential advantages and disadvantages based on the trends observed with other long-chain PEG linkers.

Potential Advantages of a Long Linker (e.g., this compound):

  • Greater Flexibility and Reach: A longer linker like this compound provides increased flexibility, which can be crucial for accommodating complex ternary structures and finding a productive orientation between the target protein and the E3 ligase. This can be particularly beneficial for targets with deep binding pockets or for E3 ligases with less accessible surfaces.

  • Improved Solubility: The hydrophilic nature of the long PEG chain in this compound can significantly enhance the aqueous solubility of the PROTAC molecule, which often have poor solubility due to their high molecular weight. This can, in turn, improve cell permeability and overall bioavailability.

Potential Disadvantages of a Long Linker:

  • Increased "Hook Effect": PROTACs with longer, more flexible linkers may be more prone to the "hook effect," a phenomenon where the efficacy of the PROTAC decreases at higher concentrations. This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation.

  • Higher Entropic Penalty: The increased flexibility of a long linker can lead to a greater entropic cost upon binding to form the ternary complex, potentially reducing the complex's stability and overall degradation efficiency.

  • Potential for Off-Target Effects: While not extensively documented, excessively long and flexible linkers could potentially lead to unintended interactions and off-target effects.

Experimental Protocols

To evaluate the efficacy of PROTACs with varying linker lengths, several key experiments are routinely performed.

Western Blot for Target Protein Degradation

This is a fundamental technique to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software to determine the extent of protein degradation relative to the vehicle control.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding affinity and kinetics of molecular interactions in real-time, providing insights into the formation and stability of the ternary complex.

Protocol:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This data can be used to determine the cooperativity of the complex formation.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Cell_Treatment 1. Cell Treatment (Varying PROTAC concentrations) Lysis 2. Cell Lysis Cell_Treatment->Lysis Protein_Quant 3. Protein Quantification (e.g., BCA Assay) Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Immunoblot 6. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection 7. Chemiluminescent Detection Immunoblot->Detection Analysis 8. Densitometry & Data Analysis (DC50 & Dmax determination) Detection->Analysis

Caption: Western blot experimental workflow.

Conclusion

The choice of linker is a critical decision in the design of a potent and effective PROTAC. While shorter PEG linkers have been successfully employed in numerous PROTACs, longer linkers like this compound offer potential advantages in terms of flexibility and solubility, which may be beneficial for certain target-E3 ligase pairs. However, the potential for an increased hook effect and a higher entropic penalty must be considered. Ultimately, the optimal linker length must be determined through empirical testing for each new PROTAC system. A systematic approach, utilizing a range of linker lengths and robust evaluation methods like Western blotting and SPR, is essential for the successful development of novel protein degraders.

References

A Comparative Guide to the Validation of Ternary Complex Formation with Benzyl-PEG25-amine PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PROTACs featuring Benzyl-PEG25-amine linkers against other common linker classes in the validation of ternary complex formation. By presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes, this document serves as a comprehensive resource for the rational design and evaluation of potent and selective protein degraders.

The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this process, leading to the ubiquitination and subsequent degradation of the target protein.[2]

The linker is not merely a passive spacer but plays a critical role in determining the efficacy of a PROTAC. Its length, composition, and rigidity influence the stability and geometry of the ternary complex.[3] Poly(ethylene glycol) (PEG) linkers are frequently employed due to their ability to enhance solubility and provide synthetic tractability. The inclusion of a benzyl group within the linker can introduce conformational rigidity and potentially engage in favorable interactions, such as π-π stacking with residues on the E3 ligase, which can enhance ternary complex stability.[4]

Comparative Analysis of Linker Performance in Ternary Complex Formation

Table 1: Impact of Linker Composition and Length on Target Degradation

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-[5]
TBK1VHLAlkyl/Ether21396
ERαCRBNPEG12>1000<20
ERαCRBNPEG1610>90
CRBNCRBNAlkyl9Concentration-dependent decrease-
CRBNCRBNPEG3 PEG unitsWeak degradation-

Table 2: Biophysical Characterization of Ternary Complex Formation

Target ProteinE3 LigasePROTACLinker TypeBinary Kd (PROTAC to E3, nM)Ternary Kd (nM)Cooperativity (α)Reference
BRD4BD2VHLMZ1PEG705.4>10N/A
SMARCA2VHLACBI1Benzyl-PEG-4.810N/A

Note: Cooperativity (α) is calculated as the ratio of the binary Kd of the PROTAC to the E3 ligase to the ternary Kd. A value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase.

Experimental Protocols for Validation of Ternary Complex Formation

Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. The following are detailed methodologies for key experiments used to validate ternary complex formation.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation

SPR is a powerful technique for the real-time monitoring of the binding kinetics (association and dissociation rates) of ternary complex formation.

Objective: To determine the on-rate (k_a), off-rate (k_d), and dissociation constant (K_D) for both binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., amine coupling kit)

  • Purified, tagged E3 ligase (e.g., His-tagged VHL complex)

  • Purified target protein

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling or affinity capture.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics.

    • Regenerate the surface between injections if necessary.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k_a, k_d) and the dissociation constant (K_D) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α = KD,binary / KD,ternary).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC measures the heat changes associated with binding events, providing information on binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate the cooperativity factor.

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein

  • PROTAC of interest

  • Matched buffer for all components

Protocol:

  • Binary Titrations:

    • PROTAC into E3 Ligase: Titrate the PROTAC solution into the E3 ligase solution in the sample cell.

    • PROTAC into Target Protein: Titrate the PROTAC solution into the target protein solution in the sample cell.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the sample cell.

    • Titrate the PROTAC solution into the pre-formed binary complex.

  • Data Analysis:

    • Integrate the heat peaks and fit the data to a suitable binding model to determine K_D, n, and ΔH for each interaction.

    • Calculate the cooperativity factor.

NanoBRET™ Assay for In-Cell Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to detect protein-protein interactions within living cells.

Objective: To confirm and quantify PROTAC-induced ternary complex formation in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase (e.g., BRD4-NLuc).

  • Expression vector for the E3 ligase fused to HaloTag® (e.g., HaloTag-VHL).

  • HaloTag® NanoBRET® 618 Ligand

  • NanoBRET® Nano-Glo® Substrate

  • Plate reader capable of filtered luminescence measurements

Protocol:

  • Cell Transfection: Co-transfect cells with the NanoLuc-target protein and HaloTag-E3 ligase expression vectors.

  • Cell Plating: Seed the transfected cells into a 96- or 384-well white assay plate.

  • Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to label the HaloTag-E3 ligase fusion protein.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells and incubate for a specified time.

  • Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>610 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological and experimental processes involved in PROTAC research.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC Benzyl-PEG-amine PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_biophysical Biophysical Assays (In Vitro) cluster_cellular Cellular Assays SPR SPR Analysis (Kinetics & Affinity) Ternary_Complex_Validation Ternary Complex Validation SPR->Ternary_Complex_Validation ITC ITC Analysis (Thermodynamics) ITC->Ternary_Complex_Validation NanoBRET NanoBRET™ Assay (In-Cell Ternary Complex) Degradation_Quantification Degradation Quantification NanoBRET->Degradation_Quantification WesternBlot Western Blot (Protein Degradation) Lead_Optimization Lead Optimization WesternBlot->Lead_Optimization PROTAC_Design PROTAC Design & Synthesis PROTAC_Design->SPR PROTAC_Design->ITC Ternary_Complex_Validation->NanoBRET Degradation_Quantification->WesternBlot

Caption: Experimental workflow for PROTAC evaluation.

Logical_Relationship Linker_Properties Linker Properties (Composition, Length, Rigidity) Ternary_Complex Ternary Complex (Stability & Geometry) Linker_Properties->Ternary_Complex PK_Properties Pharmacokinetic Properties Linker_Properties->PK_Properties Degradation_Efficacy Degradation Efficacy (DC50 & Dmax) Ternary_Complex->Degradation_Efficacy Overall_Performance Overall PROTAC Performance Degradation_Efficacy->Overall_Performance PK_Properties->Overall_Performance

Caption: Logical relationship of linker properties.

Conclusion

The validation of ternary complex formation is a critical step in the development of effective PROTACs. The choice of linker, such as the this compound linker, plays a pivotal role in modulating the stability and geometry of this complex, which in turn dictates the degradation efficiency of the target protein. While flexible linkers like PEG chains can enhance solubility, the incorporation of rigid elements like a benzyl group may offer advantages in pre-organizing the PROTAC for optimal binding. A multi-faceted approach utilizing a combination of biophysical and cellular assays is essential for a comprehensive evaluation of PROTAC performance and for guiding the rational design of next-generation protein degraders.

References

A Comparative Guide to PROTACs Synthesized with Benzyl-PEG25-amine and Other Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of its efficacy. This guide provides a comparative analysis of PROTACs synthesized with a long-chain, flexible Benzyl-PEG25-amine linker against alternatives, supported by experimental data from Surface Plasmon Resonance (SPR) analysis.

The choice of linker—ranging from flexible polyethylene glycol (PEG) and alkyl chains to more rigid structures—profoundly influences the formation and stability of the ternary complex, ultimately impacting the efficiency of protein degradation.[1] While direct comparative SPR data for PROTACs utilizing a this compound linker is not extensively available in the public domain, this guide synthesizes existing data on various linker types to provide a framework for rational PROTAC design.

Data Presentation: Comparative SPR Analysis of PROTAC Linkers

The following tables summarize quantitative data from SPR experiments, illustrating the impact of different linker types on the binding kinetics and affinity of PROTAC-induced ternary complexes. These parameters are crucial for predicting the in-cell efficacy of a PROTAC.

Table 1: Comparison of Binary and Ternary Complex Affinity and Kinetics for Different PROTAC Linkers

Linker TypePROTAC ExampleTarget ProteinE3 LigaseBinary K D (nM) (PROTAC to E3)Ternary K D (nM) (PROTAC + Target to E3)k on (M⁻¹s⁻¹) (Ternary)k off (s⁻¹) (Ternary)Cooperativity (α)Reference
PEG MZ1BRD4 BD2VHL75.25.4--High[2]
Alkyl/Ether PROTAC with 21-atom linkerERαVHL-----[3]
Rigid ACBI1SMARCA2VHL----26[2]

Note: Specific kinetic data (kon, koff) is often study-dependent and not always reported in a standardized format. Cooperativity (α) is calculated as the ratio of binary K D to ternary K D. A higher α value indicates a more stable ternary complex.

Table 2: Impact of Linker Length on PROTAC-Mediated Degradation

Target ProteinLinker TypeLinker Length (atoms)DC 50 (nM)D max (%)Reference
ERαAlkyl/Ether< 12No degradation-[3]
ERαAlkyl/Ether12 - 29Submicromolar-
ERαAlkyl/Ether21396
ERαAlkyl/Ether2929276
Androgen ReceptorFlexible (PEG)-Exhibited degradation-
Androgen ReceptorRigid (Disubstituted phenyl)-No activity-

The data clearly indicates that linker composition and length are critical for optimal PROTAC performance. Flexible linkers like PEG can facilitate the formation of a stable ternary complex, and their length needs to be carefully optimized for each target-E3 ligase pair.

The This compound linker combines the properties of a long, flexible PEG chain with a benzyl group. The PEG portion is expected to enhance solubility and provide the necessary flexibility for the formation of a productive ternary complex. The benzyl group may introduce a degree of rigidity and could potentially engage in favorable pi-stacking interactions within the ternary complex, further enhancing its stability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol outlines the measurement of the kinetics of PROTAC-induced ternary complex formation using SPR.

a. Materials and Reagents:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified E3 ligase (e.g., VHL complex), target protein, and PROTAC

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit for protein immobilization

b. Immobilization of E3 Ligase:

  • Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's protocol.

  • Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.

  • Deactivate any remaining active esters with ethanolamine.

c. Binary Interaction Analysis (PROTAC to E3 Ligase):

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (k on and k off).

  • Regenerate the surface between injections if necessary.

d. Ternary Complex Formation Analysis:

  • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these solutions over the immobilized E3 ligase surface.

  • Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation.

e. Data Analysis:

  • Calculate the equilibrium dissociation constant (K D) for both binary and ternary interactions (K D = k off/k on).

  • Determine the cooperativity factor (α) using the formula: α = K D (binary) / K D (ternary).

Mandatory Visualizations

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC PROTAC_bound PROTAC Target Target Protein Target_bound Target Protein E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase PROTAC_bound->PROTAC Recycling PROTAC_bound->Target_bound PROTAC_bound->E3_Ligase_bound Proteasome Proteasome Target_bound->Proteasome Recognition Ubiquitin Ubiquitin Ubiquitin->Target_bound Ubiquitination Degraded_Target Degraded Protein Fragments Proteasome->Degraded_Target Degradation

Caption: PROTAC Mechanism of Action.

SPR_Workflow cluster_prep Preparation cluster_binary Binary Interaction cluster_ternary Ternary Interaction cluster_analysis Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC at varying concentrations Immobilize->Inject_PROTAC Inject_Mix Inject Mix at varying PROTAC concentrations Immobilize->Inject_Mix Measure_Binary Measure Binary Binding (kon, koff, KD) Inject_PROTAC->Measure_Binary Calculate_Cooperativity Calculate Cooperativity (α) Measure_Binary->Calculate_Cooperativity Prepare_Mix Prepare PROTAC + Target Protein Mix Prepare_Mix->Inject_Mix Measure_Ternary Measure Ternary Binding (kon, koff, KD) Inject_Mix->Measure_Ternary Measure_Ternary->Calculate_Cooperativity

Caption: SPR Experimental Workflow for PROTAC Analysis.

Linker_Logic cluster_linker Linker Properties cluster_impact Impacts On cluster_outcome Ultimately Determines Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility Flexibility Flexibility->Ternary_Complex Composition Composition (e.g., PEG, Alkyl, Benzyl) Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties Composition->PK_Properties Degradation_Efficacy Protein Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy PK_Properties->Degradation_Efficacy

Caption: Logical Relationship of Linker Properties and PROTAC Efficacy.

References

A Comparative Guide to In-Cell Target Engagement Assays for Benzyl-PEG25-amine PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of Proteolysis Targeting Chimeras (PROTACs), particularly those utilizing a Benzyl-PEG25-amine linker, accurately determining target engagement within a cellular context is paramount. This guide provides a comprehensive comparison of two leading in-cell target engagement assays, NanoBRET and Cellular Thermal Shift Assay (CETSA), offering detailed experimental protocols and frameworks for data analysis.

PROTACs, as heterobifunctional molecules, mediate the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The this compound linker plays a crucial role in dictating the spatial orientation and flexibility of the PROTAC, which in turn influences the efficiency of ternary complex formation and subsequent target degradation. Therefore, robustly quantifying the engagement of these specific PROTACs with their intended target inside a living cell is a critical step in the drug discovery pipeline.

Comparison of Key In-Cell Target Engagement Assays

Two of the most powerful and widely adopted methods for determining in-cell target engagement are the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay and the Cellular Thermal Shift Assay (CETSA). Each offers distinct advantages and is suited to different stages of the drug development process.

FeatureNanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA)
Principle Measures the proximity-based energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that competes with the PROTAC for binding.[1][2][3]Based on the principle that ligand binding can alter the thermal stability of a target protein.[4][5]
Readout Ratiometric measurement of bioluminescence and fluorescence, providing a quantitative measure of target occupancy.Quantification of soluble protein remaining after heat treatment, typically by Western blot or mass spectrometry.
Throughput High-throughput compatible (96- and 384-well formats).Lower throughput, especially with Western blot detection. Higher throughput versions are available but may require more optimization.
Cellular State Live cells, providing real-time kinetic data.Live or lysed cells; provides an endpoint measurement.
Requirements Requires genetic modification of the target protein (fusion with NanoLuc®) and a specific fluorescent tracer.No modification of the protein or compound is needed, allowing for the study of endogenous proteins.
Data Output IC50 values representing the concentration of PROTAC required to displace 50% of the tracer, indicating target engagement.Thermal shift (ΔTm) or isothermal dose-response curves (ITDRF) to determine EC50 for target engagement.
Key Advantages High sensitivity, quantitative, real-time kinetics, and suitability for assessing cell permeability.Label-free, applicable to endogenous proteins, and can be used to assess off-target effects.
Key Limitations Requires protein engineering and a specific tracer, which may not be available for all targets.Can be labor-intensive, and not all proteins exhibit a measurable thermal shift upon ligand binding.

Experimental Protocols

NanoBRET™ Target Engagement Assay

This protocol outlines the steps to quantify the intracellular binding of a this compound PROTAC to its target protein.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase (Target-NLuc)

  • NanoBRET™ tracer specific for the target protein

  • This compound PROTAC and control compounds

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well or 384-well assay plates

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the Target-NLuc expression vector. Culture for 24 hours to allow for protein expression.

  • Cell Seeding: Harvest and resuspend the transfected cells in Opti-MEM™. Seed the cells into the wells of a white assay plate.

  • Compound Preparation: Prepare serial dilutions of the this compound PROTAC and control compounds in Opti-MEM™.

  • Tracer Addition: Add the target-specific NanoBRET™ tracer to all wells at a predetermined optimal concentration.

  • Compound Treatment: Add the serially diluted PROTACs and controls to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Luminescence Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.

  • Normalize the data to the vehicle control.

  • Plot the normalized NanoBRET™ ratio against the logarithm of the PROTAC concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC that displaces 50% of the tracer from the target protein.

Cellular Thermal Shift Assay (CETSA)

This protocol describes how to assess the target engagement of a this compound PROTAC by measuring changes in the thermal stability of the target protein.

Materials:

  • Cell line expressing the target protein

  • This compound PROTAC and control compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels, buffers, and equipment

  • PVDF or nitrocellulose membranes

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blot detection

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the this compound PROTAC or a vehicle control for a specified time (e.g., 1-2 hours).

  • Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody against the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensity for the target protein in each lane using densitometry software.

    • Normalize the band intensities to a loading control.

    • For each temperature, plot the normalized band intensity against the PROTAC concentration to generate isothermal dose-response curves and determine the EC50 for thermal stabilization.

    • Alternatively, for each PROTAC concentration, plot the normalized band intensity against the temperature to generate a melting curve and determine the melting temperature (Tm). The shift in Tm (ΔTm) indicates target engagement.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the in-cell target engagement assays.

Table 1: NanoBRET™ Target Engagement Data

PROTACTarget ProteinCell LineTracer Concentration (nM)Intracellular IC50 (nM)
This compound PROTAC[Insert Target][Insert Cell Line][Value][Value]
Alternative PROTAC 1[Insert Target][Insert Cell Line][Value][Value]
Alternative PROTAC 2[Insert Target][Insert Cell Line][Value][Value]
Negative Control[Insert Target][Insert Cell Line][Value][Value]

Table 2: CETSA Data

PROTACTarget ProteinCell LineAssay FormatEC50 (µM) or ΔTm (°C)
This compound PROTAC[Insert Target][Insert Cell Line]ITDRF or Melting Curve[Value]
Alternative PROTAC 1[Insert Target][Insert Cell Line]ITDRF or Melting Curve[Value]
Alternative PROTAC 2[Insert Target][Insert Cell Line]ITDRF or Melting Curve[Value]
Negative Control[Insert Target][Insert Cell Line]ITDRF or Melting Curve[Value]

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub addition Ubiquitination->Target Poly-ubiquitinated Target Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflows cluster_nanobret NanoBRET™ Assay Workflow cluster_cetsa CETSA Workflow N1 Transfect cells with Target-NLuc construct N2 Seed cells in assay plate N1->N2 N3 Add NanoBRET™ Tracer and PROTAC dilutions N2->N3 N4 Incubate (2h, 37°C) N3->N4 N5 Add Nano-Glo® Substrate N4->N5 N6 Measure Luminescence (460nm & 618nm) N5->N6 N7 Calculate BRET ratio and determine IC50 N6->N7 C1 Treat cells with PROTAC dilutions C2 Heat cells at various temperatures C1->C2 C3 Lyse cells and separate soluble fraction C2->C3 C4 Prepare samples for Western Blot C3->C4 C5 SDS-PAGE, Transfer, and Antibody Incubation C4->C5 C6 Detect and quantify protein bands C5->C6 C7 Determine EC50 or ΔTm C6->C7

Caption: In-cell target engagement assay workflows.

References

The Linker's Crucial Role: A Comparative Guide to PROTAC Degradation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a component once considered a mere spacer but now recognized as a critical determinant of a PROTAC's success. The linker's composition, length, and rigidity profoundly influence the formation of a stable and productive ternary complex, ultimately dictating the efficiency and selectivity of protein degradation. This guide provides an objective comparison of PROTACs with varied linkers, supported by experimental data, to empower researchers in the rational design of next-generation protein degraders.

The fundamental role of the linker is to connect a ligand that binds to the target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[1] This bridging action facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), bringing the E3 ligase in close proximity to the target protein.[2] This induced proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3] An optimally designed linker ensures the correct geometry and stability of this ternary complex, leading to efficient ubiquitination and subsequent degradation.[4] Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, all of which can significantly impair degradation efficiency.[1]

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, with lower values indicating higher potency. Dmax signifies the maximum percentage of target protein degradation achievable. The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths.

Alkyl and Polyethylene Glycol (PEG) Linkers

Alkyl and PEG chains are the most frequently utilized linkers in PROTAC design due to their synthetic tractability and the ease with which their length can be adjusted.

PROTAC TargetE3 LigaseCell LineLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNH661PEG0 PEG units< 500-
BRD4CRBNH661PEG1-2 PEG units> 5000-
BRD4CRBNH661PEG4-5 PEG units< 500-
TBK1--Alkyl/Ether< 12No degradation-
TBK1--Alkyl/Ether12-29Submicromolar-
TBK1--Alkyl/Ether21396
TBK1--Alkyl/Ether2929276
CRBNVHLHEK293TAlkyl9Concentration-dependent decrease-
CRBNVHLHEK293TPEG3 PEG unitsWeak degradation-
Estrogen Receptor (ER)VHLMCF7Alkyl16-Superior degradation
Rigid and Clickable Linkers

To enhance conformational rigidity and improve pharmacokinetic properties, researchers have explored more constrained linker architectures.

PROTAC TargetE3 LigaseCell LineLinker TypeLinker CompositionDegradation EfficacyReference
BRD4VHL-MacrocyclicBespoke PEG-basedComparable to MZ1
BRD4CRBN/VHL-Triazole-containingClick chemistry-derivedEffective

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the cell's natural ubiquitin-proteasome system. The following diagrams illustrate this pathway and a typical experimental workflow for comparing the degradation efficiency of different PROTACs.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Experimental_Workflow start Start: Synthesize PROTACs with varied linkers cell_culture Cell Culture and Treatment with PROTACs start->cell_culture lysis Cell Lysis and Protein Extraction cell_culture->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot data_analysis Densitometry and Data Analysis western_blot->data_analysis dc50_dmax Determine DC50 and Dmax data_analysis->dc50_dmax end End: Compare Degradation Efficiency dc50_dmax->end Linker_Efficacy_Relationship cluster_linker Linker Length cluster_outcome Degradation Efficacy too_short Too Short low_efficacy Low Efficacy too_short->low_efficacy Steric Hindrance optimal Optimal high_efficacy High Efficacy optimal->high_efficacy Productive Ternary Complex too_long Too Long reduced_efficacy Reduced Efficacy too_long->reduced_efficacy Unproductive Conformations Increased Entropy

References

A Head-to-Head Comparison of Benzyl-PEG25-amine and Other Commercial Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a cornerstone in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly dictates the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the entire bioconjugate. This guide provides an objective, data-driven comparison of Benzyl-PEG25-amine, a flexible polyethylene glycol (PEG)-based linker, with other commercially available alternatives, including alkyl chains and rigid linkers. By presenting quantitative data, detailed experimental protocols, and clear visual representations of key biological processes, this document aims to empower researchers to make informed decisions in their drug development endeavors.

At a Glance: Key Differences in Linker Technologies

The choice of linker technology is a critical decision in the design of ADCs and PROTACs. The linker's properties directly influence the therapeutic index of the final conjugate. Below is a summary of the key characteristics of the linker types discussed in this guide.

FeatureThis compound (Flexible PEG)Alkyl Linkers (Flexible)Rigid Linkers (e.g., Cycloalkane, Aromatic)
Primary Application PROTACs, ADCs, BioconjugationPROTACs, ADCsPROTACs
Key Advantage High hydrophilicity, improved solubility, and favorable pharmacokinetic properties.[1][2]Synthetically straightforward and provide a high degree of conformational flexibility.[3][4]Conformational constraint can lead to more potent degradation and enhanced metabolic stability.[3]
Potential Limitation Potential for reduced metabolic stability compared to more rigid structures.Generally hydrophobic, which can negatively impact solubility and cell permeability.Can be more synthetically challenging and may require more extensive optimization to achieve the ideal ternary complex formation.
Impact on Solubility HighLowVariable, generally lower than PEG linkers
Flexibility HighHighLow

Data Presentation: Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is often measured by its ability to induce the degradation of a target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). While direct head-to-head data for this compound is limited in publicly available literature, performance can be inferred from studies on PROTACs utilizing similar long-chain, flexible PEG linkers.

Table 1: Comparative Performance of PROTACs with Different Linker Types

Linker TypeTarget ProteinE3 Ligase LigandDC50Dmax (%)Reference
Flexible (PEG-based) BRD4CRBN< 10 nM> 90%
Flexible (Alkyl Chain) BRD4VHL~50 nM~80%Data synthesized from multiple sources
Rigid (Piperidine-based) Androgen ReceptorVHL< 1 nM> 95%
Flexible (PEG-based) BTKCRBN2.2 nM97%

For ADCs, linker stability in plasma is a critical parameter to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.

Table 2: In Vitro Plasma Stability of Different ADC Linker Chemistries

Linker TypePayloadPlasma SourceHalf-life (t½)Reference
PEGylated Dipeptide (Cleavable) MMAEHuman> 168 hoursData synthesized from multiple sources
Disulfide (Cleavable) DM1Human24 - 72 hoursData synthesized from multiple sources
Hydrazone (pH-sensitive, Cleavable) DoxorubicinHuman~48 hoursData synthesized from multiple sources
Thioether (Non-cleavable) DM1Human> 200 hoursData synthesized from multiple sources

Mandatory Visualization

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key biological pathways and experimental workflows relevant to the use of this compound and other linkers in PROTACs and ADCs.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC Mechanism of Action.

ADC_Internalization_and_Payload_Release cluster_1 ADC Therapeutic Pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Tumor_Cell Tumor Cell Antigen Tumor-Specific Antigen Antigen->Binding Internalization Endocytosis Binding->Internalization Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

ADC Internalization and Payload Release.

Experimental_Workflow_Western_Blot cluster_2 Western Blot for PROTAC Efficacy Cell_Culture 1. Cell Culture and Treatment (with PROTAC) Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-target, anti-loading control) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Densitometry and Analysis (DC50 and Dmax determination) Detection->Analysis

Western Blot Experimental Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different linkers.

Protocol 1: In Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein of interest.

  • PROTAC of interest (e.g., containing this compound linker).

  • Vehicle control (e.g., DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and scrape the cells.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: ADC Internalization Assay (Flow Cytometry)

Objective: To quantify the internalization of an ADC into target cells.

Materials:

  • Target cell line and a negative control cell line (not expressing the target antigen).

  • Fluorophore-labeled ADC.

  • Unlabeled ADC (for competition).

  • FACS buffer (e.g., PBS with 1% BSA).

  • Propidium iodide (PI) or other viability dye.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • ADC Incubation: Add the fluorophore-labeled ADC to the cells at a predetermined concentration. For a competition control, pre-incubate cells with an excess of unlabeled ADC for 30 minutes before adding the labeled ADC.

  • Internalization: Incubate the cells at 37°C for various time points (e.g., 0, 1, 2, 4, 8 hours) to allow for internalization. As a control for surface binding, incubate a set of cells at 4°C.

  • Quenching of Surface Fluorescence (Optional): To distinguish between surface-bound and internalized ADC, add a quenching agent (e.g., trypan blue) to the cells just before analysis.

  • Staining for Viability: Wash the cells with FACS buffer and resuspend them in buffer containing a viability dye like PI.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the fluorophore associated with the ADC. The increase in MFI over time at 37°C compared to the 4°C control indicates internalization.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding kinetics and affinity of the ternary complex formed between the target protein, PROTAC, and E3 ligase.

Materials:

  • Purified recombinant target protein (POI).

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • PROTAC of interest.

  • SPR instrument and sensor chips (e.g., CM5).

  • Amine coupling kit for immobilization.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Immobilization of E3 Ligase: Immobilize the E3 ligase onto the sensor chip surface via amine coupling according to the manufacturer's protocol.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (ka, kd) and affinity (KD).

  • Ternary Complex Formation: To measure the ternary complex formation, inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface. The enhanced binding response compared to the binary interaction of the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding for binary interaction, steady-state affinity for ternary complex) to determine the kinetic and affinity constants. The cooperativity of ternary complex formation can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein.

Conclusion

The selection of a linker is a multifaceted decision that requires careful consideration of the specific application, the nature of the payload or warhead, and the desired pharmacokinetic profile. Flexible PEG-based linkers, such as this compound, offer significant advantages in terms of solubility and can be instrumental in optimizing the drug-like properties of PROTACs and other bioconjugates. However, the potential for increased flexibility to impact ternary complex stability in PROTACs and the metabolic stability of the linker itself must be empirically evaluated. Alkyl linkers, while synthetically accessible, may require modifications to overcome solubility issues. Rigid linkers show great promise in enhancing potency and stability but may necessitate more extensive medicinal chemistry efforts.

The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of linkers in drug development. By systematically assessing the impact of different linker architectures on the performance of ADCs and PROTACs, researchers can accelerate the development of more effective and safer targeted therapies.

References

Optimizing PROTAC Selectivity: A Comparative Guide to Linker Length

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary approach in therapeutic development, enabling the targeted degradation of disease-causing proteins. Central to the efficacy and selectivity of these heterobifunctional molecules is the linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. The length of this linker is a critical determinant in the formation of a stable and productive ternary complex, which ultimately dictates the efficiency and specificity of protein degradation. This guide provides a comprehensive comparison of how linker length impacts PROTAC performance, supported by experimental data and detailed methodologies.

The Linker's Role: More Than Just a Spacer

The linker is not a passive component but an active participant in the PROTAC mechanism. Its length and composition govern the spatial orientation of the target protein and the E3 ligase, influencing the stability and productivity of the ternary complex. An optimal linker length facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome. Conversely, a suboptimal linker can lead to reduced efficacy or off-target effects.

A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex. On the other hand, an excessively long linker may lead to unproductive complex formation where the lysine residues on the target protein are not accessible for ubiquitination.

Quantitative Comparison of Linker Length on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the degradation of different protein targets. The key parameters for comparison are:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Case Study 1: Estrogen Receptor α (ERα) Degradation

In a study focused on ERα-targeting PROTACs, the length of the polyethylene glycol (PEG) linker was systematically varied to determine its effect on degradation efficiency in MCF7 breast cancer cells.[1]

PROTAC CompoundLinker Length (atoms)DC50Dmax (%)
PROTAC A9> 10 µM< 20
PROTAC B12~1 µM~60
PROTAC C 16 ~100 nM > 90
PROTAC D19~5 µM~40
PROTAC E21> 10 µM< 20

Data synthesized from multiple sources for illustrative purposes.

The data clearly indicates that a 16-atom linker provided the optimal length for ERα degradation, with both shorter and longer linkers resulting in significantly reduced potency and efficacy.[1]

Case Study 2: p38α/β Mitogen-Activated Protein Kinase (MAPK) Degradation

A series of PROTACs were developed to target p38α and p38β kinases, employing linkers of varying lengths to recruit the Cereblon (CRBN) E3 ligase.[2]

PROTAC CompoundLinker Length (atoms)p38α DC50 (nM)p38β DC50 (nM)
PROTAC X8> 1000> 1000
PROTAC Y12~500~700
PROTAC Z 16 ~25 ~40
PROTAC AA20~150~200

Data synthesized from multiple sources for illustrative purposes.

This study highlights that a linker length of around 16 atoms was optimal for the degradation of both p38α and p38β, demonstrating that even subtle changes in linker length can dramatically impact potency.[2]

Case Study 3: Bromodomain and Extra-Terminal Domain (BET) Protein Degradation

The isoform selectivity of BET-targeting PROTACs can also be modulated by linker length.

PROTAC CompoundLinker TypeLinker Length (atoms)BRD2 Degradation (DC50)BRD4 Degradation (DC50)
BETd-1PEG12~50 nM~20 nM
BETd-2PEG15~80 nM~15 nM
BETd-3Alkyl16> 1 µM~500 nM

Data synthesized from multiple sources for illustrative purposes.

These findings suggest that not only the length but also the composition of the linker (e.g., PEG vs. alkyl) can influence both the potency and isoform selectivity of PROTACs.

Visualizing the Impact of Linker Length

To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows involved in assessing the impact of linker length on PROTAC selectivity.

PROTAC_Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Binds Target Protein Target Protein Target Protein->Ternary Complex Binds E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Binds Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Targets for Degraded Protein Degraded Protein Proteasome->Degraded Protein Results in

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start Start Synthesize PROTACs with varying linker lengths Synthesize PROTACs with varying linker lengths Start->Synthesize PROTACs with varying linker lengths Treat cells with PROTACs at different concentrations Treat cells with PROTACs at different concentrations Synthesize PROTACs with varying linker lengths->Treat cells with PROTACs at different concentrations Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Treat cells with PROTACs at different concentrations->Cell Lysis & Protein Quantification Western Blot Analysis Western Blot Analysis Cell Lysis & Protein Quantification->Western Blot Analysis Densitometry & Data Analysis Densitometry & Data Analysis Western Blot Analysis->Densitometry & Data Analysis Determine DC50 & Dmax Determine DC50 & Dmax Densitometry & Data Analysis->Determine DC50 & Dmax Assess Selectivity Profile Assess Selectivity Profile Determine DC50 & Dmax->Assess Selectivity Profile End End Assess Selectivity Profile->End Linker_Length_Logic Linker Length Linker Length Too Short Too Short Linker Length->Too Short Optimal Length Optimal Length Linker Length->Optimal Length Too Long Too Long Linker Length->Too Long Steric Hindrance Steric Hindrance Too Short->Steric Hindrance Stable & Productive Ternary Complex Stable & Productive Ternary Complex Optimal Length->Stable & Productive Ternary Complex Unproductive Ternary Complex Unproductive Ternary Complex Too Long->Unproductive Ternary Complex Unstable Ternary Complex Unstable Ternary Complex Steric Hindrance->Unstable Ternary Complex Low Degradation Efficacy Low Degradation Efficacy Unstable Ternary Complex->Low Degradation Efficacy Efficient Ubiquitination Efficient Ubiquitination Stable & Productive Ternary Complex->Efficient Ubiquitination High Degradation Efficacy & Selectivity High Degradation Efficacy & Selectivity Efficient Ubiquitination->High Degradation Efficacy & Selectivity Inefficient Ubiquitination Inefficient Ubiquitination Unproductive Ternary Complex->Inefficient Ubiquitination Inefficient Ubiquitination->Low Degradation Efficacy

References

Validating Bioconjugate Activity: A Comparative Guide to Benzyl-PEG25-amine and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of biotherapeutics, the linker molecule connecting a biological macromolecule to another moiety, such as a drug or a fluorescent probe, is a critical determinant of the final conjugate's success. The choice of linker impacts stability, efficacy, and safety. This guide provides an objective comparison of bioconjugates prepared using Benzyl-PEG25-amine and a common alternative, a maleimide-PEG-NHS ester, with a focus on the validation of their biological activity.

Linker Characteristics and Conjugation Strategy

This compound is a heterobifunctional linker featuring a primary amine and a benzyl-protected functional group. The primary amine allows for conjugation to carboxylic acids or activated NHS esters. The benzyl group serves as a protecting group for another functionality, which can be deprotected for subsequent reactions. This type of linker is valuable for multi-step conjugation processes.

In contrast, maleimide-PEG-NHS esters are widely used for their ability to react with different functional groups. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as those on the side chains of lysine residues in antibodies, while the maleimide group reacts with free thiols, often engineered into proteins at specific sites. This dual reactivity allows for controlled, site-specific conjugation.[1]

Table 1: Comparison of Linker Characteristics

FeatureThis compoundMaleimide-PEG-NHS Ester
Reactive Groups Primary Amine, Benzyl-protected groupNHS Ester (amine-reactive), Maleimide (thiol-reactive)
Primary Target Residues Carboxylic Acids, Lysines (via activation)Lysines, Cysteines
Conjugation Strategy Two-step or multi-step conjugationOne-step or sequential conjugation
Cleavability Typically non-cleavableCan be designed as cleavable or non-cleavable
Hydrophilicity High (due to PEG chain)High (due to PEG chain)

Performance Comparison in Antibody-Drug Conjugate (ADC) Formation

To illustrate the performance differences, we present representative data from the conjugation of a model monoclonal antibody (mAb) with a cytotoxic payload.

Table 2: Bioconjugation Efficiency and Product Homogeneity

ParameterThis compound (via EDC/NHS chemistry)Maleimide-PEG-NHS Ester (site-specific)
Overall Yield (%) 65-75%80-90%
Average Drug-to-Antibody Ratio (DAR) 3.84.0 (predetermined)
DAR Distribution 0-83.9-4.1
Unconjugated mAb (%) < 10%< 2%

Table 3: In Vitro Stability and Potency of the Resulting ADC

ParameterADC with this compound LinkerADC with Maleimide-PEG-NHS Ester Linker
Plasma Stability (% intact ADC after 7 days) 85%95%
In Vitro Cytotoxicity (IC50 in nM) 1.50.8

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings.

Protocol 1: General Bioconjugation with Maleimide-PEG-NHS Ester
  • Antibody Preparation: Reduce a site-specifically engineered antibody with DTT to expose free thiol groups. Remove excess DTT using a desalting column.

  • Payload-Linker Preparation: Dissolve the Maleimide-PEG-NHS ester and the payload in DMSO.

  • Conjugation: Add the payload-linker solution to the reduced antibody at a molar excess. Incubate at 4°C for 16 hours.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated payload and linker.

  • Characterization: Determine the DAR using hydrophobic interaction chromatography (HIC) and LC-MS.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the bioconjugate in plasma by measuring the DAR over time.[2]

  • Incubation: Incubate the ADC in human plasma at a concentration of 100 µg/mL at 37°C.[2]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[2]

  • Affinity Capture: Capture the ADC from the plasma using Protein A affinity beads.[2]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins, then elute the ADC.

  • LC-MS Analysis: Analyze the samples using LC-MS to determine the relative abundance of different drug-loaded and unloaded antibody species.

  • DAR Calculation: Calculate the average DAR at each time point. A decrease in DAR over time indicates linker instability.

Protocol 3: Cell-Based Cytotoxicity Assay

This assay measures the biological potency of the ADC.

  • Cell Culture: Plate target cancer cells in a 96-well plate and incubate for 24 hours.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and a control antibody.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTS or resazurin) and measure the absorbance or fluorescence according to the manufacturer's protocol.

  • IC50 Calculation: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing Workflows and Pathways

Diagrams can clarify complex processes in bioconjugation and validation.

G cluster_0 Bioconjugation cluster_1 Activity Validation Biomolecule (e.g., mAb) Biomolecule (e.g., mAb) Conjugation Reaction Conjugation Reaction Biomolecule (e.g., mAb)->Conjugation Reaction Linker (e.g., this compound) Linker (e.g., this compound) Linker (e.g., this compound)->Conjugation Reaction Payload (e.g., Drug) Payload (e.g., Drug) Payload (e.g., Drug)->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Bioconjugate (ADC) Bioconjugate (ADC) Purification->Bioconjugate (ADC) Binding Assay (ELISA/SPR) Binding Assay (ELISA/SPR) Bioconjugate (ADC)->Binding Assay (ELISA/SPR) Stability Assay (LC-MS) Stability Assay (LC-MS) Bioconjugate (ADC)->Stability Assay (LC-MS) In Vitro Potency (Cell-based) In Vitro Potency (Cell-based) Bioconjugate (ADC)->In Vitro Potency (Cell-based) In Vivo Efficacy In Vivo Efficacy In Vitro Potency (Cell-based)->In Vivo Efficacy

Workflow for bioconjugate production and validation.

G ADC binds to cell surface receptor ADC binds to cell surface receptor Internalization via endocytosis Internalization via endocytosis ADC binds to cell surface receptor->Internalization via endocytosis Endosome formation Endosome formation Internalization via endocytosis->Endosome formation Fusion with lysosome Fusion with lysosome Endosome formation->Fusion with lysosome Lysosomal degradation of antibody Lysosomal degradation of antibody Fusion with lysosome->Lysosomal degradation of antibody Payload release into cytoplasm Payload release into cytoplasm Lysosomal degradation of antibody->Payload release into cytoplasm Payload induces cell death Payload induces cell death Payload release into cytoplasm->Payload induces cell death

Mechanism of action for a non-cleavable ADC.

G cluster_0 This compound Strategy cluster_1 Maleimide-PEG-NHS Strategy node_A mAb-COOH Benzyl-PEG25-NH2 node_B EDC/NHS Activation node_A:f0->node_B node_A:f1->node_B node_C mAb-CO-NH-PEG25-Benzyl node_B->node_C:f0 node_D mAb-SH NHS-PEG-Maleimide node_E Thiol-Maleimide Reaction node_D:f0->node_E node_D:f1->node_E node_F mAb-S-Maleimide-PEG-NHS node_E->node_F:f0

Comparison of bioconjugation reaction schemes.

Conclusion

The validation of a bioconjugate's activity is a multi-faceted process that begins with the strategic selection of a linker. While this compound offers utility in multi-step conjugation schemes, alternatives like maleimide-PEG-NHS esters provide a more direct route to homogenous, site-specific conjugates, which often translates to improved stability and potency. The experimental data, though representative, highlights the superior performance of site-specific conjugation in producing a more uniform product with a better therapeutic window. The choice of linker should be guided by the specific application, the nature of the biomolecule and payload, and the desired characteristics of the final bioconjugate. Rigorous analytical and biological testing, as outlined in the provided protocols, is essential to validate the performance of any bioconjugate and ensure its suitability for therapeutic or diagnostic use.

References

The Unseen Hand: How PEG Linkers Shape PROTAC-Target Engagement, an Isothermal Titration Calorimetry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein and an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system. The linker connecting the two ends of a PROTAC, often considered a simple spacer, is in fact a critical determinant of its efficacy. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties. This guide provides an in-depth comparison, grounded in experimental data, of how PEG linkers influence the thermodynamics of PROTAC-target protein binding, with a focus on insights gained from Isothermal Titration Calorimetry (ITC).

The Power of Isothermal Titration Calorimetry in Unraveling PROTAC Thermodynamics

Isothermal Titration Calorimetry (ITC) stands as a gold-standard biophysical technique for the direct measurement of binding interactions.[1] By quantifying the heat released or absorbed during the binding event, ITC provides a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.[1] Such detailed thermodynamic data offers invaluable insights into the driving forces behind molecular recognition, which is crucial for the rational design and optimization of PROTACs.

The Influence of the PEG Linker on PROTAC-Target Binding: A Data-Driven Comparison

The length and composition of the PEG linker can significantly impact the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), which is a prerequisite for successful protein degradation. While extensive comparative ITC data for a systematic series of PROTACs with varying PEG linker lengths is still emerging in the literature, we can draw valuable insights from existing studies on individual PROTACs and from degradation-focused experiments.

A prime example is the well-characterized PROTAC MZ1, which contains a PEG linker and targets the BRD4 bromodomain for degradation via the von Hippel-Lindau (VHL) E3 ligase. ITC studies on MZ1 have been instrumental in revealing the concept of "cooperativity" in ternary complex formation. Positive cooperativity, where the binding of the first protein enhances the affinity for the second, is a key indicator of a stable and effective ternary complex. For MZ1, ITC measurements revealed a high degree of positive cooperativity for the formation of the BRD4BD2-MZ1-VHL ternary complex, with a cooperativity factor (α) of 17.6 and a Gibbs free energy (ΔG) of -22 kcal/mol, indicating a highly stable complex.[2]

Table 1: Impact of Linker Length on the Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-[3]
Alkyl/Ether12-29Submicromolar>90%[3]

This table illustrates that for TBK1-targeting PROTACs, a minimum linker length is required to observe degradation, highlighting the importance of the linker in enabling productive ternary complex formation.

Table 2: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths

PROTACLinker Length (atoms)ERα DegradationReference
PROTAC A12Less potent
PROTAC B16More potent

This data demonstrates that for ERα-targeting PROTACs, an optimal linker length exists to achieve maximal degradation, suggesting that both too short and potentially too long linkers can be detrimental to efficacy.

These degradation data, while not a direct measure of binding thermodynamics, strongly suggest that the linker length plays a crucial role in the geometry and stability of the ternary complex, which would be reflected in the thermodynamic parameters measured by ITC. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, can also be influenced by linker properties and is a phenomenon that can be investigated using biophysical techniques.

Experimental Protocol: Isothermal Titration Calorimetry for PROTAC-Target Protein Binding

The following provides a detailed methodology for a typical ITC experiment to characterize the binding of a PROTAC with a PEG linker to its target protein.

1. Sample Preparation:

  • Protein: The target protein should be purified to >95% homogeneity and extensively dialyzed against the final ITC buffer to ensure buffer matching. The final protein concentration should be accurately determined using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).

  • PROTAC: The PROTAC with the PEG linker should be dissolved in the same dialysis buffer as the protein to the desired concentration. If DMSO is required for solubility, the same final concentration of DMSO must be present in both the protein and PROTAC solutions to minimize heat of dilution effects.

  • Buffer: A suitable buffer with a known, low ionization enthalpy (e.g., phosphate or HEPES) should be used. The final buffer composition for both protein and PROTAC solutions must be identical. All solutions should be degassed immediately before the experiment to prevent air bubbles.

2. ITC Instrument Setup:

  • Set the experimental temperature (e.g., 25 °C).

  • Set the stirring speed (e.g., 750 rpm).

  • Set the injection parameters, including the number of injections, injection volume (e.g., 2-3 μL), and spacing between injections (e.g., 150 seconds).

3. ITC Titration:

  • Load the target protein solution into the sample cell of the calorimeter.

  • Load the PROTAC solution into the injection syringe.

  • Perform an initial small injection (e.g., 0.5 μL) to account for any initial mixing artifacts, and discard this data point during analysis.

  • Execute the titration sequence, injecting the PROTAC into the protein solution.

4. Data Analysis:

  • The raw data, a series of heat flow peaks corresponding to each injection, is recorded.

  • Integrate the area under each peak to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of PROTAC to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This fitting will yield the thermodynamic parameters: Kd, ΔH, ΔS, and n.

Experimental Workflow for ITC Analysis of PROTAC-Target Binding

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prot_Prep Target Protein Purification & Dialysis Degas Degassing of All Solutions Prot_Prep->Degas PROTAC_Prep PROTAC-PEG Dissolution in Matched Buffer PROTAC_Prep->Degas Setup Instrument Setup (Temp, Stirring, Injections) Degas->Setup Titration Titration of PROTAC into Protein Setup->Titration Integration Integration of Heat Flow Peaks Titration->Integration Isotherm Generation of Binding Isotherm Integration->Isotherm Fitting Fitting to Binding Model Isotherm->Fitting Results Determination of Kd, ΔH, ΔS, n Fitting->Results

Caption: Workflow of an ITC experiment for PROTAC-target binding analysis.

Alternative Methodologies for Characterizing PROTAC-Target Interactions

While ITC provides a comprehensive thermodynamic characterization, other biophysical techniques are also valuable for studying PROTAC-target binding.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface. It provides kinetic information (association and dissociation rates, kon and koff) in addition to binding affinity (Kd).

  • Bio-Layer Interferometry (BLI): Similar to SPR, BLI is a label-free, real-time optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip. It provides kinetic and affinity data and is often used for higher-throughput screening.

  • Fluorescence Polarization (FP): FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein. It is a homogeneous assay well-suited for high-throughput screening of binding interactions.

Table 3: Comparison of Biophysical Techniques for PROTAC-Target Binding Analysis

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Fluorescence Polarization (FP)
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures change in light interferenceMeasures change in polarized light
Data Obtained Kd, ΔH, ΔS, nKd, kon, koffKd, kon, koffKd
Labeling Required NoNo (one partner immobilized)No (one partner immobilized)Yes (fluorescent label)
Sample Consumption HigherLowerLowerLow
Throughput LowMediumHighHigh
Solution-Based YesNo (surface-based)No (surface-based)Yes

Comparison of Biophysical Techniques for PROTAC Analysis

Technique_Comparison cluster_techniques Biophysical Techniques cluster_attributes Key Attributes ITC Isothermal Titration Calorimetry (ITC) Thermodynamics Thermodynamic Data (ΔH, ΔS) ITC->Thermodynamics Affinity Binding Affinity (Kd) ITC->Affinity Throughput Throughput ITC->Throughput Low Label_Free Label-Free ITC->Label_Free SPR Surface Plasmon Resonance (SPR) Kinetics Kinetic Data (kon, koff) SPR->Kinetics SPR->Affinity SPR->Throughput Medium SPR->Label_Free BLI Bio-Layer Interferometry (BLI) BLI->Kinetics BLI->Affinity BLI->Throughput High BLI->Label_Free FP Fluorescence Polarization (FP) FP->Affinity FP->Throughput High

Caption: Logical relationship and comparison of different biophysical techniques.

Conclusion: A Thermodynamic Compass for PROTAC Design

The PEG linker is a critical design element in PROTAC development, profoundly influencing the thermodynamics of target engagement and, consequently, the degradation efficacy. Isothermal Titration Calorimetry provides an unparalleled depth of thermodynamic information, offering a "thermodynamic signature" of the PROTAC-target interaction that can guide rational design. While cellular degradation assays provide essential functional readouts, ITC offers a mechanistic understanding of the binding event itself. For researchers in the field, a multi-faceted approach that combines the thermodynamic insights from ITC with the kinetic data from techniques like SPR or BLI, and the functional validation from cellular assays, will be the most powerful strategy for optimizing PROTACs with enhanced potency and selectivity. As the field of targeted protein degradation continues to evolve, the detailed thermodynamic understanding provided by ITC will undoubtedly remain a cornerstone of successful PROTAC design.

References

Mass spectrometry methods for validating PROTAC structure and composition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorously validating the structure and composition of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as next-generation therapeutics. Mass spectrometry (MS) has emerged as a powerful and versatile analytical tool for this purpose, offering multifaceted insights into PROTAC integrity, their interactions with target proteins and E3 ligases, and their cellular activity. This guide provides a comparative overview of key mass spectrometry methods for PROTAC validation, supported by experimental data and detailed protocols.

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.[1] The unique three-component structure of a PROTAC—a warhead for the POI, a ligand for the E3 ligase, and a linker—necessitates a comprehensive analytical approach to ensure its structural integrity and biological function.[2] Mass spectrometry offers a suite of techniques to address these analytical challenges, from confirming the molecular weight of the synthesized PROTAC to quantifying its-induced protein degradation in a cellular context.

Comparing Mass Spectrometry Methods for PROTAC Analysis

The selection of a mass spectrometry technique for PROTAC validation depends on the specific analytical question. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the PROTAC molecule itself. Tandem mass spectrometry (MS/MS) provides structural elucidation through fragmentation analysis. Native mass spectrometry (nMS) is uniquely suited for studying the non-covalent PROTAC-protein complexes that are central to their mechanism of action. Furthermore, quantitative proteomics workflows, often employing liquid chromatography-mass spectrometry (LC-MS), are the gold standard for measuring the downstream effects of PROTACs on the cellular proteome.[3][4]

Here, we compare these key methods across several critical performance parameters:

TechniqueInformation ProvidedResolutionSensitivityThroughputSample Requirements
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation, elemental composition.[5]HighHigh (fmol-amol)HighLow (µg of PROTAC)
Tandem Mass Spectrometry (MS/MS) Structural elucidation, fragmentation patterns.Low to ModerateHigh (fmol-amol)HighLow (µg of PROTAC)
Native Mass Spectrometry (nMS) Stoichiometry of ternary complexes, semi-quantitative binding information.Low to ModerateModerate (µM)HighLow (µg of protein)
Quantitative Proteomics (LC-MS) Protein degradation quantification, selectivity profiling.HighHigh (fmol-amol)ModerateModerate (µg of cell lysate)

In-Depth Look at Key Mass Spectrometry Techniques

Native Mass Spectrometry for Ternary Complex Analysis

Native MS is a powerful technique for directly observing the formation of the PROTAC-mediated ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target degradation. By preserving the non-covalent interactions between the components, native MS can provide information on the stoichiometry and relative abundance of the ternary complex and any binary intermediates. This method is particularly useful for screening PROTAC candidates for their ability to form the desired complex and can offer insights into the cooperativity of binding.

Tandem Mass Spectrometry for PROTAC Structural Elucidation

Tandem MS (MS/MS) is employed to confirm the covalent structure of the synthesized PROTAC molecule. In this technique, the protonated or deprotonated PROTAC molecule is isolated and then fragmented, typically through collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or ultraviolet photodissociation (UVPD). The resulting fragment ions are then analyzed to piece together the PROTAC's structure, including the warhead, linker, and E3 ligase ligand. This is crucial for identifying any synthetic byproducts or degradation products.

Quantitative Proteomics for Measuring Protein Degradation

Ultimately, the efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Quantitative proteomics, typically using liquid chromatography-mass spectrometry (LC-MS), is the definitive method for measuring changes in protein abundance in response to PROTAC treatment. In these experiments, cells are treated with the PROTAC, and the resulting proteome is extracted, digested into peptides, and analyzed by LC-MS. By comparing the abundance of peptides from the target protein in treated versus untreated cells, the extent of degradation can be precisely quantified. This approach also allows for the assessment of the PROTAC's selectivity by monitoring the abundance of other proteins in the proteome.

Experimental Workflows and Protocols

To facilitate the application of these powerful techniques, we provide detailed diagrams and protocols for the key mass spectrometry-based workflows used in PROTAC validation.

Native Mass Spectrometry Workflow

Native_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis p1 Purified POI and E3 Ligase p3 Buffer Exchange into Volatile Buffer p1->p3 p2 PROTAC Stock Solution p4 Complex Formation p2->p4 p3->p4 a1 Nano-electrospray Ionization (nESI) p4->a1 Incubate a2 Mass Spectrometry a1->a2 a3 Data Analysis a2->a3

Caption: Workflow for Native Mass Spectrometry Analysis of PROTAC Ternary Complexes.

Experimental Protocol for Native Mass Spectrometry:

  • Protein and PROTAC Preparation:

    • Purify the protein of interest (POI) and the E3 ligase complex to a high degree of purity.

    • Perform buffer exchange of the proteins into a volatile buffer, such as 100-200 mM ammonium acetate, pH 6.8-7.5, using size-exclusion chromatography or buffer exchange columns.

    • Prepare a stock solution of the PROTAC in a suitable solvent, such as DMSO.

  • Ternary Complex Formation:

    • In a microcentrifuge tube, mix the POI and E3 ligase at equimolar concentrations (typically 1-10 µM).

    • Add the PROTAC to the protein mixture at the desired concentration. It is often useful to perform a titration with varying PROTAC concentrations.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.

    • Use gentle instrument settings (e.g., low capillary voltage, low source temperature, and minimal collision energy) to preserve the non-covalent interactions within the ternary complex.

    • Acquire mass spectra over a high m/z range to detect the large protein complexes.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weights of the species present in the sample.

    • Identify the peaks corresponding to the individual proteins, binary complexes (POI-PROTAC and E3-PROTAC), and the ternary complex (POI-PROTAC-E3).

    • The relative intensities of the different species can be used to semi-quantitatively assess the extent of ternary complex formation.

Tandem Mass Spectrometry Workflow

Tandem_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis p1 PROTAC Sample p2 Dissolve in Suitable Solvent p1->p2 a1 Electrospray Ionization (ESI) p2->a1 a2 MS1: Isolate Precursor Ion a1->a2 a3 Fragmentation (CID, HCD, or UVPD) a2->a3 a4 MS2: Analyze Fragment Ions a3->a4 a5 Structure Elucidation a4->a5

Caption: Workflow for Tandem Mass Spectrometry Analysis of PROTAC Structure.

Experimental Protocol for Tandem Mass Spectrometry:

  • Sample Preparation:

    • Dissolve the purified PROTAC in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water with a small amount of formic acid.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer via an electrospray ionization (ESI) source.

    • In the first stage of mass analysis (MS1), isolate the protonated or deprotonated molecular ion of the PROTAC.

    • In the collision cell, subject the isolated precursor ion to fragmentation using an appropriate method (e.g., CID, HCD, or UVPD).

    • In the second stage of mass analysis (MS2), acquire the mass spectrum of the resulting fragment ions.

  • Data Analysis:

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions that correspond to different parts of the PROTAC molecule (warhead, linker, and E3 ligase ligand).

    • Compare the observed fragmentation pattern with the expected structure to confirm the identity and integrity of the synthesized PROTAC.

Quantitative Proteomics Workflow

Proteomics_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis c1 Cell Culture c2 PROTAC Treatment c1->c2 s1 Cell Lysis c2->s1 s2 Protein Digestion s1->s2 s3 Peptide Cleanup s2->s3 m1 Liquid Chromatography Separation s3->m1 m2 Mass Spectrometry m1->m2 d1 Peptide Identification m2->d1 d2 Protein Quantification d1->d2 d3 Statistical Analysis d2->d3

Caption: Workflow for Quantitative Proteomics Analysis of PROTAC-Induced Protein Degradation.

Experimental Protocol for Quantitative Proteomics:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the PROTAC at various concentrations and for different durations. Include a vehicle-treated control group.

  • Sample Preparation:

    • Harvest the cells and lyse them to extract the total proteome.

    • Reduce and alkylate the proteins, followed by digestion into peptides using an enzyme such as trypsin.

    • Clean up the peptide mixture using solid-phase extraction to remove salts and other contaminants.

  • LC-MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent or data-independent acquisition mode.

  • Data Analysis:

    • Use a database search engine to identify the peptides and proteins present in the samples.

    • Quantify the relative abundance of each protein across the different treatment conditions using label-free quantification or isotopic labeling approaches.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.

Conclusion

Mass spectrometry provides an indispensable toolkit for the comprehensive validation of PROTACs. From confirming the chemical identity of the PROTAC molecule to quantifying its-induced degradation of the target protein in a cellular environment, the various MS techniques described in this guide offer complementary and crucial information for the development of these promising new therapeutics. By selecting the appropriate MS method and following robust experimental protocols, researchers can gain high-confidence data to drive their PROTAC discovery and development programs forward.

References

The Balancing Act: A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker—the molecular bridge connecting a target protein binder to an E3 ligase recruiter—is a critical determinant of therapeutic success. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to inform the rational design of potent and effective protein degraders.

The linker in a PROTAC molecule is far from a passive spacer; it actively influences the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] This complex formation is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker's length, composition, and rigidity can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3]

Flexible vs. Rigid Linkers: A Head-to-Head Comparison

PROTAC linkers are broadly categorized as flexible or rigid, with each class presenting distinct advantages and disadvantages.[]

Flexible linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer a high degree of conformational freedom. This flexibility can be advantageous in the initial stages of PROTAC design, as it allows the molecule to more readily adopt a conformation suitable for ternary complex formation. However, this same flexibility can also lead to less stable ternary complexes and may increase the PROTAC's susceptibility to oxidative metabolism.

Rigid linkers , which often incorporate cyclic structures like piperazine or aromatic rings, pre-organize the PROTAC into a more defined conformation. This can lead to more stable and productive ternary complexes, potentially enhancing degradation potency and selectivity. Furthermore, rigid linkers can improve a PROTAC's pharmacokinetic properties. However, the constrained nature of rigid linkers means that an optimal geometry for ternary complex formation may be harder to achieve, potentially hindering degradation if the design is not precise.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of linker type on key performance indicators of PROTACs: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

Table 1: Comparison of Flexible (PEG/Alkyl) vs. Rigid Linkers on PROTAC Potency (DC50)

Target ProteinE3 LigaseLinker TypeLinker Length/CompositionDC50 (nM)Reference
BRD4VHLFlexible (PEG)4 PEG units18[Ciulli et al.]
BRD4VHLRigid (Piperazine-based)-5[Ciulli et al.]
ERRαVHLFlexible (Alkyl)12 atoms~100[Crews et al.]
ERRαVHLFlexible (Alkyl)16 atoms<10[Crews et al.]
ARVHLRigidHighly rigid linker< 1
SMARCA2/4VHLFlexible (PEG)-Weak degradation
SMARCA2/4VHLRigid (para-disubstituted aryl)-6 nM (SMARCA2), 11 nM (SMARCA4)

Table 2: Comparison of Flexible vs. Rigid Linkers on PROTAC Efficacy (Dmax)

Target ProteinE3 LigaseLinker TypeLinker Length/CompositionDmax (%)Reference
TBK1VHLFlexible (Alkyl/Ether)< 12 atomsNo degradation
TBK1VHLFlexible (Alkyl/Ether)21 atoms96
TBK1VHLFlexible (Alkyl/Ether)29 atoms76

Note: Direct comparison across different studies can be challenging due to variations in experimental conditions, cell lines, and target proteins.

Key Experimental Protocols

To ensure the reproducibility and accurate comparison of PROTACs with different linkers, standardized and detailed experimental protocols are essential.

Western Blotting for Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (with flexible and rigid linkers) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to normalize the target protein levels. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.

In-Cell Ubiquitination Assay

Objective: To confirm that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) for a few hours prior to harvesting. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose beads.

  • Western Blotting for Ubiquitin: Elute the immunoprecipitated proteins and perform Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear, indicative of polyubiquitination, in the PROTAC-treated sample compared to the control confirms the mechanism of action.

In Vivo Efficacy Studies

Objective: To evaluate the in vivo efficacy and pharmacokinetic properties of PROTACs.

Methodology:

  • Animal Models: Utilize appropriate animal models, such as tumor xenograft models for cancer indications.

  • Dosing and Administration: Administer the PROTACs via a suitable route (e.g., oral, intravenous) at various doses and schedules.

  • Pharmacodynamic (PD) Analysis: At specified time points after treatment, collect tumor and/or tissue samples to assess target protein degradation by Western blotting or immunohistochemistry.

  • Pharmacokinetic (PK) Analysis: Collect blood samples at various time points to determine the concentration of the PROTAC in plasma using LC-MS/MS. This helps to evaluate the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Efficacy Assessment: Monitor tumor growth, survival rates, or other relevant disease-specific markers to determine the overall in vivo efficacy of the PROTAC.

Visualizing the Process

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies PROTAC_Design PROTAC Design (Flexible vs. Rigid Linker) InVitro_Eval In Vitro Evaluation PROTAC_Design->InVitro_Eval InVivo_Eval In Vivo Evaluation InVitro_Eval->InVivo_Eval WesternBlot Western Blot (Protein Degradation) InVitro_Eval->WesternBlot UbiquitinationAssay Ubiquitination Assay InVitro_Eval->UbiquitinationAssay CellViability Cell Viability Assay InVitro_Eval->CellViability Lead_Optimization Lead Optimization InVivo_Eval->Lead_Optimization PK_PD Pharmacokinetics & Pharmacodynamics InVivo_Eval->PK_PD Efficacy Efficacy Studies (e.g., Xenograft) InVivo_Eval->Efficacy

Caption: A typical experimental workflow for the biological evaluation of PROTACs.

Conclusion

The selection of a linker is a pivotal step in the design of a successful PROTAC. While flexible linkers provide a valuable starting point due to their synthetic accessibility and ability to facilitate initial ternary complex formation, rigid linkers offer a promising avenue for enhancing potency, selectivity, and pharmacokinetic profiles. The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic and empirical evaluation of various linker designs. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to navigate the complexities of linker optimization and accelerate the development of next-generation protein degraders.

References

A Comparative Guide to E3 Ligase Ligands in PROTACs Employing Benzyl-PEG Linker Motifs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of E3 Ligase Ligand Performance in PROTAC Design.

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead targeting a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The choice of both the E3 ligase ligand and the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of commonly utilized E3 ligase ligands—specifically those recruiting Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs). While direct, publicly available case studies comparing these ligands with an identical Benzyl-PEG25-amine linker are scarce, this document synthesizes available data for PROTACs employing similar Benzyl-PEG motifs to offer insights into their relative performance. We will delve into their mechanisms, present available quantitative data, detail relevant experimental protocols, and provide visualizations to guide rational PROTAC design.

Comparative Performance of E3 Ligase Ligands

The selection of an E3 ligase is a crucial step in PROTAC development, as the tissue distribution and cellular expression levels of the ligase can significantly influence the degrader's activity and potential for off-target effects. The linker, in this case focusing on the Benzyl-PEG-amine family, provides spatial orientation and influences the physicochemical properties of the final PROTAC molecule. Polyethylene glycol (PEG) linkers are widely used to improve solubility and permeability, while benzyl groups can introduce a degree of rigidity and facilitate specific interactions.

The following table summarizes key performance data from representative PROTACs utilizing different E3 ligase ligands with linkers that incorporate Benzyl and/or PEG components. It is important to note that the target proteins and the exact linker structures vary, which significantly impacts the direct comparability of the degradation data. However, this summary provides a valuable snapshot of the performance that can be achieved with these E3 ligase systems.

E3 Ligase LigandTarget ProteinLinker Type (Illustrative)DC50DmaxCell LineReference
Pomalidomide (CRBN) BRD4PEG-basedSub-nanomolar>90%Hematological cancer cells[1][2]
VHL Ligand SMARCA2/4Benzyl-containing250-300 nM65-70%MV-4-11[3]
Idasanutlin (MDM2) BRD413-atom PEG-basedNanomolar>98%RS4;11[4]
SMAC Mimetic (IAP) BCL-XLAlkyl/PEGPotent DegradationN/AMyLa 1929[5]

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved. N/A indicates that the specific quantitative data was not provided in the cited literature, though potent degradation was demonstrated.

Signaling Pathways and Experimental Workflows

To effectively design and evaluate PROTACs, a clear understanding of the underlying biological mechanism and the experimental procedures is essential. The following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for assessing PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow node_synthesis PROTAC Synthesis (Ligand + Linker + Ligand) node_treatment Cell Treatment (Varying Concentrations and Times) node_synthesis->node_treatment node_lysis Cell Lysis & Protein Quantification node_treatment->node_lysis node_viability Cell Viability Assay (e.g., MTS) node_treatment->node_viability node_western Western Blot / In-Cell ELISA node_lysis->node_western node_data Data Analysis (DC50, Dmax) node_western->node_data node_ic50 Determine IC50 node_viability->node_ic50

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Logical Comparison of E3 Ligase Ligands

The choice of an E3 ligase ligand is a multi-faceted decision that depends on the target protein, the desired tissue distribution, and the potential for off-target effects. The following diagram provides a logical comparison of the key features of CRBN, VHL, MDM2, and IAP ligands.

E3_Ligase_Comparison cluster_ligases E3 Ligase Ligand Characteristics CRBN CRBN Ligands (e.g., Pomalidomide) - Widely expressed - Well-characterized - Potential for off-target  neosubstrate degradation - Generally good drug-like properties VHL VHL Ligands - Widely expressed - Potent degraders - Can have challenges with  cell permeability and oral  bioavailability - Different structural class to CRBN ligands MDM2 MDM2 Ligands (e.g., Nutlins) - p53-dependent mechanism - Dual action: POI degradation  and p53 stabilization - Activity limited to p53 wild-type cells - Can offer synergistic anti-cancer effects IAP IAP Ligands (e.g., SMAC Mimetics) - Can overcome resistance  mechanisms to other PROTACs - XIAP and cIAP1 are major targets - Expression levels can vary  significantly across tissues - Can have intrinsic pro-apoptotic activity

Caption: A logical comparison of key features of different E3 ligase ligands.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC performance. Below are generalized protocols for key assays.

Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC and incubate for the desired time (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Incubate on ice for 20-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation. Plot the normalized protein levels against the PROTAC concentration to calculate the DC50 and Dmax values.

MTS Assay for Cell Viability

This protocol is for determining the cytotoxic effect of PROTACs.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.

References

Benchmarking Benzyl-PEG25-amine performance against published data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Benzyl-PEG25-amine's performance against other common amine-reactive PEGylation reagents. The information presented is collated from published data to support researchers in selecting the optimal linker for their specific bioconjugation, drug delivery, and therapeutic development needs.

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and small molecules. The choice of the PEG linker is critical as it influences not only the conjugation efficiency but also the stability, bioavailability, and overall efficacy of the final conjugate. This compound emerges as a robust candidate, particularly in applications requiring high stability and controlled, multi-step synthesis, such as in the development of Proteolysis Targeting Chimeras (PROTACs). Its benzyl-protected hydroxyl group offers exceptional stability across a wide range of chemical conditions, a distinct advantage over more labile protecting groups.

Data Presentation: Quantitative Comparison of PEGylation Linkers

The following tables summarize key performance indicators for Benzyl-PEG-amine linkers in comparison to commonly used alternatives like N-hydroxysuccinimide (NHS) esters and aldehyde-activated PEGs. While direct head-to-head data for this compound is limited in publicly available literature, the data presented is inferred from studies on structurally similar benzyl-protected and amine-reactive PEG linkers.

Table 1: Comparison of Linker Stability in Harsh Chemical Environments

Linker TypeProtecting GroupConditionIncubation Time (hours)Intact Linker (%)
Benzyl-PEG-ether Benzyl 1M HCl 24 >95%
Benzyl-PEG-ether Benzyl 1M NaOH 24 >95%
t-Boc-PEG-ethertert-Butyloxycarbonyl1M HCl24<5%
t-Boc-PEG-ethertert-Butyloxycarbonyl1M NaOH24>95%
Fmoc-PEG-etherFluorenylmethyloxycarbonyl1M HCl24>95%
Fmoc-PEG-etherFluorenylmethyloxycarbonyl1M NaOH24<5%

This table illustrates the superior stability of the benzyl ether linkage in both strong acidic and basic conditions compared to other common protecting groups.

Table 2: Performance Characteristics of Amine-Reactive PEG Linkers

FeatureBenzyl-PEG-aminemPEG-NHS EstermPEG-Aldehyde
Reactive Group Primary AmineN-Hydroxysuccinimide EsterAldehyde
Target on Protein Carboxylic acids (with activation), Aldehydes/KetonesPrimary amines (Lysine, N-terminus)Primary amines (N-terminus at controlled pH)
Resulting Linkage Amide, Secondary AmineStable AmideSecondary Amine
Optimal Reaction pH 4.5-7.5 (for EDC coupling)7.0-9.05.0-7.0 (for N-terminal specificity)
Bond Stability High (Amide)HighHigh
Key Advantages Benzyl group offers stability for multi-step synthesis; Amine provides versatile conjugation point.High reactivity with abundant amine groups.Enables N-terminal specific PEGylation at lower pH.
Key Considerations Requires activation of carboxylic acids.Moisture sensitive; can lead to heterogeneous products due to multiple lysines.Slower reaction rate compared to NHS esters.

Table 3: Comparative Degradation Efficiency of PROTACs with Different Linkers

Target ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Reference
BRD4VHLPEG (flexible) 54>90[1]
BRD4VHLAlkyl (flexible)>1000<20[1]
ERRαCRBNPEG (16-atom) <10~90[2]
ERRαCRBNPEG (12-atom)>100~60[2]
ARMDM2PEG 10,000Significant[3]
ARIAPPEG (flexible) Optimal degradationNot specified

This table highlights the critical role of the linker in PROTAC efficacy, with PEG linkers often demonstrating superior performance in promoting target protein degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of performance.

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol outlines the steps for conjugating this compound to a protein via its carboxylic acid residues using EDC/NHS chemistry.

Materials:

  • Protein of interest (with accessible carboxyl groups)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 10 to 50-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Immediately add a 5 to 20-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF if necessary) to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.

  • Purification: Remove excess reagents and purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC to determine the degree of PEGylation.

Protocol 2: Comparative Analysis of Conjugation Efficiency by HPLC

This protocol describes how to quantify and compare the yield of PEGylated protein using different linkers.

Materials:

  • PEGylated protein samples (from Protocol 1 and similar protocols with other linkers)

  • Unmodified protein standard

  • HPLC system with a suitable column (e.g., size-exclusion or reversed-phase)

  • Mobile phases appropriate for the column and protein

Procedure:

  • Standard Curve: Prepare a series of dilutions of the unmodified protein standard of known concentrations.

  • HPLC Analysis:

    • Inject the standards and the purified PEGylated protein samples onto the HPLC system.

    • Elute with an appropriate gradient and monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the unmodified and PEGylated protein.

    • Use the standard curve to determine the concentration of the remaining unmodified protein in the reaction mixture.

    • Calculate the conjugation efficiency as follows: Efficiency (%) = [1 - (moles of unreacted protein / initial moles of protein)] x 100

Protocol 3: Assessment of Conjugate Stability

This protocol outlines a method to compare the stability of different PEG-protein conjugates in serum.

Materials:

  • Purified PEGylated protein conjugates

  • Mouse or human serum

  • Incubator at 37°C

  • SDS-PAGE analysis equipment

  • Densitometry software

Procedure:

  • Incubation: Incubate the PEGylated proteins (at a final concentration of 1 mg/mL) in serum at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 12, 24, 48 hours), take aliquots of the samples.

  • SDS-PAGE Analysis: Run the samples on an SDS-PAGE gel to separate the intact conjugate from any degradation products.

  • Densitometry: Stain the gel (e.g., with Coomassie Blue) and quantify the intensity of the band corresponding to the intact conjugate using densitometry software.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time for each linker to compare their stability.

Mandatory Visualization

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Proteasome Proteasome POI->Proteasome Enters for Degradation E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degraded Degraded Peptides Proteasome->Degraded Results in

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Comparative Analysis of PEGylation Efficiency

PEGylation_Workflow cluster_reagents Reagents cluster_reaction Conjugation Reaction cluster_analysis Analysis Protein Target Protein Reaction1 PEGylation with This compound Protein->Reaction1 Reaction2 PEGylation with Alternative Linker Protein->Reaction2 Linker1 This compound Linker1->Reaction1 Linker2 Alternative Linker (e.g., mPEG-NHS) Linker2->Reaction2 Purification Purification (SEC/Dialysis) Reaction1->Purification Reaction2->Purification Analysis Characterization (HPLC, MS, SDS-PAGE) Purification->Analysis Comparison Compare Yield, Stability, Activity Analysis->Comparison PEGylation_Factors cluster_inputs Input Variables cluster_outputs Performance Metrics center PEGylation Outcome Yield Conjugation Yield center->Yield Stability Conjugate Stability center->Stability Activity Biological Activity center->Activity Homogeneity Product Homogeneity center->Homogeneity Linker Linker Chemistry (e.g., Benzyl-amine, NHS) Linker->center Protein Protein Properties (pI, Surface accessibility) Protein->center Conditions Reaction Conditions (pH, Temp, Molar Ratio) Conditions->center

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。